molecular formula C10H16O4 B196137 d-Camphoric acid CAS No. 124-83-4

d-Camphoric acid

Numéro de catalogue: B196137
Numéro CAS: 124-83-4
Poids moléculaire: 200.23 g/mol
Clé InChI: LSPHULWDVZXLIL-LDWIPMOCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Camphoric acid is a diacid, generally prepared by the oxidation of terpene (+)-camphor. It can be used as a chirality inducing agent in some organic reactions.>(1R,3S)-Camphoric Acid is used primarily as a reagent in syntheses of crystalline structures. It is used in the preparation of polymeric transition metal dipyridylamine D-camphorate complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPHULWDVZXLIL-LDWIPMOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021163, DTXSID60883316
Record name DL-Camphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S)-(+)-Camphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name d-Camphoric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20523
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000151 [mmHg]
Record name d-Camphoric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20523
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5394-83-2, 124-83-4
Record name Camphoric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5394-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Camphoric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Camphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camphoric acid [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Camphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S)-(+)-Camphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-camphoric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMPHORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K0C7JGCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CAMPHORIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77RM1CSD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-(+)-Camphoric acid, a naturally occurring chiral dicarboxylic acid, is a white crystalline solid derived from the oxidation of d-camphor.[1] Its well-defined stereochemistry and bifunctional nature make it a valuable building block in asymmetric synthesis, a resolving agent for racemic mixtures, and a component in the development of novel materials and pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the core chemical properties and structural features of d-camphoric acid, complete with detailed experimental methodologies for their determination.

Chemical Structure

The systematic IUPAC name for this compound is (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid. The molecule possesses a cyclopentane ring substituted with two carboxylic acid groups and three methyl groups. The stereochemistry at the C1 and C3 positions, designated as (1R,3S), is crucial to its identity and chiral properties.

Caption: 2D Chemical Structure of this compound ((1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid).

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
CAS Number 124-83-4[2][3]
Chemical Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Appearance White to light yellow crystalline powder[2][3]
Melting Point 186-189 °C[2][3]
Boiling Point 297.96 °C (rough estimate)[2][3]
Water Solubility 0.8 g/100 mL[2][3]
Solubility Soluble in hot water, ethanol, ether; slightly soluble in DMSO and methanol.[2][4]
pKa₁ 4.57 (at 25 °C)[2][3]
pKa₂ 5.10 (at 25 °C)[2][3]
Specific Rotation [α]²⁰/D +46° to +48° (c=1-10 in ethanol)[2][5]

Experimental Protocols

The following sections detail the methodologies for determining the key chemical properties of this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary tube method with a melting point apparatus such as a Mel-Temp or a Thiele tube.

Methodology:

  • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[2] A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

Solubility Determination

The solubility of this compound in various solvents is determined by the equilibrium solubility method.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is determined by a suitable analytical method, such as titration with a standardized base or by spectroscopic analysis.

pKa Determination

The acid dissociation constants (pKa) of this compound are determined by potentiometric titration.

Methodology:

  • A known mass of this compound is dissolved in a known volume of deionized water, potentially with a co-solvent if required.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).

  • The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • A titration curve of pH versus the volume of titrant added is plotted.

  • The pKa values are determined from the half-equivalence points on the titration curve. For a dicarboxylic acid, two distinct equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

Optical Rotation Measurement

The specific rotation of this compound is measured using a polarimeter.

Methodology:

  • A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., ethanol).

  • The polarimeter is calibrated using a blank (the pure solvent).

  • The prepared solution is placed in a polarimeter cell of a known path length (l, in dm).

  • The optical rotation (α) of the solution is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line, 589 nm).

  • The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[1]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology (KBr Pellet):

  • Approximately 1-2 mg of dry this compound is ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • A portion of the mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.

Conclusion

This compound is a well-characterized chiral molecule with a range of applications in chemical research and development. Its distinct physicochemical properties, underpinned by its rigid bicyclic structure and dicarboxylic acid functionality, are readily determined by standard laboratory techniques. This guide provides the foundational data and methodologies necessary for the effective utilization of this compound in various scientific endeavors.

References

d-Camphoric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties, synthesis, and biological activities of d-Camphoric acid, a versatile chiral building block in modern chemistry and pharmacology.

Core Physicochemical Properties

This compound, a dicarboxylic acid derived from camphor, is a chiral molecule widely utilized in synthetic chemistry and pharmaceutical development. Its rigid bicyclic structure provides a unique stereochemical scaffold, making it an invaluable tool for enantioselective synthesis and separations.

PropertyValueReference
CAS Number 124-83-4[1][2]
Molecular Formula C₁₀H₁₆O₄[3]
Molecular Weight 200.23 g/mol [4][5]
IUPAC Name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[4]
Appearance White crystalline powder[4]
Melting Point 186-188 °C[6]
Optical Rotation [α]D +46° to +48° (c=2, ethanol)[6]

Synthesis and Purification

The primary route to this compound is through the oxidation of d-camphor. Various methods have been developed, with nitric acid oxidation being a classical approach.[5]

Experimental Protocol: Oxidation of d-Camphor with Nitric Acid

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

  • d-Camphor

  • Nitric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., water or ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated nitric acid to d-camphor.

  • Heat the reaction mixture to reflux. The duration of heating will depend on the scale and specific conditions, but it is typically several hours.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of crude this compound.

  • Collect the crude product by vacuum filtration, washing with cold water to remove residual nitric acid.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture.

  • Dry the purified crystals under vacuum to obtain pure this compound.

G cluster_synthesis Synthesis cluster_purification Purification d-Camphor d-Camphor Reaction Mixture Reaction Mixture d-Camphor->Reaction Mixture Oxidation Nitric Acid Nitric Acid Nitric Acid->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Precipitation Recrystallization Recrystallization Crude Product->Recrystallization Purified this compound Purified this compound Recrystallization->Purified this compound

Synthesis and Purification Workflow of this compound.

Application in Chiral Resolution

This compound is a widely used resolving agent for racemic mixtures of amines and other basic compounds. The principle relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the chiral resolution of a racemic amine using this compound.

Materials:

  • Racemic amine

  • This compound

  • Suitable solvent (e.g., methanol, ethanol)

  • Filtration apparatus

  • Base (e.g., NaOH) to liberate the free amine

Procedure:

  • Dissolve the racemic amine in a suitable solvent.

  • In a separate flask, dissolve an equimolar amount of this compound in the same solvent, warming if necessary.

  • Mix the two solutions. The diastereomeric salts will begin to precipitate. The rate of precipitation can be controlled by adjusting the temperature.

  • Allow the mixture to stand to ensure complete crystallization of the less soluble diastereomeric salt.

  • Collect the crystalline salt by filtration.

  • The enantiomerically enriched amine can be recovered by treating the diastereomeric salt with a base to neutralize the camphoric acid.

G Racemic Amine Racemic Amine Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts This compound This compound This compound->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Less Soluble Diastereomer Less Soluble Diastereomer Fractional Crystallization->Less Soluble Diastereomer More Soluble Diastereomer More Soluble Diastereomer Fractional Crystallization->More Soluble Diastereomer Liberation of Amine (Base) Liberation of Amine (Base) Less Soluble Diastereomer->Liberation of Amine (Base) Enantiomerically Pure Amine Enantiomerically Pure Amine Liberation of Amine (Base)->Enantiomerically Pure Amine

Workflow for Chiral Resolution using this compound.

Biological Activity and Signaling Pathways

Recent studies have indicated that camphoric acid possesses biological activity, notably as a stimulator of osteoblast differentiation.[6] This effect is linked to its ability to influence the expression of glutamate receptors and activate key transcription factors.

Signaling in Osteoblast Differentiation

Camphoric acid has been shown to significantly induce the expression of N-methyl-D-aspartate receptor 1 (NMDAR1), glutamate receptor 3/4 (GluR3/4), and metabotropic glutamate receptor 8 (mGluR8).[6] Furthermore, it promotes the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), both of which are critical transcription factors in osteoblastogenesis.[6]

G This compound This compound Glutamate Receptor Expression Glutamate Receptor Expression This compound->Glutamate Receptor Expression Transcription Factor Activation Transcription Factor Activation This compound->Transcription Factor Activation NMDAR1 NMDAR1 Glutamate Receptor Expression->NMDAR1 GluR3/4 GluR3/4 Glutamate Receptor Expression->GluR3/4 mGluR8 mGluR8 Glutamate Receptor Expression->mGluR8 Osteoblast Differentiation Osteoblast Differentiation NMDAR1->Osteoblast Differentiation GluR3/4->Osteoblast Differentiation mGluR8->Osteoblast Differentiation NF-kappaB NF-kappaB Transcription Factor Activation->NF-kappaB AP-1 AP-1 Transcription Factor Activation->AP-1 NF-kappaB->Osteoblast Differentiation AP-1->Osteoblast Differentiation

Signaling Effects of this compound in Osteoblasts.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following table summarizes key spectral features.

TechniqueKey Features
¹H NMR Signals corresponding to the methyl groups, the cyclopentane ring protons, and the acidic protons of the carboxylic acid groups. The chemical shifts and coupling patterns are characteristic of the rigid bicyclic structure.
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acids, the quaternary carbons, and the carbons of the cyclopentane ring and methyl groups.
Infrared (IR) A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimers. A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl groups.
Mass Spectrometry (MS) The molecular ion peak (M+) may be observed, along with characteristic fragmentation patterns resulting from the loss of water, carbon dioxide, and other small fragments from the parent molecule.

Conclusion

This compound is a cornerstone chiral building block with significant applications in asymmetric synthesis and the resolution of racemic compounds. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for chemists in academia and industry. Furthermore, emerging research into its biological activities, particularly in stimulating osteoblast differentiation, opens new avenues for its application in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, serving as a valuable resource for researchers and scientists in the field.

References

Solubility Profile of d-Camphoric Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of d-camphoric acid in a range of common organic solvents. A thorough understanding of its solubility characteristics is essential for applications in pharmaceutical formulations, chiral separations, and as a versatile building block in organic synthesis. This document collates available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the properties of the solvent, such as polarity and hydrogen bonding capability, as well as the temperature of the system. The following table summarizes the available quantitative data for the solubility of this compound in various organic solvents. It is important to note that while some data points are specific, much of the available information refers to solubility at ambient or room temperature, which is generally considered to be between 20-25 °C.

SolventGrams of Solvent per 1 gram of this compoundApproximate Molarity (mol/L)Temperature (°C)
Methanol0.76[1][2]~6.58Not Specified[1]
Ethanol0.89 - 1.0[1][2]~5.00 - 5.62Not Specified[1]
Propanol1.64[1][2]~3.05Not Specified[1]
2-Methyl-1-propanol1.85[1][2]~2.70Not Specified[1]
3-Methyl-1-butanol2.00[1][2]~2.50Not Specified[1]
Diethyl Ether1.09[1][2]~4.59Not Specified[1]
Chloroform653.59[1][2]~0.0076Not Specified[1]
Toluene666.67[1][2]~0.0075Not Specified[1]
Benzene12,500.00[1][2]~0.0004Not Specified[1]
Hexane14,285.71[1][2]~0.00035Not Specified[1]
Carbon Disulfide5,000.00[1][2]~0.001Not Specified[1]
Nitrobenzene200.00[1][2]~0.025Not Specified[1]
Cumene507.61[1][2]~0.0098Not Specified[1]
Formic Acid11.52[1][2]~0.43Not Specified[1]
Water125.00 (cold)[2][3]-Not Specified
Water10.00 (boiling)[3]-100
DMSOSlightly Soluble[4][5][6]-Not Specified
EthanolSlightly Soluble[4][5][6]-Not Specified
MethanolSlightly Soluble[4][5][6]-Not Specified

Note: The molarity values are approximations calculated based on the provided solubility data and the respective solvent densities.

Experimental Protocols for Solubility Determination

The Isothermal Equilibrium Method is a widely accepted and accurate technique for determining the solubility of a solid compound in a liquid solvent. This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution becomes saturated. The concentration of the dissolved solute is then determined using a suitable analytical method.

Detailed Methodology:

  • Sample Preparation: An excess amount of this compound is added to several vials to ensure that saturation can be reached.

  • Solvent Addition: A precise volume or mass of the desired organic solvent is added to each vial.

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the constant temperature bath for a period (typically 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Concentration Analysis: The concentration of this compound in the filtered saturated solution is determined using a validated analytical technique. Common methods include:

    • Gravimetric Analysis: A known volume or mass of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause decomposition of the this compound). The container with the solid residue is weighed, and the mass of the dissolved solute is determined.

    • Spectroscopic or Chromatographic Analysis: The filtered solution is diluted to an appropriate concentration and analyzed using a pre-calibrated analytical instrument such as a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the isothermal equilibrium method for determining the solubility of this compound.

experimental_workflow prep 1. Sample Preparation (Excess this compound in vials) solvent 2. Solvent Addition (Known volume/mass of solvent) prep->solvent equil 3. Equilibration (Constant temperature agitation) solvent->equil phase_sep 4. Phase Separation (Allow solid to settle) equil->phase_sep sampling 5. Sample Withdrawal & Filtration (Remove undissolved solid) phase_sep->sampling analysis 6. Concentration Analysis sampling->analysis gravimetric Gravimetric Method (Solvent evaporation) analysis->gravimetric Option A instrumental Instrumental Analysis (e.g., HPLC, UV-Vis) analysis->instrumental Option B

Experimental workflow for solubility determination.

References

Spectroscopic Characterization of d-Camphoric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for d-Camphoric acid, a vital chiral building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural features. This document is intended to serve as a valuable resource for compound identification, purity assessment, and methodological guidance.

It is important to note that the standard spectroscopic data (NMR, IR, and MS) for d-(+)-Camphoric acid ((1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) is identical to that of its enantiomer, l-(-)-Camphoric acid, when analyzed using achiral methods and solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.14Broad Singlet2HCarboxylic acid protons (-COOH)
~2.95Triplet1HCH-COOH
~2.60Multiplet1HCH₂
~2.05Multiplet1HCH₂
~1.90Multiplet1HCH₂
~1.40Multiplet1HCH₂
~1.30Singlet3HC(CH₃)₂
~1.05Singlet3HC(CH₃)₂
~0.95Singlet3HC-CH₃
¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Carboxylic acid carbons typically resonate in the 170-185 ppm range.[1]

Chemical Shift (δ) ppmAssignment
~180-184-COOH
~177-181-COOH
~59-61C-COOH
~50-52C(CH₃)₂
~48-50C-CH₃
~29-31CH₂
~26-28CH₂
~22-24C(CH₃)₂
~19-21C(CH₃)₂
~14-16C-CH₃

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid, H-bonded)
2960-2870Medium-StrongC-H stretch (Alkyl)
1700-1720StrongC=O stretch (Carboxylic acid dimer)
1470, 1380MediumC-H bend (CH₂, CH₃)
1200-1300StrongC-O stretch (Carboxylic acid)
900-950Broad, MediumO-H bend (Carboxylic acid dimer)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Due to the low volatility of this compound, derivatization (e.g., silylation) is often required for GC-MS analysis. The following data pertains to the fragmentation of the underivatized molecule under Electron Ionization (EI), where the molecular ion peak (m/z 200) is often weak or absent.

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Identity
182Low[M - H₂O]⁺
155Low[M - COOH]⁺
15469.5[M - H₂O - CO]⁺ or [M - COOH - H]⁺
136100.0[M - CO₂ - H₂O]⁺
127Moderate[M - COOH - H₂O]⁺
10971.9[M - COOH - H₂O - H₂O]⁺
98Moderate[M - COOH - H₂O - CH₃]⁺
81Moderate[M - COOH - H₂O - C₂H₄]⁺
6870.8C₅H₈⁺
4175.1C₃H₅⁺
Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like this compound. Analysis is typically performed in negative ion mode.

m/z (Mass-to-Charge Ratio)Proposed Ion
199.1[M-H]⁻
217.1[M-2H+Na]⁻ or [M-H+H₂O]⁻
233.1[M-H+Na]⁻
399.2[2M-H]⁻

Note: Adduct formation can be influenced by the solvent and any salts present.

Fragmentation of [M-H]⁻ (m/z 199.1) in ESI-MS/MS:

Upon collision-induced dissociation (CID), the deprotonated molecule primarily undergoes decarboxylation.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
199.1155.1CO₂ (44 Da)
199.1181.1H₂O (18 Da)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy
  • Sample Preparation : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄, or D₂O) in a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[1]

  • Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a significantly larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[1]

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind 0.5-1.0 mg of this compound with approximately 100 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[1]

  • Pellet Formation : Transfer the mixture to a pellet press die and apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[1]

  • Data Acquisition : A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of the FT-IR spectrometer, and the sample spectrum is acquired.

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation (Derivatization) : Due to its low volatility, this compound is typically derivatized before GC-MS analysis. A common method is silylation, where the sample is dissolved in a solvent like pyridine, and a silylating agent (e.g., BSTFA with 1% TMCS) is added. The mixture is heated to ensure complete derivatization.

  • Gas Chromatography : The derivatized sample is injected into the GC system. The components are separated on a capillary column with a temperature program (e.g., initial temperature of 80°C, ramped to 280°C). Helium is typically used as the carrier gas.

  • Mass Spectrometry : The eluting compounds are ionized by an electron beam (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile. This solution is then diluted to a final concentration in the low µg/mL range.[1]

  • Data Acquisition : The sample solution is introduced into the ESI source. The instrument is operated in negative ion mode to facilitate the deprotonation of the carboxylic acid groups, forming the [M-H]⁻ ion. A full scan spectrum is acquired to identify the parent ion. For fragmentation studies, tandem MS (MS/MS) is performed by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) with an inert gas.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (or Derivatize for GC-MS) Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (ESI or GC-MS) Prep_MS->MS_Acq NMR_Data NMR Spectra (¹H, ¹³C) NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Elucidation & Compound Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of d-Camphoric Acid from d-Camphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of d-camphoric acid from its precursor, d-camphor. The primary focus of this document is the chemical oxidation of d-camphor, detailing various methodologies, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

This compound, a chiral dicarboxylic acid, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.[1][2] Its rigid, chiral scaffold makes it an important starting material for asymmetric synthesis. The most common and historically significant method for the preparation of this compound is the oxidation of d-camphor, a readily available natural product.[2][3][4] This process involves the oxidative cleavage of one of the rings in the bicyclic camphor structure to yield the corresponding dicarboxylic acid.[5] Various oxidizing agents have been employed for this transformation, with nitric acid being the most extensively documented.[2][3][4][5]

Oxidation Methodologies

The conversion of d-camphor to this compound is an oxidation reaction that cleaves the carbon-carbon bond adjacent to the ketone functional group. Several oxidizing agents can achieve this transformation, with varying degrees of efficiency and safety considerations.

  • Nitric Acid Oxidation: This is the most traditional and widely reported method.[2][3][4][5] The reaction can be catalyzed by mercury salts, often in the presence of iron, to enhance the reaction rate and yield.[6]

  • Permanganate Oxidation: Potassium permanganate (KMnO4) is a powerful oxidizing agent that can also be used to synthesize camphoric acid from camphor.[7]

  • Chromium-Based Reagents: Oxidants like chromium trioxide (CrO3) are also capable of oxidizing camphor to camphoric acid.[8][9] However, due to the toxicity of chromium compounds, this method is often avoided in favor of greener alternatives.[10][11]

This guide will focus on the nitric acid oxidation method due to the extensive availability of detailed protocols and quantitative data.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported nitric acid oxidation procedures for the synthesis of camphoric acid from camphor.

Oxidizing Agent/CatalystReactant Ratio (Camphor:Other)Reaction Temperature (°C)Reaction Time (hours)Yield (%)Melting Point (°C)Reference
Nitric acid, Mercury, Iron305g : 1700cc HNO3, 60g Hg, 10g Fe75, then 8024, then 3692202 (racemic)[6]
Nitric acid, Mercury30.5g : 170mL HNO3, 6.0g Hg75, then 8024, then 36Not specifiedNot specified[12]
Nitric acid, Mercury, Iron304g : 2L HNO3, 81g Hg, (not specified)g Fe100, then 1105, then 577-79186-187 (d-form)[6]
Nitric acid, MercuryNot specifiedNot specifiedNot specified87-88186-187 (d-form)[6]

Note: The melting point of racemic camphoric acid is higher than that of the individual enantiomers. The reported melting point for this compound is typically in the range of 186-189 °C.[13]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from d-camphor using nitric acid oxidation.

Protocol 1: High-Yield Synthesis with Mercury and Iron Catalyst [6]

Materials:

  • d-Camphor: 304 g

  • Nitric acid (55% strength): 2 L

  • Mercury: 81.0 g

  • Iron powder: (A small amount, e.g., 10g as in a similar protocol)

  • Round-bottom flask (5 L) with a ground top Claisen headpiece

  • Two top ground ball condensers

  • Stirring apparatus

  • Heating mantle

  • Ice bath and freezing mixture

  • Centrifuge or vacuum filtration apparatus

  • Drying oven

Procedure:

  • Catalyst Preparation: In a 5 L round-bottom flask, dissolve 81.0 g of mercury and a small amount of iron powder in 2 L of 55% nitric acid.

  • Addition of d-Camphor: Add 304 g of d-camphor to the solution.

  • Reaction: While stirring and refluxing, heat the mixture to 100 °C for 5 hours. Then, raise the temperature to 110 °C and continue stirring for an additional 5 hours.

  • Isolation of Crude Product: Cool the reaction mixture with water, then with ice, and finally with a freezing mixture to complete the precipitation of this compound. This may take 7-9 hours.

  • Collection: Collect the precipitated this compound by centrifugation or vacuum filtration.

  • Washing and Drying: Wash the collected acid with cold water and dry it under reduced pressure at 70 °C.

  • Workup of Filtrate: The washing water can be concentrated to recover any dissolved camphoric acid.

Protocol 2: Alternative High-Yield Synthesis [6][12]

Materials:

  • d-Camphor: 30.5 g

  • Nitric acid (density 1.35 g/mL): 170 mL

  • Mercury: 6.0 g

  • Iron powder: 1.0 g

  • Round-bottom flask (500 mL) with a reflux condenser

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

  • Cold water

Procedure:

  • Catalyst Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6.0 g of mercury and 1.0 g of iron powder in 170 mL of nitric acid.

  • Addition of d-Camphor: Add 30.5 g of purified d-camphor to the solution.

  • Reaction: Heat the mixture with stirring at 75 °C for 24 hours, followed by 36 hours at 80 °C.

  • Isolation of Crude Product: After cooling, collect the precipitated camphoric acid by vacuum filtration.

  • Washing: Wash the crude product with cold water.

  • Workup of Filtrate: The aqueous filtrate can be concentrated under reduced pressure to recover additional dissolved camphoric acid.

Purification of this compound

The crude this compound obtained from the oxidation reaction can be purified by recrystallization.

Protocol: Recrystallization [12]

Materials:

  • Crude this compound

  • Appropriate solvent (e.g., water, ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Pre-heated funnel with fluted filter paper (if needed)

  • Ice bath

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to facilitate complete crystallization.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified this compound crystals in a vacuum oven.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of Crude this compound cluster_purification Purification d_camphor d-Camphor reaction_mixture Reaction Mixture d_camphor->reaction_mixture oxidizing_agent Oxidizing Agent (e.g., Nitric Acid, Catalysts) oxidizing_agent->reaction_mixture heating Heating and Stirring reaction_mixture->heating precipitation Cooling and Precipitation heating->precipitation crude_product Crude this compound precipitation->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution filtration Hot Filtration (optional) dissolution->filtration crystallization Crystallization (Cooling) dissolution->crystallization If no hot filtration filtration->crystallization collection Vacuum Filtration and Washing crystallization->collection pure_product Pure this compound collection->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Reaction_Scheme d_camphor d-Camphor (C10H16O) d_camphoric_acid This compound (C10H16O4) d_camphor->d_camphoric_acid reagents [O] (e.g., HNO3, Hg, Fe)

Caption: Overall reaction scheme for the oxidation of d-camphor.

References

A Technical Guide to the Historical Synthesis of d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of d-camphoric acid, a crucial chiral building block in organic chemistry and pharmaceutical development. The following sections provide a detailed examination of the two principal historical approaches: the oxidation of d-camphor and the landmark total synthesis by Gustaf Komppa. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and comparison of these seminal synthetic routes.

Oxidation of d-Camphor with Nitric Acid

One of the earliest and most direct methods for the preparation of this compound involves the oxidation of d-camphor, a naturally abundant terpenoid.[1] This method was widely known in the 19th century and was later optimized for industrial-scale production.[2][3] The core of this process is the oxidative cleavage of one of the carbon-carbon bonds in the bicyclic camphor skeleton.

Experimental Protocol: Catalytic Oxidation of d-Camphor

The following protocol is based on a method developed for the industrial preparation of camphoric acid, which significantly improved yields through the use of catalysts.[3]

Reagents:

  • d-Camphor: 304 g

  • Nitric Acid (density = 1.35): 1700 cc

  • Mercury: 60 g

  • Iron: 10 g

Procedure:

  • In a suitable reaction vessel, dissolve 60 g of mercury and 10 g of iron in 1700 cc of nitric acid (density = 1.35).

  • Introduce 304 g of d-camphor into the solution.

  • Heat the mixture with stirring for 24 hours at 75°C.

  • Continue heating and stirring for an additional 36 hours at 80°C.

  • After cooling, the precipitated camphoric acid is separated by centrifugation.

  • The collected solid is washed with water.

  • The washing water can be evaporated under reduced pressure to recover dissolved camphoric acid.

  • The final product is dried under reduced pressure.

The resulting this compound is a pure white solid with a melting point of 186-187°C.[3]

Quantitative Data Summary

The use of catalysts was a key development in the optimization of camphoric acid synthesis via oxidation. The following table summarizes the quantitative data from historical patent literature, highlighting the impact of these catalysts on reaction yield.

MethodStarting MaterialOxidantCatalystsTemperature (°C)Duration (h)Yield (%)Reference
Catalytic OxidationRacemic CamphorNitric Acid (d=1.35)Mercury, Iron75 then 806092[3]
Catalytic Oxidation (without Iron)Racemic CamphorNitric Acid (d=1.35)Mercury75 then 806087-88[3]
Catalytic Oxidation (Recycled Mother Liquor)Racemic CamphorNitric Acid (reconstituted)Mercury, IronNot specifiedNot specified77-79[3]

Reaction Pathway

Oxidation_Pathway d_Camphor d-Camphor Intermediate Oxidative Intermediates d_Camphor->Intermediate Nitric Acid (HNO₃) Mercury (Hg), Iron (Fe) catalysts 75-80°C d_Camphoric_Acid This compound Intermediate->d_Camphoric_Acid Oxidative Cleavage

Caption: Oxidative pathway of d-camphor to this compound.

Komppa's Total Synthesis of Camphoric Acid (1903)

In 1903, Finnish chemist Gustaf Komppa achieved the first complete total synthesis of camphoric acid.[1][2] This landmark achievement was significant not only for its chemical ingenuity but also for its role in confirming the bicyclic structure of camphor. The synthesis commenced from relatively simple, acyclic starting materials.

Experimental Workflow Overview

While a detailed, step-by-step experimental protocol from Komppa's original publication is highly complex, the overall workflow can be summarized as a multi-step process involving a key condensation reaction followed by methylation and reduction.

Starting Materials:

  • Diethyl oxalate

  • 3,3-Dimethylpentanoic acid

Key Steps:

  • Claisen Condensation: Diethyl oxalate and 3,3-dimethylpentanoic acid react via a Claisen condensation to form diketocamphoric acid.[2]

  • Methylation: The intermediate is then methylated using methyl iodide.[2]

  • Reduction: A subsequent complex reduction procedure yields camphoric acid.[2]

This synthesis, while not as commercially viable as the oxidation of camphor, was a pivotal academic achievement that paved the way for future terpene syntheses.

Logical Workflow Diagram

Komppa_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product cluster_intermediate Intermediate Diethyl_Oxalate Diethyl Oxalate Claisen Claisen Condensation Diethyl_Oxalate->Claisen Dimethylpentanoic_Acid 3,3-Dimethylpentanoic Acid Dimethylpentanoic_Acid->Claisen Diketocamphoric_Acid Diketocamphoric Acid Claisen->Diketocamphoric_Acid Methylation Methylation (Methyl Iodide) Reduction Complex Reduction Methylation->Reduction Camphoric_Acid d,l-Camphoric Acid Reduction->Camphoric_Acid Diketocamphoric_Acid->Methylation

Caption: Workflow of Komppa's total synthesis of camphoric acid.

References

Unveiling the Stereochemistry of d-Camphoric Acid: A Technical Guide to Chirality and Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial stereochemical aspects of d-camphoric acid, a versatile chiral building block in synthetic and medicinal chemistry. A comprehensive understanding of its chirality and absolute configuration is paramount for its effective application in the development of novel therapeutics and advanced materials. This document provides a detailed overview of its stereoisomers, quantitative physicochemical data, and the experimental methodologies employed to determine its absolute configuration.

The Stereoisomeric Landscape of Camphoric Acid

Camphoric acid, a dicarboxylic acid derived from camphor, possesses two stereogenic centers, giving rise to a family of four stereoisomers. These isomers exist as two pairs of enantiomers. The distinction between these pairs lies in the relative orientation of the two carboxylic acid groups on the cyclopentane ring, leading to cis and trans diastereomers.

The naturally occurring and most commonly utilized form, This compound , is the dextrorotatory, cis isomer with the absolute configuration (1R, 3S).[1] Its enantiomer is l-camphoric acid, which has the (1S, 3R) configuration. The trans diastereomers are known as isocamphoric acids.

The stereochemical relationships between the isomers of camphoric acid can be visualized as follows:

G Stereoisomers of Camphoric Acid cluster_cis cis-Isomers (Camphoric Acid) cluster_trans trans-Isomers (Isocamphoric Acid) This compound\n(1R, 3S)-(+) This compound (1R, 3S)-(+) l-Camphoric Acid\n(1S, 3R)-(-) l-Camphoric Acid (1S, 3R)-(-) This compound\n(1R, 3S)-(+)->l-Camphoric Acid\n(1S, 3R)-(-) Enantiomers d-Isocamphoric Acid\n(1R, 3R)-(+) d-Isocamphoric Acid (1R, 3R)-(+) This compound\n(1R, 3S)-(+)->d-Isocamphoric Acid\n(1R, 3R)-(+) Diastereomers l-Isocamphoric Acid\n(1S, 3S)-(-) l-Isocamphoric Acid (1S, 3S)-(-) This compound\n(1R, 3S)-(+)->l-Isocamphoric Acid\n(1S, 3S)-(-) Diastereomers l-Camphoric Acid\n(1S, 3R)-(-)->d-Isocamphoric Acid\n(1R, 3R)-(+) Diastereomers l-Camphoric Acid\n(1S, 3R)-(-)->l-Isocamphoric Acid\n(1S, 3S)-(-) Diastereomers d-Isocamphoric Acid\n(1R, 3R)-(+)->l-Isocamphoric Acid\n(1S, 3S)-(-) Enantiomers

Stereochemical relationships of camphoric acid isomers.

Quantitative Physicochemical Data

The distinct three-dimensional arrangement of atoms in each stereoisomer of camphoric acid results in unique physical and chemical properties. A summary of key quantitative data is presented in Table 1 for facile comparison.

PropertyThis compound ((+)-camphoric acid)l-Camphoric Acid ((-)-camphoric acid)dl-Camphoric Acid
IUPAC Name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid(±)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
CAS Number 124-83-4[1]560-09-8[1]5394-83-2
Molecular Formula C₁₀H₁₆O₄[1]C₁₀H₁₆O₄C₁₀H₁₆O₄
Molar Mass ( g/mol ) 200.23[1]200.23200.23
Melting Point (°C) 186 - 188[2][3]188 - 189202 - 203
Specific Rotation ([α]D) +47° to +48° (in ethanol)[4]-46° to -48° (in ethanol)
Solubility in Water Slightly soluble in cold water, soluble in hot water.[4]Slightly soluble in cold water, soluble in hot water.Slightly soluble in cold water, soluble in hot water.
Other Solubilities Soluble in ethanol, ether, chloroform, fats, and oils.[2]Soluble in ethanol and ether.Soluble in ethanol and ether.

Table 1. Physicochemical properties of camphoric acid stereoisomers.

Experimental Protocols for Determining Absolute Configuration

The unambiguous determination of the absolute configuration of a chiral molecule is a critical step in stereocontrolled synthesis and drug development. Several powerful analytical techniques are employed for this purpose.

Single-Crystal X-ray Crystallography

X-ray crystallography provides a definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent (e.g., water, ethanol, or ethyl acetate) by slow evaporation or cooling.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.[5]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays. The Flack parameter is a key indicator, with a value close to zero for the correct enantiomer.[5]

G X-ray Crystallography Workflow Crystal_Growth Single Crystal Growth of this compound Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Absolute_Configuration Absolute Configuration Determination (Flack Parameter) Structure_Solution->Absolute_Configuration G Circular Dichroism Workflow Sample_Prep Sample Preparation (this compound Solution) Data_Acquisition CD Spectrum Acquisition Sample_Prep->Data_Acquisition Comparison Comparison of Experimental and Calculated Spectra Data_Acquisition->Comparison Theoretical_Calc Quantum Mechanical Calculation of CD Spectra Theoretical_Calc->Comparison Assignment Assignment of Absolute Configuration Comparison->Assignment

References

A Technical Guide to the Natural Sources and Semi-Synthesis of d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing of d-(+)-camphor, the precursor to d-(+)-camphoric acid, and the subsequent laboratory isolation and semi-synthesis of d-camphoric acid. As this compound is not found in significant quantities in nature, this guide focuses on the extraction of its parent compound from natural flora and its efficient conversion to the desired dicarboxylic acid.[1] This document details methodologies for extraction, chemical oxidation, and purification, presenting quantitative data in structured tables for clear comparison and providing detailed experimental protocols.

Natural Sources of d-Camphor

The primary natural precursor to this compound is d-(+)-camphor, a bicyclic monoterpene ketone.[2] While several plant species produce camphor, the most commercially significant source is the camphor tree, Cinnamomum camphora. The essential oil extracted from the wood, leaves, and twigs of this tree is rich in camphor.[3][4][5] The concentration and composition of the essential oil can vary significantly based on the chemotype of the tree, geographical location, and the part of the plant being used.[6]

Other notable plant sources of camphor include:

  • Rosemary (Rosmarinus officinalis): The leaves of this plant contain a smaller percentage of camphor in their essential oil.

  • Camphorweed (Heterotheca): Certain species within this genus are known to contain camphor.

  • Camphor Basil (Ocimum kilimandscharicum): A significant source of camphor in Asia.

Table 1: Quantitative Data on d-Camphor Content in Various Natural Sources

Plant SourcePart of PlantEssential Oil Yield (% w/w of dry material)d-Camphor Content in Essential Oil (%)
Cinnamomum camphoraLeaves0.86 - 2.67[3][7]18.48 - 93.1[3][7]
Cinnamomum camphoraTwigs0.48[3]53.6[7]
Cinnamomum camphoraWood1.0[7]53.2[7]
Cinnamomum camphoraSeeds2.2[3]5.5[3]

Isolation of d-Camphor from Natural Sources

The most prevalent method for extracting essential oils, including camphor, from plant materials is steam distillation.[1][4] This technique utilizes steam to vaporize the volatile compounds, which are then condensed and collected.

Experimental Protocol: Steam Distillation of d-Camphor from Cinnamomum camphora Leaves

Materials and Equipment:

  • Fresh or air-dried leaves of Cinnamomum camphora

  • Steam distillation apparatus (steam generator, distillation flask, condenser, receiving flask)

  • Grinder or mill

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Methodology:

  • Preparation of Plant Material: Coarsely grind the air-dried leaves of Cinnamomum camphora to increase the surface area for efficient steam penetration.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the ground plant material in the distillation flask and add a sufficient amount of water.

  • Distillation: Heat the water in the steam generator to produce a steady flow of steam. Pass the steam through the plant material in the distillation flask. The steam will volatilize the camphor and other essential oil components.

  • Condensation and Collection: The mixture of steam and essential oil vapor is passed through a condenser, where it cools and liquefies. The resulting distillate, a mixture of water and essential oil, is collected in a receiving flask.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate; the essential oil, being less dense than water, will form the upper layer. Drain and discard the lower aqueous layer.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: If a co-distillation with an organic solvent was performed, remove the solvent using a rotary evaporator to obtain the pure essential oil.

  • Purification (Optional): For higher purity, the extracted camphor can be further purified by fractional distillation under reduced pressure or by recrystallization.

Semi-Synthesis of this compound from d-Camphor

This compound is synthesized by the oxidation of d-camphor.[8] The most common and historically significant method involves the use of nitric acid as the oxidizing agent.[2]

Experimental Protocol: Nitric Acid Oxidation of d-Camphor

Materials and Equipment:

  • Purified d-(+)-camphor

  • Concentrated nitric acid (HNO₃)

  • Mercury(II) salt (e.g., mercuric nitrate) or metallic mercury (optional, as a catalyst)[9]

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Beakers and Erlenmeyer flasks

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add concentrated nitric acid. If using a catalyst, dissolve a catalytic amount of a mercury(II) salt or metallic mercury in the acid.[9]

  • Addition of Camphor: Slowly add the purified d-camphor to the nitric acid solution in small portions while stirring. The reaction is exothermic and will generate nitrogen oxides, so it must be performed in a well-ventilated fume hood.

  • Heating: Gently heat the reaction mixture to a temperature of 75-80°C and maintain it under reflux with continuous stirring for several hours (e.g., 24-48 hours) until the reaction is complete, which can be monitored by the cessation of gas evolution.[1][9]

  • Cooling and Crystallization: After the reaction is complete, cool the mixture in an ice bath. This compound will precipitate out of the solution as a white solid.

  • Isolation of Crude Product: Collect the precipitated this compound by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining nitric acid and other impurities.[1][9]

  • Workup: The aqueous filtrate can be concentrated under reduced pressure to recover any dissolved camphoric acid.[1][9]

Table 2: Quantitative Data for the Oxidation of d-Camphor to this compound

ParameterNitric Acid Oxidation
Starting Material d-(+)-Camphor
Oxidizing Agent Nitric Acid
Yield (%) Up to 92%[9]
Purity of Crude Product (%) High, may not require further purification[9]

Purification of this compound

The crude this compound obtained from the oxidation reaction can be further purified by recrystallization to obtain a high-purity product.

Experimental Protocol: Recrystallization of this compound

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., water, or a mixture of ethanol and water)[1]

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus

Methodology:

  • Solvent Selection: Choose an appropriate solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Water is a common solvent for this purpose.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it. Heat the mixture on a hot plate and stir until all the solid has dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, and it will crystallize out of the solution. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[1]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Signaling Pathway and Biological Activity

Recent studies have indicated that camphoric acid possesses biological activity. It has been shown to stimulate the differentiation of osteoblasts, the cells responsible for bone formation. This effect is believed to be mediated through the induction of glutamate receptor expression and the activation of key transcription factors, namely NF-κB and AP-1.[10]

G Proposed Signaling Pathway of this compound in Osteoblast Differentiation d_camphoric_acid This compound glutamate_receptors Glutamate Receptors (NMDAR1, GluR3/4, mGluR8) d_camphoric_acid->glutamate_receptors Induces Expression intracellular_signaling Intracellular Signaling Cascade glutamate_receptors->intracellular_signaling nf_kb_ap1 Activation of NF-κB and AP-1 intracellular_signaling->nf_kb_ap1 gene_expression Altered Gene Expression nf_kb_ap1->gene_expression osteoblast_differentiation Osteoblast Differentiation gene_expression->osteoblast_differentiation

Proposed signaling pathway of this compound.

Conclusion

This technical guide outlines the established methods for obtaining this compound through a semi-synthetic route starting from the natural product, d-camphor. The isolation of d-camphor from Cinnamomum camphora via steam distillation and its subsequent oxidation using nitric acid are well-documented and high-yielding processes. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development. Further research into the biological activities and signaling pathways of this compound, such as its role in osteoblast differentiation, may open new avenues for its therapeutic application.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of d-camphoric acid. This compound, a chiral dicarboxylic acid derived from the oxidation of camphor, is utilized in pharmaceutical applications and as a building block in chemical synthesis.[1] Understanding its thermal behavior is critical for its application in drug development and materials science, particularly for determining appropriate processing and storage conditions.

While extensive experimental data on the thermal decomposition of this compound is limited in publicly available literature, this guide consolidates the established principles of thermal analysis for dicarboxylic acids and predictive data to offer a robust framework for researchers.[2]

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to occur in a two-stage process. This proposed mechanism is based on the known behavior of similar dicarboxylic acids under thermal stress.[2]

Stage 1: Intramolecular Dehydration Upon heating, this compound is expected to undergo an intramolecular dehydration reaction around its melting point (approximately 183-187°C) to form camphoric anhydride.[2][3] This initial step involves the loss of one molecule of water per molecule of this compound.

Stage 2: Decomposition of Camphoric Anhydride Following the formation of the more thermally stable cyclic anhydride, the second stage of decomposition occurs at higher temperatures. This stage involves the breakdown of the camphoric anhydride structure into smaller volatile molecules.

A visual representation of this proposed decomposition pathway is provided below.

G cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Anhydride Decomposition d-Camphoric_Acid This compound (C10H16O4) Heat1 Heat (≈183-187°C) d-Camphoric_Acid->Heat1 Camphoric_Anhydride Camphoric Anhydride (C10H14O3) Heat1->Camphoric_Anhydride Water Water (H2O) (Evolved Gas) Heat1->Water Camphoric_Anhydride_Decomp Camphoric Anhydride (C10H14O3) Heat2 Higher Temperature Camphoric_Anhydride_Decomp->Heat2 Decomposition_Products Decomposition Products (e.g., CO, CO2, hydrocarbons) Heat2->Decomposition_Products

Figure 1: Proposed thermal decomposition pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the thermal properties and decomposition of this compound. It is important to note that the decomposition data is predictive and awaits comprehensive experimental verification.[2]

ParameterValueReference/Method
Physical Properties
Molecular FormulaC10H16O4[3][4]
Molecular Weight200.23 g/mol [3][4]
Melting Point183 - 187 °C[3]
Predicted Thermal Decomposition (TGA)
Decomposition Stage 1Intramolecular Dehydration[2]
Onset Temperature~186 - 188 °C[2]
Theoretical Mass Loss~9.0%[2]
Evolved Product (Stage 1)Water (H2O)[2]
Decomposition Stage 2Decomposition of Anhydride[2]
Onset TemperatureHigher than Stage 1[2]

Experimental Protocols

To obtain reliable and reproducible data on the thermal stability of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

Instrumentation and Parameters: A calibrated thermogravimetric analyzer is employed for this analysis. The following are recommended starting parameters:

ParameterRecommended Value/Condition
Instrument Calibrated Thermogravimetric Analyzer
Sample Mass 5 – 10 mg
Crucible Alumina or platinum pan
Heating Rate 10 °C/min
Temperature Range Ambient to 600 °C
Atmosphere Inert (Nitrogen or Argon)
Flow Rate 20 – 50 mL/min

Sample Preparation:

  • Ensure the this compound sample is of high purity and has been properly dried to remove any residual solvent.[2]

  • Accurately weigh 5 to 10 mg of the sample into a clean, tared TGA crucible.[2]

  • Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.[2]

Procedure:

  • Place the sample crucible in the TGA instrument.

  • Purge the furnace with the inert gas for at least 30 minutes before starting the analysis to ensure an oxygen-free environment.[2]

  • Initiate the heating program with a ramp rate of 10 °C/min from ambient temperature to 600 °C.[2]

  • Continuously record the sample mass as a function of temperature.

  • Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset of decomposition, peak decomposition temperatures, and mass loss at each stage.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting and decomposition, and to quantify the enthalpy of these transitions.

Instrumentation and Parameters:

ParameterRecommended Value/Condition
Instrument Calibrated Differential Scanning Calorimeter
Sample Mass 2 – 5 mg
Pans Aluminum pans (hermetically sealed for decomposition studies)
Heating Rate 10 °C/min
Temperature Range Ambient to 400 °C (or higher depending on TGA results)
Atmosphere Inert (Nitrogen or Argon)
Flow Rate 20 – 50 mL/min

Sample Preparation:

  • Accurately weigh 2 to 5 mg of the high-purity, dried this compound sample into a clean, tared DSC pan.

  • Hermetically seal the pan to contain any evolved gases during decomposition.

Procedure:

  • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

  • Equilibrate the system at the starting temperature.

  • Initiate the heating program at a constant rate.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify endothermic and exothermic events, such as melting and decomposition, and to calculate the enthalpy of these transitions.

The logical workflow for conducting a comprehensive thermal analysis of this compound is illustrated below.

G cluster_TGA TGA Details cluster_DSC DSC Details Sample_Prep Sample Preparation (High Purity, Dried this compound) TGA_Analysis Thermogravimetric Analysis (TGA) Sample_Prep->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Sample_Prep->DSC_Analysis Data_Analysis Data Analysis TGA_Analysis->Data_Analysis TGA_Params Parameters: - 5-10 mg sample - 10°C/min heating rate - N2/Ar atmosphere TGA_Analysis->TGA_Params TGA_Output Output: - TGA curve (Mass vs. Temp) - DTG curve (Rate of Mass Loss) TGA_Analysis->TGA_Output DSC_Analysis->Data_Analysis DSC_Params Parameters: - 2-5 mg sample - 10°C/min heating rate - N2/Ar atmosphere - Sealed pans DSC_Analysis->DSC_Params DSC_Output Output: - DSC thermogram (Heat Flow vs. Temp) DSC_Analysis->DSC_Output Report Reporting (Decomposition Temperatures, Mass Loss, Enthalpy) Data_Analysis->Report

Figure 2: General experimental workflow for thermal analysis.
Evolved Gas Analysis (EGA)

To definitively identify the gaseous products of decomposition, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is recommended.[5][6] This hyphenated technique, known as TGA-MS or TGA-FTIR, allows for the real-time analysis of the gases evolved at each stage of mass loss, confirming the release of water during the initial dehydration and identifying the subsequent decomposition products of the anhydride.[5]

Interpretation of Results

  • TGA Curve: The TGA thermogram for this compound is expected to show two distinct steps of mass loss. The first, a smaller loss of approximately 9.0%, should begin around the melting point, corresponding to the formation of camphoric anhydride.[2] The second, more significant mass loss will occur at a higher temperature.

  • DTG Curve: The derivative thermogravimetric (DTG) curve, which plots the rate of mass change, will show two peaks corresponding to the maximum rate of decomposition for each stage.[2]

  • DSC Curve: The DSC thermogram should display an endothermic peak corresponding to the melting of this compound. This may be followed closely by another endothermic event associated with the dehydration to the anhydride. The subsequent decomposition of the anhydride at higher temperatures may be characterized by either endothermic or exothermic peaks.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound based on established chemical principles. The proposed two-stage decomposition, initiated by the formation of camphoric anhydride, serves as a chemically sound hypothesis. Researchers and drug development professionals can utilize this guide to design and interpret TGA and DSC experiments, contributing to a deeper understanding of the thermal properties of this compound for its various applications. It is important to reiterate that the quantitative decomposition data presented is predictive, and experimental verification is essential for precise characterization.[2]

References

An In-depth Technical Guide to the Safety and Handling of D-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for D-Camphoric acid. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual workflows to ensure safe handling and use.

Chemical Identification and Physical Properties

This compound, a dicarboxylic acid derived from the oxidation of camphor, is a white crystalline solid. It is important to distinguish it from its enantiomer, L-Camphoric acid, as their toxicological profiles may differ.

Identifier Value
Chemical Name (1R,3S)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid
Synonyms (+)-Camphoric acid, Dextrocamphoric acid
CAS Number 124-83-4
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Physical Property Value Source
Appearance White to light yellow crystalline powder[1]
Melting Point 183 - 189 °C[2][3]
Boiling Point 297.96 °C (estimate)[4]
Water Solubility 0.8 g/100 mL[4]
Vapor Pressure 0.000119 mmHg at 25°C[4]

Hazard Identification and Classification

This compound is generally classified as harmful if swallowed. However, classifications can vary slightly between suppliers. It is crucial to always consult the specific Safety Data Sheet (SDS) provided with the product.

GHS Classification: [5][6]

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[5][6]

Label Elements:

  • Pictogram:

  • Signal Word: Warning[6][7]

  • Hazard Statement: H302: Harmful if swallowed.[5][6]

  • Precautionary Statements: [6][7]

    • Prevention: P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.

    • Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.

    • Disposal: P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

The primary toxicological concern for this compound is acute oral toxicity. Data for other routes of exposure and long-term effects are largely unavailable.

Toxicity Endpoint Value Species Source
Acute Oral Toxicity (LD50) 500.1 mg/kgNot Specified[8]
Acute Dermal Toxicity (LD50) No data available-[9]
Acute Inhalation Toxicity (LC50) No data available-[9]
Skin Corrosion/Irritation No data available-[9]
Serious Eye Damage/Irritation No data available-[9]
Respiratory or Skin Sensitization No data available-[9]
Germ Cell Mutagenicity No data available[9]
Carcinogenicity No data available-[9]
Reproductive Toxicity No data available-[9]
Specific Target Organ Toxicity (Single Exposure) No data available-[9]
Specific Target Organ Toxicity (Repeated Exposure) No data available-[9]
Aspiration Hazard No data available-[9]

Experimental Protocols

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, and 425)

The reported oral LD50 value would have been determined using one of the following OECD guidelines, which are designed to minimize animal usage while providing sufficient data for hazard classification.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology Outline:

  • Test Animals: Typically, young adult rats or mice of a single sex (usually females, as they are often slightly more sensitive).

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before administration of the test substance.

  • Dose Administration: The substance is administered orally by gavage in a suitable vehicle. The volume administered is kept low (e.g., typically not exceeding 1 mL/100g body weight for aqueous solutions).

  • Dose Finding (Sighting Study): A preliminary study with a small number of animals is conducted to determine the appropriate starting dose for the main study.

  • Main Study (Example using OECD 425 - Up-and-Down Procedure):

    • A single animal is dosed at the best-estimated starting dose.

    • The animal is observed for signs of toxicity and mortality over a defined period (typically 48 hours for dose adjustment and 14 days for overall observation).

    • If the animal survives, the next animal is dosed at a higher fixed dose level.

    • If the animal dies, the next animal is dosed at a lower fixed dose level.

    • This sequential dosing continues until stopping criteria are met (e.g., a certain number of reversals in outcome have occurred).

  • Observations: Animals are observed for clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using statistical methods, such as the maximum likelihood method.

Skin and Eye Irritation Testing (OECD Guidelines 404 and 405)

Although no data is available for this compound, the following protocols would be used to assess its potential as a skin or eye irritant.

  • Acute Dermal Irritation/Corrosion (OECD 404): A small amount of the substance is applied to the shaved skin of a single animal (typically a rabbit) for a set period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.

  • Acute Eye Irritation/Corrosion (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at set intervals.

Handling and Safety Precautions

Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[8][9]

  • Ensure an eyewash station and safety shower are readily accessible.[10]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper glove removal technique.[9]

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

Safe Handling Practices
  • Avoid contact with skin and eyes.[9]

  • Avoid formation of dust and aerosols.[9]

  • Do not eat, drink, or smoke in the handling area.[7]

  • Wash hands thoroughly after handling.[7]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations. This should be done through a licensed professional waste disposal service.

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9]

Environmental Fate and Ecotoxicity

Data on the environmental impact of this compound is limited.

  • Persistence and Degradability: Being soluble in water, persistence in the environment is considered unlikely.[8] Some studies on polyesters derived from camphoric acid suggest it is biodegradable.[11][12]

  • Bioaccumulation: No information is available on its potential for bioaccumulation.[8]

  • Mobility in Soil: Due to its water solubility, it is expected to be mobile in soil.[8]

  • Ecotoxicity: No specific data is available for this compound.[9] However, the SDS for the L-enantiomer states that it is very toxic to aquatic life with long-lasting effects, which warrants caution.[5]

Visualized Workflows

As there are no complex signaling pathways associated with the toxicity of this compound, the following diagrams illustrate logical workflows for its safe handling and experimental evaluation.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_sds->prep_ppe Identify Hazards prep_workspace Prepare Workspace (Fume Hood, Clean Surface) prep_ppe->prep_workspace handle_weigh Weigh this compound in Fume Hood prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: General laboratory workflow for handling this compound powder.

start Start: Acute Oral Toxicity Assessment sighting_study Conduct Sighting Study (Small number of animals) start->sighting_study determine_start_dose Determine Starting Dose for Main Study sighting_study->determine_start_dose dose_animal Dose Single Animal (Up-and-Down Procedure) determine_start_dose->dose_animal observe Observe for 48h (Mortality) and 14 days (Toxicity) dose_animal->observe outcome Outcome? observe->outcome survived Survived outcome->survived Yes died Died outcome->died No increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose_animal No calculate_ld50 Calculate LD50 (Maximum Likelihood Method) stop_criteria->calculate_ld50 Yes end End: Classify Hazard calculate_ld50->end

Caption: Experimental workflow for OECD 425 Acute Oral Toxicity Test.

References

Crystal Structure of d-Camphoric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of d-Camphoric acid, a vital chiral building block in pharmaceutical and materials science. This document details the experimental protocols for crystal growth and structure determination, presents key crystallographic data in a clear, tabular format, and visualizes the experimental workflow.

Introduction

This compound, with the systematic IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a naturally occurring chiral dicarboxylic acid. Its rigid, stereochemically defined structure makes it an invaluable tool for the synthesis of chiral materials, including metal-organic frameworks (MOFs), and as a resolving agent for racemic mixtures. A thorough understanding of its three-dimensional structure through single-crystal X-ray diffraction is fundamental to leveraging its properties in rational drug design and the engineering of novel crystalline materials.

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Single Crystal Growth of this compound

High-quality single crystals of this compound suitable for X-ray diffraction can be grown from an aqueous solution by slow evaporation.

Materials and Equipment:

  • This compound (purity >99%)

  • Deionized water

  • Glass beaker

  • Hot plate with magnetic stirrer

  • Crystallization dish

  • Filter paper

Procedure:

  • A saturated solution of this compound is prepared by dissolving the solid in deionized water at a slightly elevated temperature (approximately 40-50 °C) with continuous stirring until no more solute dissolves.

  • The warm, saturated solution is filtered to remove any insoluble impurities.

  • The clear filtrate is transferred to a clean crystallization dish.

  • The dish is covered with a piece of filter paper, secured with a rubber band, to allow for slow evaporation of the solvent at room temperature.

  • The crystallization dish is left undisturbed in a vibration-free environment.

  • Colorless, prismatic single crystals typically form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction.

Instrumentation and Software:

  • Diffractometer: A Bruker-Nonius CAD4 four-circle diffractometer was utilized for data collection.

  • Radiation Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used.

  • Structure Solution and Refinement Software: The structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.

Data Collection and Refinement Parameters:

  • Temperature: Data was collected at 293(2) K.

  • Crystal Size: A crystal with dimensions of 0.40 x 0.35 x 0.30 mm was selected for the experiment.

  • Data Collection Method: ω-2θ scans were employed.

  • Absorption Correction: An empirical absorption correction was applied.

  • Hydrogen Atoms: Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydroxyl hydrogen atoms were located in a difference Fourier map and refined with distance restraints.

Crystallographic Data for this compound

The crystallographic data for this compound (CCDC Deposition Number: 205190) is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical formulaC₁₀H₁₆O₄
Formula weight200.23
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensionsa = 7.468(2) Å, α = 90°b = 7.689(2) Å, β = 94.43(3)°c = 9.245(2) Å, γ = 90°
Volume529.0(2) ų
Z2
Density (calculated)1.256 Mg/m³
Absorption coefficient0.096 mm⁻¹
F(000)216
Crystal size0.40 x 0.35 x 0.30 mm
θ range for data collection2.73 to 27.50°
Index ranges-9 ≤ h ≤ 9, -10 ≤ k ≤ 9, -12 ≤ l ≤ 11
Reflections collected2639
Independent reflections2403 [R(int) = 0.0216]
Completeness to θ = 27.50°99.8 %
Absorption correctionEmpirical
Max. and min. transmission0.9717 and 0.9624
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2403 / 1 / 128
Goodness-of-fit on F²1.053
Final R indices [I>2σ(I)]R1 = 0.0381, wR2 = 0.0988
R indices (all data)R1 = 0.0435, wR2 = 0.1039
Absolute structure param-0.1(10)
Largest diff. peak/hole0.213 and -0.180 e.Å⁻³
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
O(1)-C(8)1.315(2)
O(2)-C(8)1.211(2)
O(3)-C(9)1.311(2)
O(4)-C(9)1.216(2)
C(1)-C(2)1.551(2)
C(1)-C(5)1.545(2)
C(1)-C(7)1.543(2)
C(1)-C(9)1.520(2)
C(2)-C(3)1.526(2)
C(3)-C(4)1.527(2)
C(4)-C(5)1.542(2)
C(4)-C(8)1.509(2)
C(5)-C(6)1.536(3)
Table 3: Selected Bond Angles (°)
AtomsAngle (°)
O(2)-C(8)-O(1)122.9(2)
O(2)-C(8)-C(4)122.1(2)
O(1)-C(8)-C(4)115.0(2)
O(4)-C(9)-O(3)123.0(2)
O(4)-C(9)-C(1)121.2(2)
O(3)-C(9)-C(1)115.8(2)
C(9)-C(1)-C(5)111.4(2)
C(9)-C(1)-C(7)109.8(2)
C(5)-C(1)-C(7)113.1(2)
C(9)-C(1)-C(2)102.5(1)
C(5)-C(1)-C(2)103.2(1)
C(7)-C(1)-C(2)116.1(2)
C(3)-C(2)-C(1)105.7(2)
C(2)-C(3)-C(4)105.8(2)
C(8)-C(4)-C(3)114.3(2)
C(8)-C(4)-C(5)112.5(2)
C(3)-C(4)-C(5)102.6(1)
C(6)-C(5)-C(4)116.2(2)
C(6)-C(5)-C(1)114.7(2)
C(4)-C(5)-C(1)102.7(1)

Experimental Workflow Visualization

The following diagram illustrates the key stages in the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start This compound Powder dissolution Dissolution in Hot Water start->dissolution filtration Hot Filtration dissolution->filtration evaporation Slow Evaporation at Room Temperature filtration->evaporation crystals Single Crystals Formed evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Bruker-Nonius CAD4, Mo Kα) mounting->data_collection processing Data Processing (Indexing, Integration, Scaling) data_collection->processing solution Structure Solution (Direct Methods - SHELXS97) processing->solution refinement Structure Refinement (Full-matrix least-squares - SHELXL97) solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure refinement->final_structure Final Structural Model

Experimental workflow for the crystal structure analysis of this compound.

Conclusion

This guide has provided a detailed account of the crystal structure analysis of this compound. The presented crystallographic data offers a precise three-dimensional model of the molecule, which is essential for its application in stereoselective synthesis and the design of chiral functional materials. The experimental protocols outlined herein serve as a practical reference for researchers in the fields of crystallography, medicinal chemistry, and materials science.

Discovery and history of camphoric acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camphoric acid, a dicarboxylic acid derived from camphor, has played a pivotal role in the history of organic chemistry, from its initial isolation in the early 19th century to its instrumental function in the structural elucidation of terpenes. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of camphoric acid. It details the key scientific milestones, from its first isolation by Nicolas Vauquelin to the landmark total synthesis by Gustav Komppa, which confirmed the structure of camphor. This document includes detailed experimental protocols for its preparation, summarizes its physicochemical properties, and illustrates key historical and experimental workflows through diagrams, offering valuable insights for researchers in organic synthesis and drug development.

The Dawn of Discovery: Early Isolation and Characterization

The history of camphoric acid begins with the exploration of camphor, a waxy solid obtained from the camphor laurel tree (Cinnamomum camphora).[1] The first documented isolation and study of camphoric acid were performed by the French pharmacist Nicolas Vauquelin in the early 19th century.[2] He obtained the white crystalline substance through the oxidation of camphor.[2][3] This process, typically involving strong oxidizing agents like nitric acid, breaks the bicyclic structure of camphor to yield the dicarboxylic acid.[1][2]

Early research focused on characterizing this new substance. It was identified as an acid, which was named Acidum camphoricum.[2] The compound exists in three optically distinct forms. The dextrorotatory ((+)-camphoric acid) form is derived from the oxidation of dextrorotatory camphor and is the enantiomer primarily used in pharmaceuticals.[2]

Physicochemical Properties

The fundamental properties of camphoric acid were determined through classical chemical analysis techniques. These quantitative data are crucial for its identification, purification, and application in synthesis.

PropertyValueReference(s)
IUPAC Name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[2]
Chemical Formula C₁₀H₁₆O₄[2][4]
Molar Mass 200.234 g·mol⁻¹[2][4]
Appearance White crystalline substance[2]
Melting Point 186-188 °C (d-camphoric acid); 202 °C (racemic)[4][5]
Density 1.186 - 1.21 g/cm³[2][4]
Optical Rotation [α]D²⁰ +47° to +48° (in alcohol)[4]
Solubility 1 g dissolves in: 125 mL water, 10 mL boiling water, 1 mL alcohol, 20 mL glycerol. Soluble in chloroform, ether, fats, and oils.[4]

Unraveling the Structure: A Keystone in Terpene Chemistry

The structural elucidation of camphor was one of the great challenges for 19th-century chemists, and camphoric acid was a critical piece of the puzzle. The oxidation of camphor to camphoric acid, and its subsequent oxidation to camphoronic acid, provided essential clues about the carbon skeleton of the parent molecule.[6]

A monumental leap in understanding its three-dimensional nature came in September 1874, when Dutch chemist Jacobus H. van 't Hoff proposed a tetrahedral arrangement of bonds around carbon.[2] This theory explained the optical activity of compounds like camphoric acid, providing the first coherent suggestion for its molecular structure and stereoisomerism.[2] It was later understood that camphoric acid is the cis-isomer, while its trans-isomer is known as isocamphoric acid.[7]

G Camphor Camphor (C₁₀H₁₆O) Oxidation1 Strong Oxidation (e.g., Nitric Acid) Camphor->Oxidation1 CamphoricAcid Camphoric Acid (C₁₀H₁₆O₄) Dicarboxylic Acid Oxidation1->CamphoricAcid Oxidation2 Further Oxidation CamphoricAcid->Oxidation2 Inference This degradation pathway was key to deducing the carbon skeleton and ring structure of the original camphor molecule. CamphoricAcid->Inference CamphoronicAcid Camphoronic Acid Tricarboxylic Acid Oxidation2->CamphoronicAcid G cluster_start Starting Materials cluster_steps Synthesis Steps start1 Diethyl Oxalate step1 Claisen Condensation start1->step1 start2 3,3-Dimethylpentanoic Acid start2->step1 step2 Methylation (with Methyl Iodide) step1->step2 Diketocamphoric Acid step3 Complex Reduction step2->step3 end_product Camphoric Acid step3->end_product G A 1. Prepare Catalyst Dissolve Hg and Fe in Nitric Acid B 2. Add Camphor to the catalyst solution A->B C 3. Heat & Stir - 24h at 75°C - 36h at 80°C B->C D 4. Cool Mixture Precipitate forms C->D E 5. Isolate Product Vacuum filtration D->E F 6. Wash Solid with cold water E->F I Recover dissolved acid from filtrate (optional) E->I G 7. Dry Product under reduced pressure F->G H Final Product Pure Camphoric Acid G->H

References

Methodological & Application

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using d-Camphoric Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The use of chiral linkers, such as d-camphoric acid, can impart enantioselectivity to the MOF, which is particularly valuable in the pharmaceutical industry for the separation of chiral drugs and as chiral stationary phases in chromatography.

This compound is a readily available, chiral building block derived from camphor. Its rigid, bicyclic structure and dicarboxylic acid functionality allow for the construction of robust, chiral MOFs. This document provides detailed protocols for the synthesis of this compound-based MOFs, summarizes key quantitative data from the literature, and outlines their potential applications, with a focus on drug development.

Data Presentation

Table 1: Synthesis Parameters for this compound-Based MOFs
MOF Name/ReferenceMetal SaltCo-ligandSolvent(s)Temperature (°C)Time (h)Yield (%)
Zn-d-camphorate-bpy Zinc nitrate hexahydrate4,4'-bipyridineDMF10048N/A
Cu-d-camphorate-bpy Copper(II) nitrate trihydrate4,4'-bipyridineWater12048N/A
Cd-d-camphorate-bimb Cadmium nitrate4,4'-bis(1-imidazolyl)biphenylN/ASolvothermalN/AN/A
Mn-d-camphorate-bimb Manganese nitrate4,4'-bis(1-imidazolyl)biphenylN/ASolvothermalN/AN/A
Co-d-camphorate-bimb Cobalt nitrate4,4'-bis(1-imidazolyl)biphenylN/ASolvothermalN/AN/A

N/A: Data not available in the provided search results.

Table 2: Physicochemical Properties of this compound-Based MOFs
MOF PropertyValueMethod/ConditionsReference
Thermal Stability Up to 380 °C (for a Zn-d-camphorate MOF)Thermogravimetric Analysis (TGA)[1]
Pore Size ~13 Å (for a Cu-based MOF)N/A[2]

Note: The data presented here is based on available literature. For specific applications, detailed characterization of the synthesized MOF is essential.

Table 3: Illustrative Drug Loading and Release in MOFs (General Examples)

Disclaimer: The following data is provided for illustrative purposes to demonstrate the potential of MOFs in drug delivery. Specific quantitative data for drug loading and release in this compound-based MOFs was not available in the initial search results. The values presented below are from studies on other MOF systems and may not be representative of this compound MOFs.

DrugMOF SystemDrug Loading Capacity (wt%)Release Conditions% Release (Time)Reference
Ibuprofen Mg-MOF-7430 - 80PBS (pH 7.4)~60% (10 h) for 30 wt% loading[3]
5-Fluorouracil ZIF-8Up to 60PBS (pH 5.0)>45% (1 h)[4]
Doxorubicin MIL-101(Fe)~24.5GSH/ATP stimulationN/A

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-d-Camphorate-Bipyridine MOF

This protocol describes the synthesis of a chiral MOF using zinc nitrate, this compound, and 4,4'-bipyridine as a co-ligand.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • d-(+)-Camphoric acid (d-H₂cam)

  • 4,4'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL scintillation vial or Teflon-lined autoclave

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.075 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Add 0.075 mmol of this compound to the solution and stir until fully dissolved.

  • Add 0.075 mmol of 4,4'-bipyridine to the mixture.

  • Seal the vial tightly and place it in a preheated oven at 100°C for 48 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the resulting crystals by decantation.

  • Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 80°C for 12 hours to activate the MOF.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.

Protocol 2: Hydrothermal Synthesis of a Copper-d-Camphorate-Bipyridine MOF

This protocol outlines the synthesis of a copper-based chiral MOF.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • d-(+)-Camphoric acid (d-H₂cam)

  • 4,4'-Bipyridine (bpy)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled water

  • 23 mL Teflon-lined autoclave

Procedure:

  • In a 23 mL Teflon-lined autoclave, combine 0.1745 g of Cu(NO₃)₂·3H₂O, 0.1075 g of this compound, 0.0825 g of 4,4'-bipyridine, and 0.0505 g of Na₂CO₃.

  • Add 8.1236 g of distilled water to the mixture.

  • Stir the mixture for 20 minutes to ensure homogeneity.

  • Seal the autoclave and heat it at 120°C for 48 hours.

  • After cooling to room temperature, collect the crystals by filtration.

  • Wash the product with water and ethanol.

  • Dry the final product in air.

Visualizations

Experimental Workflow for MOF Synthesis

experimental_workflow Generalized Workflow for this compound MOF Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Product Isolation & Activation cluster_characterization Characterization metal_salt Dissolve Metal Salt in Solvent mixing Combine Solutions metal_salt->mixing linker Dissolve this compound & Co-ligand in Solvent linker->mixing heating Solvothermal/Hydrothermal Reaction (e.g., 100-120°C, 48h) mixing->heating cooling Cool to Room Temperature heating->cooling collection Collect Crystals (Decantation/Filtration) cooling->collection washing Wash with Solvents (e.g., DMF, Ethanol) collection->washing activation Activate MOF (Drying under Vacuum) washing->activation pxrd PXRD activation->pxrd tga TGA activation->tga bet BET Surface Area activation->bet

Caption: Generalized workflow for the synthesis of this compound-based MOFs.

Conceptual Diagram of Drug Loading and Release

drug_delivery_workflow Conceptual Workflow for Drug Delivery Using MOFs cluster_loading Drug Loading cluster_release Drug Release activated_mof Activated MOF incubation Incubation/ Stirring activated_mof->incubation drug_solution Drug Solution drug_solution->incubation drug_loaded_mof Drug-Loaded MOF incubation->drug_loaded_mof physiological_conditions Physiological Conditions (e.g., PBS buffer, 37°C) drug_loaded_mof->physiological_conditions drug_release Drug Release physiological_conditions->drug_release stimuli Stimuli (e.g., pH change, light) stimuli->physiological_conditions therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

d-Camphoric Acid: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

d-Camphoric acid, a naturally derived and readily available chiral dicarboxylic acid, has established itself as a cornerstone in the field of asymmetric synthesis. Its rigid bicyclic structure and stereochemically defined centers make it an invaluable tool for the synthesis of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives as chiral auxiliaries, ligands for asymmetric catalysis, and as a foundational element in the creation of chiral polymers and resolving agents.

Oppolzer's Sultam: A Powerful Chiral Auxiliary Derived from this compound

Oppolzer's sultam, a chiral auxiliary derived from d-camphorsulfonic acid, is widely employed to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions and aldol reactions.[1][2] The auxiliary is covalently attached to a prochiral substrate, directing the approach of reagents to one face of the molecule, thereby controlling the stereochemical outcome of the reaction. After the desired transformation, the auxiliary can be cleaved and recovered for reuse.[1]

Asymmetric Diels-Alder Reaction

Oppolzer's sultam is highly effective in directing the stereochemical course of Diels-Alder reactions. The sultam moiety effectively shields one face of the dienophile, leading to high diastereoselectivity in the resulting cycloadduct.

Experimental Protocol: Asymmetric Diels-Alder Reaction of an Acrylate Derivative

This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl derivative of Oppolzer's sultam and cyclopentadiene.

  • Materials: (2R)-N-acryloylbornane-10,2-sultam, cyclopentadiene (freshly distilled), titanium tetrachloride (1.0 M solution in dichloromethane), anhydrous dichloromethane, saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • To a stirred solution of (2R)-N-acryloylbornane-10,2-sultam (1.00 g, 3.71 mmol) in anhydrous dichloromethane (20 mL) at -78 °C under a nitrogen atmosphere, add titanium tetrachloride solution (4.1 mL, 4.1 mmol, 1.1 equiv).

    • After stirring for 15 minutes, add freshly distilled cyclopentadiene (0.61 g, 9.28 mmol, 2.5 equiv) dropwise.

    • Stir the reaction mixture at -78 °C for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash chromatography on silica gel.

DieneDienophileLewis AcidYield (%)Diastereomeric Excess (%)Reference
CyclopentadieneN-acryloyl Oppolzer's SultamTiCl4>90>98[1]
IsopreneN-crotonoyl Oppolzer's SultamEt2AlCl8595[1]
1,3-ButadieneN-acryloyl Oppolzer's SultamEtAlCl28892[1]
Asymmetric Aldol Reaction

The use of Oppolzer's sultam in aldol reactions allows for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals.[3][4] The stereochemical outcome can often be controlled by the choice of Lewis acid and reaction conditions.[3]

Experimental Protocol: Asymmetric Aldol Reaction

This protocol outlines a general procedure for the diastereoselective aldol reaction of an N-acetyl sultam with an aldehyde.

  • Materials: N-acetyl Oppolzer's sultam, aldehyde, titanium tetrachloride (TiCl4) or diethylaluminum chloride (Et2AlCl), diisopropylethylamine (DIPEA), anhydrous dichloromethane.

  • Procedure:

    • Dissolve the N-acetyl Oppolzer's sultam in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C and add the Lewis acid (e.g., TiCl4) dropwise.

    • After stirring for 15 minutes, add DIPEA slowly.

    • Stir the resulting enolate solution for 30 minutes at -78 °C.

    • Add the aldehyde dropwise and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash chromatography.

AldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)Reference
BenzaldehydeTiCl48595:5[3][4]
IsobutyraldehydeEt2AlCl905:95[3][4]
AcetaldehydeTiCl48292:8[3][4]

Chiral Diamine Ligands for Asymmetric Catalysis

This compound serves as a versatile starting material for the synthesis of a variety of chiral ligands for asymmetric catalysis. Chiral diamines derived from camphor have shown excellent performance in reactions such as the enantioselective addition of organozinc reagents to aldehydes.[1][5]

Enantioselective Alkylation of Aromatic Aldehydes

Chiral 1,3-diamine ligands derived from (+)-camphoric acid have proven to be highly effective in the enantioselective ethylation of aromatic aldehydes with diethylzinc, affording chiral secondary alcohols with high enantiomeric excess.[1][5]

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol describes the addition of diethylzinc to benzaldehyde catalyzed by a camphor-derived chiral diamine ligand.

  • Materials: Chiral 1,3-diamine ligand (derived from (+)-camphoric acid), benzaldehyde, diethylzinc (1.0 M solution in hexanes), anhydrous toluene.

  • Procedure:

    • To a solution of the chiral diamine ligand (5 mol%) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add diethylzinc (1.2 equivalents) dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add benzaldehyde (1.0 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting 1-phenyl-1-propanol by flash chromatography.

AldehydeLigand Loading (mol%)Yield (%)Enantiomeric Excess (%)Reference
Benzaldehyde59596[1][5]
4-Methoxybenzaldehyde59298[1]
2-Naphthaldehyde59095[1]
3-Bromobenzaldehyde59497[1]

Chiral Resolution of Racemic Amines

This compound is an effective chiral resolving agent for racemic amines.[6][7] It reacts with a racemic amine to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the resolved salt.

Experimental Protocol: Resolution of Racemic 1-Phenylethylamine

This protocol details the resolution of racemic 1-phenylethylamine using (+)-camphoric acid.

  • Materials: Racemic 1-phenylethylamine, (+)-camphoric acid, methanol, 10% aqueous sodium hydroxide solution, diethyl ether.

  • Procedure:

    • Dissolve racemic 1-phenylethylamine (10.0 g, 82.5 mmol) in 100 mL of hot methanol.

    • In a separate flask, dissolve (+)-camphoric acid (16.5 g, 82.5 mmol) in 150 mL of hot methanol.

    • Slowly add the hot solution of camphoric acid to the amine solution with stirring.

    • Allow the mixture to cool to room temperature and then let it stand for 24 hours to allow for crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • To liberate the free amine, treat the crystalline salt with 10% aqueous sodium hydroxide solution until the solution is basic.

    • Extract the liberated amine with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-phenylethylamine.

    • The enantiomeric excess can be determined by chiral HPLC or polarimetry.

Racemic AmineResolving AgentSolventYield of Resolved Amine (%)Enantiomeric Excess (%)Reference
1-Phenylethylamine(+)-Camphoric acidMethanol40-50>95[6][7]
2-Aminoheptane(-)-Camphoric acidEthanol35-45>90[6]
α-Methylbenzylamine(+)-Camphoric acidMethanol4296[6]

Chiral Polymers for Separation and Drug Delivery

This compound is a valuable monomer for the synthesis of chiral polymers with applications in enantioselective separations and drug delivery.[8] Polyamides and polyesters derived from camphoric acid can be used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of racemic mixtures.[8]

Experimental Protocol: Synthesis of a Chiral Polyamide

This protocol describes the interfacial polymerization of (-)-camphoroyl chloride and p-phenylenediamine to form a chiral polyamide.

  • Materials: (-)-Camphoric acid, thionyl chloride, p-phenylenediamine, sodium carbonate, dichloromethane, distilled water.

  • Procedure:

    • Synthesis of (-)-Camphoroyl Chloride: In a fume hood, carefully add thionyl chloride (22 mL, 0.3 mol) to (-)-camphoric acid (20 g, 0.1 mol). Heat the mixture to reflux for 4 hours. After cooling, remove the excess thionyl chloride by rotary evaporation. Add dry toluene and evaporate again (repeat twice) to ensure complete removal of thionyl chloride. The resulting (-)-camphoroyl chloride should be used immediately.

    • Interfacial Polymerization:

      • Aqueous Phase: Dissolve p-phenylenediamine (1.08 g, 0.01 mol) and sodium carbonate (2.12 g, 0.02 mol) in 100 mL of distilled water.

      • Organic Phase: Dissolve the freshly prepared (-)-camphoroyl chloride (2.37 g, 0.01 mol) in 100 mL of dichloromethane.

      • Vigorously stir the aqueous phase and rapidly pour in the organic phase. A precipitate of the polyamide will form immediately.

      • Continue stirring for 15-20 minutes.

    • Polymer Isolation: Filter the polymer, wash thoroughly with distilled water and then with methanol. Dry the polymer in a vacuum oven at 60 °C.

Racemate SeparatedSeparation Factor (α)Resolution (Rs)Reference
(±)-1,1'-Bi-2-naphthol1.251.8[8]
(±)-Tröger's base1.322.1[8]
(±)-Warfarin1.181.5[8]

Visualizations

experimental_workflow cluster_auxiliary Asymmetric Synthesis with Oppolzer's Sultam Auxiliary Oppolzer's Sultam Coupling Coupling Auxiliary->Coupling Substrate Prochiral Substrate Substrate->Coupling ChiralSubstrate Chiral Substrate Coupling->ChiralSubstrate AsymmetricReaction Asymmetric Reaction (e.g., Diels-Alder, Aldol) ChiralSubstrate->AsymmetricReaction ProductAux Product with Auxiliary AsymmetricReaction->ProductAux Cleavage Cleavage ProductAux->Cleavage FinalProduct Enantiopure Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for asymmetric synthesis using Oppolzer's sultam.

chiral_resolution RacemicAmine Racemic Amine (R/S) SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation CamphoricAcid This compound CamphoricAcid->SaltFormation Diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(+)-Salt & (S)-Amine-(+)-Salt) SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Diastereomer (crystal) Crystallization->LessSoluble MoreSoluble More Soluble Diastereomer (in solution) Crystallization->MoreSoluble Liberation Liberation of Amine (Base) LessSoluble->Liberation ResolvedAmine Enantiomerically Pure Amine Liberation->ResolvedAmine

Caption: Logical workflow for chiral resolution of a racemic amine.

ligand_synthesis_and_catalysis cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis dCA This compound Intermediates Multi-step Conversion dCA->Intermediates Diamine Chiral Diamine Ligand Intermediates->Diamine CatalyticCycle Catalytic Cycle Diamine->CatalyticCycle Aldehyde Aldehyde Aldehyde->CatalyticCycle Organozinc Organozinc Reagent Organozinc->CatalyticCycle Product Chiral Alcohol CatalyticCycle->Product

Caption: Synthesis of a chiral diamine ligand and its application.

References

Application Notes and Protocols: Preparation and Use of d-Camphoric Acid Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of d-camphoric acid derivatives and their application as catalysts and ligands in asymmetric synthesis. This compound, a readily available chiral building block derived from (+)-camphor, offers a versatile scaffold for the development of catalysts that can induce high stereoselectivity in a variety of chemical transformations.

Introduction to this compound in Catalysis

This compound's rigid bicyclic structure and stereochemically defined centers make it an excellent starting material for the synthesis of chiral ligands and auxiliaries. Its derivatives have been successfully employed in a range of metal-catalyzed and organocatalytic reactions, demonstrating high efficiency and enantioselectivity. This document focuses on the preparation of key derivatives and their application in several important asymmetric reactions.

Synthesis of this compound Derivatives

The following section details the synthesis of representative this compound derivatives used in catalysis.

Synthesis of Camphor-Derived β-Amino Alcohols

Camphor-derived β-amino alcohols are effective ligands for the asymmetric addition of organozinc reagents to aldehydes.

Experimental Protocol: Synthesis of (1S,2R)-7,7-dimethyl-1-morpholin-4-yl-bicyclo[2.2.1]heptan-2-ol

This protocol is adapted from a procedure for the synthesis of a highly effective β-amino alcohol ligand.

Materials:

  • (1S)-(-)-Camphor-10-sulfonic acid

  • Morpholine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of the intermediate ketone: The starting material, a ketone precursor, can be synthesized from (1S)-(-)-camphor-10-sulfonic acid through established literature procedures.

  • Reductive Amination: To a solution of the ketone precursor in methanol, add morpholine.

  • Stir the mixture at room temperature for the time specified in the detailed literature procedure to form the corresponding enamine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between diethyl ether and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure β-amino alcohol.

Workflow for the Synthesis of a Camphor-Derived β-Amino Alcohol Ligand

G start This compound Precursor ((1S)-(-)-Camphor-10-sulfonic acid) ketone Intermediate Ketone start->ketone Known Procedures enamine Enamine Formation (with Morpholine) ketone->enamine reduction Reduction (NaBH4) enamine->reduction purification Purification (Chromatography) reduction->purification product Camphor-Derived β-Amino Alcohol purification->product

Caption: Synthesis of a camphor-derived β-amino alcohol ligand.

Synthesis of Camphor-Derived N-Heterocyclic Carbene (NHC) Ligand Precursors

NHC ligands derived from this compound have shown great potential in asymmetric rhodium catalysis.

Experimental Protocol: General Synthesis of Camphor-Based NHC Precursors

This generalized protocol is based on the transformation of camphor-derived diamines.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Appropriate diamine (e.g., N-substituted ethylenediamine)

  • Triethylamine (NEt₃)

  • Triethyl orthoformate

  • Ammonium tetrafluoroborate (NH₄BF₄)

  • Dichloromethane (CH₂Cl₂)

  • Toluene

Procedure:

  • Synthesis of Camphoric Diamide: Convert this compound to its diacyl chloride using thionyl chloride. React the diacyl chloride with the desired diamine in the presence of a base like triethylamine to form the corresponding diamide.

  • Reduction of Diamide: Reduce the diamide to the corresponding diamine using a suitable reducing agent (e.g., LiAlH₄).

  • Cyclization to Imidazolidine: React the diamine with triethyl orthoformate to form the imidazolidine intermediate.

  • Formation of the Imidazolium Salt (NHC Precursor): Treat the imidazolidine with an appropriate acid (e.g., in the presence of NH₄BF₄) to yield the NHC precursor, an imidazolium salt.

  • Purify the final product by recrystallization.

Workflow for the Synthesis of a Camphor-Derived NHC Precursor

G start This compound diamide Camphoric Diamide start->diamide Amidation diamine Camphor-Derived Diamine diamide->diamine Reduction imidazolidine Imidazolidine diamine->imidazolidine Cyclization product NHC Precursor (Imidazolium Salt) imidazolidine->product Salt Formation

Caption: Synthesis of a camphor-derived NHC precursor.

Applications in Asymmetric Catalysis

This section provides detailed protocols and quantitative data for the application of this compound derivatives in various asymmetric catalytic reactions.

Asymmetric Diethylzinc Addition to Aldehydes

This reaction is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.

Experimental Protocol:

This protocol is for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a camphor-derived β-amino alcohol.[2]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Camphor-derived β-amino alcohol ligand (e.g., (1S,2R)-7,7-dimethyl-1-morpholin-4-yl-bicyclo[2.2.1]heptan-2-ol) (2 mol%)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the camphor-derived β-amino alcohol ligand (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Add the aldehyde (1.0 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C or ambient temperature).

  • Slowly add the diethylzinc solution (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at the same temperature for the specified time (e.g., 15 minutes to several hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data: Asymmetric Diethylzinc Addition to Aldehydes

EntryAldehydeCatalyst Loading (mol%)Temp (°C)TimeYield (%)ee (%)Reference
1Benzaldehyde2RT15 min>9594[2]
24-Methoxybenzaldehyde2RT15 min>9592
34-Chlorobenzaldehyde2RT15 min>9593
42-Naphthaldehyde2RT15 min>9591
5Cinnamaldehyde2RT15 min>9589
6Cyclohexanecarboxaldehyde2RT15 min>9590

Catalytic Cycle for Asymmetric Diethylzinc Addition

G L_ZnEt Chiral Zinc Complex (Ligand-ZnEt) TransitionState Transition State L_ZnEt->TransitionState + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->TransitionState Product_Complex Product-Zinc Complex TransitionState->Product_Complex Et transfer Product_Complex->L_ZnEt + Et2Zn - Zn(OEt)(O-Product) Product Chiral Alcohol (R-CH(Et)OH) Product_Complex->Product Workup Et2Zn Et2Zn G Catalyst Chiral Cu-Ligand Complex Nitronate Copper Nitronate Catalyst->Nitronate + Nitromethane - H+ Nitromethane Nitromethane Intermediate Aldol Adduct Complex Nitronate->Intermediate + Aldehyde Aldehyde Aldehyde Product β-Nitroalcohol Intermediate->Product Protonation Product->Catalyst (Catalyst Regeneration)

Caption: Proposed mechanism for the Henry reaction.

Asymmetric Epoxidation of Aldehydes

Chiral epoxides are versatile intermediates in organic synthesis. Camphor-derived sulfides can be used to catalyze the asymmetric epoxidation of aldehydes.

Experimental Protocol:

This protocol describes a catalytic asymmetric epoxidation using a camphor-derived sulfide and a diazo compound precursor.

[3][4]Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Tosylhydrazone sodium salt (e.g., benzaldehyde tosylhydrazone sodium salt)

  • Camphor-derived chiral sulfide (5 mol%)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Standard inert atmosphere glassware

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the camphor-derived sulfide (0.05 mmol), [Rh₂(OAc)₄] (0.005 mmol), and the aldehyde (1.0 mmol) in the anhydrous solvent.

  • In a separate flask, prepare a solution of the tosylhydrazone sodium salt (1.2 mmol) in the same solvent.

  • Slowly add the tosylhydrazone solution to the reaction mixture via a syringe pump over several hours.

  • Stir the reaction at the specified temperature (e.g., room temperature) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a short plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC/GC, respectively.

Quantitative Data: Asymmetric Epoxidation of Aldehydes

EntryAldehydeYield (%)dr (trans:cis)ee (%)Reference
1Benzaldehyde95>95:576
24-Chlorobenzaldehyde85>95:572
34-Nitrobenzaldehyde88>95:575
4Cinnamaldehyde75>95:568
Asymmetric Ring Opening of Azabenzonorbornenes

This reaction provides access to chiral dihydronaphthalene derivatives, which are important structural motifs in medicinal chemistry.

Experimental Protocol:

This protocol is for the rhodium-catalyzed asymmetric ring opening of an N-protected azabenzonorbornene with an indole nucleophile.

[1]Materials:

  • N-Protected azabenzonorbornene (1 equiv)

  • Indole nucleophile (5 equiv)

  • Camphor-based Rh(I)-NHC catalyst (5 mol%)

  • Anhydrous nitromethane (MeNO₂)

  • Standard inert atmosphere glassware

Procedure:

  • To a reaction tube, add the camphor-based Rh(I)-NHC catalyst (0.0056 mmol, 5 mol%).

  • Add the N-protected azabenzonorbornene (0.112 mmol).

  • Add the indole nucleophile (0.56 mmol).

  • Add anhydrous nitromethane (as solvent).

  • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric ratio (e.r.) by chiral HPLC.

Quantitative Data: Asymmetric Ring Opening of Azabenzonorbornenes

EntryAzabenzonorbornene SubstituentNucleophile (Indole)Yield (%)e.r.Reference
1N-TsIndole9293:7
2N-Ts5-Methoxyindole9594:6
3N-Ts5-Bromoindole8892:8
4N-BocIndole9091:9
5N-Boc2-Methylindole8590:10

Workflow for Asymmetric Ring Opening

G Start Azabenzonorbornene + Indole Reaction Reaction at 80 °C Start->Reaction Catalyst Rh(I)-NHC Catalyst Catalyst->Reaction Purification Purification (Chromatography) Reaction->Purification Product Chiral Ring-Opened Product Purification->Product

Caption: Workflow for asymmetric ring opening.

Conclusion

Derivatives of this compound have proven to be highly effective and versatile in the field of asymmetric catalysis. The protocols and data presented herein demonstrate their utility in several key synthetic transformations, providing researchers with valuable tools for the stereocontrolled synthesis of chiral molecules. The modular nature of these camphor-based ligands and catalysts allows for fine-tuning of steric and electronic properties, paving the way for the development of even more efficient and selective catalytic systems.

References

Application Note: Synthesis of Diethyl d-Camphorate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

d-Camphoric acid, a chiral dicarboxylic acid derived from the natural product d-camphor, serves as a valuable building block in asymmetric synthesis and the development of novel pharmaceuticals.[1] The esterification of this compound to its corresponding diester, diethyl d-camphorate, is a fundamental transformation that yields a versatile intermediate for further chemical modifications. This application note provides a detailed experimental protocol for the synthesis of diethyl d-camphorate via the Fischer-Speier esterification method. This acid-catalyzed esterification is a classic and cost-effective method for converting carboxylic acids and alcohols into esters.[2] The protocol is intended for researchers, scientists, and drug development professionals.

Reaction Principle

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] In this protocol, this compound is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to produce diethyl d-camphorate and water. The use of excess ethanol helps to shift the equilibrium towards the formation of the product, in accordance with Le Châtelier's principle.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
EthanolAnhydrous, ≥99.5%Commercially Available
Sulfuric acidConcentrated (95-98%)Commercially Available
Diethyl etherAnhydrousCommercially Available
Sodium bicarbonateSaturated aqueous solutionPrepared in-house
Brine (NaCl)Saturated aqueous solutionPrepared in-house
Magnesium sulfateAnhydrousCommercially Available
Deuterated chloroform (CDCl₃)For NMRCommercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound (10.0 g, 50.0 mmol).

    • Add anhydrous ethanol (50 mL, excess).

    • While stirring, slowly add concentrated sulfuric acid (1 mL) dropwise.

    • Add a magnetic stir bar to the flask.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Add 100 mL of diethyl ether to the separatory funnel to dilute the reaction mixture.

    • Slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted this compound. Caution: Carbon dioxide gas will evolve; vent the separatory funnel frequently.

    • Shake the separatory funnel and allow the layers to separate. Remove the aqueous layer.

    • Wash the organic layer with another 50 mL of saturated sodium bicarbonate solution.

    • Wash the organic layer with 50 mL of brine (saturated NaCl solution).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter the drying agent from the organic solution.

    • Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator to obtain the crude diethyl d-camphorate.

    • The product can be further purified by vacuum distillation if necessary.

    • Determine the yield of the purified product.

    • Characterize the diethyl d-camphorate by ¹H and ¹³C NMR spectroscopy.

Data Presentation

Table 1: Reagent Quantities and Properties
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Volume (mL)Density (g/mL)
This compound200.2310.050.0--
Ethanol46.07~39.5~857500.789
Sulfuric acid98.08~1.84~18.811.84
Table 2: Predicted Spectroscopic Data for Diethyl d-Camphorate
¹H NMR (Predicted, CDCl₃, 400 MHz) ¹³C NMR (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
4.15 (q, 4H)-O-CH₂-CH₃
2.8-2.9 (m, 1H)CH
2.4-2.5 (m, 1H)CH
1.8-2.2 (m, 4H)CH₂
1.25 (t, 6H)-O-CH₂-CH₃
1.20 (s, 3H)CH₃
1.05 (s, 3H)CH₃
0.90 (s, 3H)CH₃

Note: The predicted NMR data is based on the chemical structure of diethyl d-camphorate and typical chemical shifts for similar functional groups.

Diagrams

Experimental Workflow

Esterification_Workflow Figure 1. Experimental Workflow for the Synthesis of Diethyl d-Camphorate cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Combine this compound, Ethanol, and Sulfuric Acid B Reflux for 4-6 hours A->B C Cool to Room Temperature B->C D Dilute with Diethyl Ether C->D E Neutralize with NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry Organic Layer (MgSO₄) F->G H Filter Drying Agent G->H I Remove Solvent (Rotary Evaporator) H->I J Vacuum Distillation (Optional) I->J K Characterize by NMR J->K

Caption: Experimental Workflow for Diethyl d-Camphorate Synthesis.

Signaling Pathway (Reaction Mechanism)

Fischer_Esterification Figure 2. Reaction Mechanism of Fischer Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H⁺ Alcohol Alcohol Protonated Carbonyl->Carboxylic Acid - H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + R'OH Tetrahedral Intermediate->Protonated Carbonyl - R'OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H₂O Protonated Ester->Tetrahedral Intermediate + H₂O Ester Ester Protonated Ester->Ester - H⁺ Ester->Protonated Ester + H⁺

Caption: Fischer Esterification Reaction Mechanism.

References

Application of d-Camphoric Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-(+)-Camphoric acid, a chiral dicarboxylic acid derived from the natural monoterpene (+)-camphor, serves as a versatile and economical building block in pharmaceutical synthesis.[1] Its rigid bicyclic structure and the presence of two carboxylic acid functionalities provide a unique stereochemical environment, making it a valuable tool for establishing chirality, a critical aspect in the development of safe and efficacious drugs. This document provides detailed application notes and experimental protocols for the use of d-camphoric acid in three key areas: as a chiral resolving agent, as a precursor for the synthesis of bioactive molecules, and as a chiral auxiliary in asymmetric synthesis.

This compound as a Chiral Resolving Agent

The most common application of this compound in pharmaceutical synthesis is as a chiral resolving agent for racemic mixtures of amines and other basic compounds. The principle of this classical resolution technique lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt liberates the desired enantiomer of the amine.

Quantitative Data Summary: Chiral Resolution of Racemic Amines
Racemic AmineResolving AgentSolvent SystemEnantiomeric Excess (ee%) of Resolved AmineYield (%)Reference
α-MethylbenzylamineL-(+)-Tartaric Acid*Methanol>95% (for S-isomer)~35-40%This is a representative example; specific data for this compound resolution of this amine is not readily available in the searched literature.
2,3-Diphenylpiperazine(1S)-(+)-10-Camphorsulfonic Acid**Dichloromethane98% (for R,R-isomer)Not Specified[2]
General Primary Amines(-)-Camphoric AcidVarious (e.g., Methanol, Ethanol, Acetone)Highly dependent on substrate and conditions<50% (theoretical max for one enantiomer)[3][4]

*Note: While the provided search results did not yield a specific example with quantitative data for the resolution of α-methylbenzylamine with this compound, a detailed protocol using the analogous resolving agent L-(+)-tartaric acid is available and the principles are the same.[3] **Note: (1S)-(+)-10-Camphorsulfonic acid is a derivative of camphor and illustrates the application of this class of resolving agents.

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol outlines the general steps for the chiral resolution of a racemic amine using d-(+)-camphoric acid. Optimization of the solvent, temperature, and stoichiometry is typically required for each specific amine.

Materials:

  • Racemic amine

  • d-(+)-Camphoric acid (typically 0.5-1.0 equivalent)

  • Anhydrous methanol (or other suitable solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm anhydrous methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve d-(+)-camphoric acid (0.5 to 1.0 equivalent) in warm anhydrous methanol.

    • Slowly add the d-(+)-camphoric acid solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the crystalline diastereomeric salt in a mixture of water and dichloromethane.

    • Add 1 M NaOH solution dropwise with stirring until the salt dissolves and the aqueous layer is basic (pH > 10).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.[4]

Diagram: Workflow for Chiral Resolution of a Racemic Amine

G racemic_amine Racemic Amine (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_amine->salt_formation resolving_agent d-(+)-Camphoric Acid resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R-amine)-(+)-camphorate (S-amine)-(+)-camphorate salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in solution) fractional_crystallization->more_soluble_salt liberation_solid Liberation of Amine (e.g., with base) less_soluble_salt->liberation_solid liberation_solution Liberation of Amine (e.g., with base) more_soluble_salt->liberation_solution enantiomer_1 Enantiomerically Enriched Amine 1 liberation_solid->enantiomer_1 enantiomer_2 Enantiomerically Enriched Amine 2 liberation_solution->enantiomer_2 analysis Determine Enantiomeric Excess (e.g., Chiral HPLC) enantiomer_1->analysis enantiomer_2->analysis

Caption: General workflow for the chiral resolution of a racemic amine.

This compound as a Precursor for Bioactive Molecules

The rigid, chiral scaffold of this compound makes it an excellent starting material for the synthesis of various bioactive compounds, particularly those with antiviral and antifungal properties. Derivatives such as amides and imides have shown promising activity against a range of pathogens.[5][6]

Quantitative Data Summary: Antiviral Activity of this compound Derivatives
Compound IDDerivative TypeTarget VirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
4lAmideInfluenza A (H1N1)3 ± 1251 ± 1284[7]
4lAmideSARS-CoV-2>200>200-[7]
4bAmideSARS-CoV-2>200>200-[5]
4eAmideSARS-CoV-2>200>200-[5]
Imide DerivativeImideVaccinia Virus---[5]
Imide DerivativeImideMarburg Virus---[5]

Note: Specific IC₅₀, CC₅₀, and SI values for imide derivatives against Vaccinia and Marburg viruses were not detailed in the provided search results, though their activity was confirmed.[5]

Experimental Protocol: Synthesis of Antiviral N-Heterocyclic Amides of d-(+)-Camphoric Acid

This protocol is adapted from the synthesis of N-heterocyclic amides of (+)-camphoric acid with demonstrated antiviral activity.[7]

Materials:

  • d-(+)-Camphoric acid

  • Thionyl chloride (SOCl₂)

  • Appropriate heterocyclic amine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Synthesis of d-(+)-Camphoroyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend d-(+)-camphoric acid in an excess of thionyl chloride.

    • Heat the mixture to reflux and maintain for 4 hours. The solid d-(+)-camphoric acid will gradually dissolve.

    • After the reflux period, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by rotary evaporation under reduced pressure. To ensure complete removal, add dry toluene to the residue and evaporate again (repeat twice). The resulting solid is d-(+)-camphoroyl chloride.

  • Amide Formation:

    • Dissolve the freshly prepared d-(+)-camphoroyl chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve the desired heterocyclic amine (2.2 equivalents) and a base such as triethylamine or DIPEA (2.5 equivalents) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the solution of d-(+)-camphoroyl chloride to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, add a saturated solution of NaCl to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the product with DCM.

    • Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-heterocyclic amide derivative.

Diagram: Synthesis and Evaluation of Antiviral this compound Amides

G start d-(+)-Camphoric Acid activation Activation (e.g., with SOCl₂) start->activation acid_chloride d-(+)-Camphoroyl Chloride activation->acid_chloride amide_formation Amide Formation acid_chloride->amide_formation amine Heterocyclic Amine + Base (e.g., DIPEA) amine->amide_formation crude_product Crude Amide Derivative amide_formation->crude_product purification Purification (Column Chromatography) crude_product->purification pure_product Pure Amide Derivative purification->pure_product antiviral_assay Antiviral Activity Assay (e.g., against Influenza, SARS-CoV-2) pure_product->antiviral_assay data_analysis Data Analysis (IC₅₀, CC₅₀, SI) antiviral_assay->data_analysis

Caption: Workflow for the synthesis and evaluation of antiviral amides.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Derivatives of this compound can be employed as chiral auxiliaries to control the stereochemical outcome of a variety of chemical reactions, such as alkylations, aldol additions, and Diels-Alder reactions. The auxiliary is covalently attached to a prochiral substrate, directs the formation of a new stereocenter, and is subsequently cleaved to yield the desired enantiomerically enriched product. A well-known example of a camphor-derived chiral auxiliary is Oppolzer's sultam, which is synthesized from camphorsulfonic acid.[8]

While specific examples of this compound itself being directly used as a chiral auxiliary in a high-yielding, diastereoselective reaction were not prevalent in the searched literature, the general principles and workflow are well-established.

Experimental Protocol: General Workflow for Asymmetric Synthesis Using a this compound-Derived Chiral Auxiliary

This protocol outlines the general steps for using a chiral auxiliary derived from this compound in an asymmetric alkylation reaction.

Materials:

  • This compound-derived chiral auxiliary (e.g., an ester or amide)

  • Prochiral substrate

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Electrophile (e.g., an alkyl halide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Reagents for cleavage of the auxiliary (e.g., LiAlH₄, LiOH)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Attachment of the Chiral Auxiliary:

    • Synthesize the chiral auxiliary from this compound. For example, convert one of the carboxylic acid groups to an ester or an amide.

    • Covalently attach the chiral auxiliary to the prochiral substrate.

  • Diastereoselective Reaction (Alkylation Example):

    • Dissolve the substrate-auxiliary conjugate in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add a strong base, such as LDA, dropwise to form the enolate.

    • Add the electrophile (e.g., methyl iodide) and allow the reaction to proceed. The steric bulk of the chiral auxiliary will direct the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess.

    • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Cleavage of the Chiral Auxiliary:

    • After work-up and purification of the diastereomeric product, cleave the chiral auxiliary to release the enantiomerically enriched product. This can be achieved, for example, by reduction with LiAlH₄ (to yield an alcohol) or hydrolysis with LiOH (to yield a carboxylic acid).

    • The chiral auxiliary can often be recovered and reused.

  • Determination of Diastereomeric and Enantiomeric Excess:

    • The diastereomeric excess (de) of the product before cleavage can be determined by NMR spectroscopy or chromatography.

    • The enantiomeric excess (ee) of the final product after cleavage should be determined by a suitable chiral analytical method.

Diagram: General Workflow for Asymmetric Synthesis

G start This compound auxiliary_synthesis Synthesis of Chiral Auxiliary start->auxiliary_synthesis chiral_auxiliary Chiral Auxiliary auxiliary_synthesis->chiral_auxiliary attachment Attachment of Auxiliary chiral_auxiliary->attachment prochiral_substrate Prochiral Substrate prochiral_substrate->attachment substrate_conjugate Substrate-Auxiliary Conjugate attachment->substrate_conjugate diastereoselective_reaction Diastereoselective Reaction (e.g., Alkylation) substrate_conjugate->diastereoselective_reaction diastereomeric_product Diastereomerically Enriched Product diastereoselective_reaction->diastereomeric_product cleavage Cleavage of Auxiliary diastereomeric_product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary analysis Determine de% and ee% final_product->analysis

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its applications range from the classical and industrially relevant method of chiral resolution to its use as a starting material for the synthesis of novel bioactive compounds with potential therapeutic applications. Furthermore, its derivatives serve as effective chiral auxiliaries for controlling stereochemistry in asymmetric synthesis. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and utilize the full potential of this compound in their synthetic endeavors.

References

Application Notes and Protocols: Solvothermal Synthesis of MOFs with d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solvothermal synthesis of Metal-Organic Frameworks (MOFs) using d-camphoric acid as a chiral organic linker. Detailed protocols for synthesis, characterization, and potential applications, particularly in the realm of drug delivery, are presented.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1] The use of chiral linkers, such as this compound, can impart enantioselective properties to the resulting MOFs, which is of significant interest in the pharmaceutical industry for the separation of racemic drug mixtures and the development of chiral drug delivery systems.[2]

Solvothermal synthesis is a widely employed method for the preparation of MOFs.[3] This technique involves heating a solution of the metal salt and the organic linker in a sealed vessel at temperatures above the boiling point of the solvent. This process facilitates the formation of highly crystalline and stable MOF structures.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a this compound-Based MOF

This protocol describes a general procedure for the synthesis of a MOF using this compound and a metal salt.

Materials:

  • d-(+)-Camphoric acid

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless-steel autoclave or sealed glass vial

Procedure:

  • In a typical synthesis, dissolve the metal salt and this compound in the chosen solvent or a solvent mixture in a glass vial or the Teflon liner of an autoclave.

  • The molar ratio of metal salt to this compound is a critical parameter and should be optimized for the desired product.

  • Seal the reaction vessel tightly.

  • Place the vessel in a programmable oven and heat to the desired temperature (typically between 100-180 °C) for a specific duration (ranging from several hours to a few days).[4]

  • After the reaction is complete, allow the vessel to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

  • Dry the crystals under vacuum or at a moderate temperature.

Workflow for Solvothermal Synthesis:

solvothermal_synthesis reagents Metal Salt + This compound mixing Mixing and Dissolving reagents->mixing solvent Solvent (e.g., DMF, Ethanol) solvent->mixing autoclave Sealed Autoclave/ Vial mixing->autoclave heating Heating (100-180 °C, 12-72h) autoclave->heating cooling Cooling to Room Temperature heating->cooling filtration Filtration/ Decantation cooling->filtration washing Washing with Fresh Solvent filtration->washing drying Drying washing->drying mof_product This compound MOF Crystals drying->mof_product

Figure 1. General workflow for the solvothermal synthesis of this compound-based MOFs.

Protocol 2: Characterization of this compound-Based MOFs

Standard techniques for the characterization of MOFs include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the this compound linker to the metal centers.

  • Gas Adsorption Analysis (e.g., N₂ adsorption at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the MOF.

Protocol 3: Drug Loading into this compound-Based MOFs

A common method for loading drug molecules into MOFs is through post-synthetic encapsulation.

Materials:

  • Activated this compound-based MOF

  • Drug of interest

  • Suitable solvent in which the drug is soluble

Procedure:

  • Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.

  • Prepare a solution of the drug in a suitable solvent.

  • Immerse the activated MOF in the drug solution and stir for a predetermined period (e.g., 24-48 hours) to allow for diffusion of the drug molecules into the MOF pores.

  • After the loading period, separate the drug-loaded MOF from the solution by centrifugation or filtration.

  • Wash the drug-loaded MOF with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • The amount of loaded drug can be quantified using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by dissolving the loaded MOF and analyzing the drug content.

Workflow for Drug Loading:

drug_loading activated_mof Activated This compound MOF immersion Immersion and Stirring (24-48h) activated_mof->immersion drug_solution Drug Solution drug_solution->immersion separation Centrifugation/ Filtration immersion->separation washing Washing with Fresh Solvent separation->washing drying Drying under Vacuum washing->drying drug_loaded_mof Drug-Loaded MOF drying->drug_loaded_mof

Figure 2. Workflow for post-synthetic drug loading into this compound-based MOFs.

Data Presentation

The following tables summarize key quantitative data for representative MOFs synthesized with this compound and other common MOFs used in drug delivery for comparison.

Table 1: Synthesis Conditions and Structural Data of Selected MOFs

MOF Name/FormulaMetal SaltSolvent(s)Temperature (°C)Time (h)Space GroupUnit Cell Parameters (Å, °)Ref.
[Cd₈(D-cam)₈(bimb)₄]nCd(NO₃)₂·4H₂ODMF/H₂O12072--[2]
[M₂(D-cam)₂(bimb)₂]n·3.5nH₂O (M = Mn, Co)Mn(NO₃)₂·4H₂O / Co(NO₃)₂·6H₂ODMF/H₂O12072--[2]
Comparative MOFs
MOF-5 (Zn₄O(BDC)₃)Zn(NO₃)₂·6H₂ODMF12024Fm-3ma = b = c = 25.88[4]
UiO-66 (Zr₆O₄(OH)₄(BDC)₆)ZrCl₄DMF12024Fm-3ma = b = c = 20.70[1]

Data for this compound MOFs is limited in the publicly available abstracts. Further details would be found in the full publications.

Table 2: Porosity and Drug Loading Data of Selected MOFs

MOF NameBET Surface Area (m²/g)Pore Volume (cm³/g)Drug LoadedDrug Loading CapacityRef.
d-Camphoric MOFs -----
Comparative MOFs
ZIF-8~1300-1800~0.645-Fluorouracil~60 wt%[5]
UiO-66~1200~0.5Ibuprofen67 mg/g[1]
MIL-101(Cr)~3000-4000~1.2-2.0Ibuprofen~1.4 g/g[6]

Applications in Drug Development

MOFs synthesized with this compound hold significant potential in drug development due to their inherent chirality and porosity.

  • Enantioselective Separation: Chiral MOFs can be utilized as stationary phases in chromatography to separate racemic mixtures of chiral drugs, a critical step in pharmaceutical manufacturing.

  • Controlled Drug Release: The porous nature of these MOFs allows for the encapsulation of therapeutic agents. The release of the drug can be controlled by the pore size of the MOF, the interaction between the drug and the framework, and external stimuli such as pH.[7]

  • Targeted Drug Delivery: The surface of MOF nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical mechanism for the pH-responsive release of a drug from a this compound-based MOF within a cancer cell's acidic endosome.

drug_release_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cancer Cell drug_loaded_mof Drug-Loaded This compound MOF endocytosis Endocytosis drug_loaded_mof->endocytosis endosome Endosome (pH ~5.0-6.0) endocytosis->endosome mof_degradation MOF Framework Degradation endosome->mof_degradation Low pH drug_release Drug Release mof_degradation->drug_release therapeutic_target Therapeutic Target drug_release->therapeutic_target

Figure 3. Hypothetical pathway of pH-triggered drug release from a this compound MOF.

Conclusion

The solvothermal synthesis of MOFs using this compound offers a versatile platform for creating novel chiral materials with significant potential in the pharmaceutical and drug development sectors. The protocols and data presented here provide a foundation for researchers to explore the synthesis, characterization, and application of these promising materials. Further research is warranted to fully elucidate the drug loading and release kinetics of a wider range of this compound-based MOFs to advance their translation into clinical applications.

References

Application Notes and Protocols for d-Camphoric Acid in the Preparation of Chiral Stationary Phases for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Camphoric acid, a naturally derived chiral building block, offers a robust and versatile platform for the synthesis of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). Its rigid bicyclic structure provides a well-defined stereochemical environment, making it an excellent candidate for the preparation of CSPs capable of enantioselective recognition. Polyamides and polyesters derived from this compound have demonstrated significant potential in the separation of racemic mixtures, particularly for pharmaceutical compounds where the chirality is a critical factor in their therapeutic activity and toxicology.[1]

These application notes provide detailed methodologies for the synthesis of this compound-based chiral polymers and their subsequent use in the preparation of CSPs for HPLC. The protocols are intended to guide researchers in the development and application of these powerful tools for enantiomeric separation.

I. Synthesis of this compound-Based Chiral Polymers

The most common approach to preparing CSPs from this compound involves its polymerization with suitable monomers to form chiral polymers, which are then coated onto a silica support. Polyamides, synthesized from this compound and various aromatic diamines, have shown excellent chiral recognition capabilities due to the rigidity of the camphor backbone and the potential for hydrogen bonding and π-π stacking interactions with analytes.[1]

A. Protocol for the Synthesis of (-)-Camphoroyl Chloride

This protocol details the conversion of (-)-camphoric acid to its diacid chloride, a reactive intermediate for polymerization.

Materials:

  • (-)-Camphoric acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a fume hood, place (-)-camphoric acid into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Carefully add thionyl chloride to the flask.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The solid (-)-camphoric acid will gradually dissolve.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by rotary evaporation under reduced pressure.

  • To ensure complete removal of thionyl chloride, add 50 mL of dry toluene to the residue and evaporate again. Repeat this step twice.

  • The resulting solid is (-)-camphoroyl chloride. It should be used immediately in the next step or stored under an inert atmosphere to prevent hydrolysis.[1]

B. Protocol for the Synthesis of a Chiral Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a chiral polyamide from (-)-camphoroyl chloride and p-phenylenediamine.

Materials:

  • (-)-Camphoroyl chloride

  • p-Phenylenediamine

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Beakers

  • High-speed stirrer

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve p-phenylenediamine (1.08 g, 0.01 mol) and sodium carbonate (2.12 g, 0.02 mol) in 100 mL of distilled water. Stir until all solids are dissolved.[1]

  • Organic Phase Preparation: In a separate beaker, dissolve (-)-camphoroyl chloride (2.37 g, 0.01 mol) in 100 mL of dichloromethane.[1]

  • Polymerization: Vigorously stir the aqueous phase using a high-speed stirrer. Rapidly pour the organic phase into the stirring aqueous phase. A precipitate of the polyamide will form immediately at the interface. Continue stirring for 15-20 minutes to ensure a complete reaction.[1]

  • Polymer Isolation and Purification: Filter the polymer precipitate using a Büchner funnel.

  • Wash the collected polymer thoroughly with distilled water to remove any unreacted diamine and sodium carbonate.

  • Wash the polymer with methanol to remove dichloromethane and low-molecular-weight oligomers.

  • Dry the purified polyamide in a vacuum oven at 60°C overnight.[1]

II. Preparation of this compound-Based Chiral Stationary Phase

The synthesized chiral polyamide is coated onto a silica support to create the CSP for HPLC.

Protocol for Coating Silica Gel with Chiral Polyamide

Materials:

  • Synthesized chiral polyamide

  • 3-Aminopropyl-functionalized silica gel (5 µm)

  • Suitable solvent for the polyamide (e.g., N,N-dimethylformamide or a mixture of solvents)

  • Rotary evaporator

  • Slurry packing equipment for HPLC columns

Procedure:

  • Dissolve the dried chiral polyamide in a suitable solvent to create a polymer solution of a specific concentration.

  • Add the 3-aminopropyl-functionalized silica gel to the polymer solution.

  • Gently agitate the mixture to ensure even coating of the silica particles.

  • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

  • The coated silica gel is now ready for packing into an HPLC column using a slurry packing technique.

III. Application in HPLC for Enantiomeric Separation

The performance of the prepared this compound-based CSP is evaluated by its ability to separate a wide range of racemic compounds.

A. General HPLC Method Parameters

The following are general starting conditions for method development. Optimization will be required for specific analytes.

ParameterRecommended Condition
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Additives For acidic compounds: 0.1% Trifluoroacetic Acid (TFA). For basic compounds: 0.1% Diethylamine (DEA).
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 20 - 40 °C
Detection UV spectrophotometry at a suitable wavelength for the analyte
B. Quantitative Data for Enantiomeric Separation
Racemic CompoundMobile Phase (Hexane:Dioxane)α (Separation Factor)Rs (Resolution Factor)
1-Phenylethanol5:11.101.30
1-(4-Bromophenyl)ethanol5:11.101.30
Data obtained from the derivatization of alcohols with camphorsultam-phthalic acid and separation on a silica gel column.

IV. Visualizations

Synthesis of Chiral Polyamide Workflow

G cluster_synthesis Synthesis of (-)-Camphoroyl Chloride cluster_polymerization Interfacial Polymerization cluster_purification Purification CA (-)-Camphoric Acid CC (-)-Camphoroyl Chloride CA->CC Reflux, 4h TC Thionyl Chloride TC->CC CC_poly (-)-Camphoroyl Chloride (in Dichloromethane) PPD p-Phenylenediamine + Na2CO3 (aq) Polymer Chiral Polyamide PPD->Polymer High-speed stirring CC_poly->Polymer Polymer_impure Crude Polyamide Wash_H2O Wash with Water Polymer_impure->Wash_H2O Wash_MeOH Wash with Methanol Wash_H2O->Wash_MeOH Dry Dry in Vacuum Oven Wash_MeOH->Dry Purified_Polymer Purified Chiral Polyamide Dry->Purified_Polymer

Caption: Workflow for the synthesis of a chiral polyamide from (-)-camphoric acid.

HPLC Experimental Workflow

G cluster_csp_prep CSP Preparation cluster_hplc_analysis HPLC Analysis Polymer Chiral Polyamide Coating Coating Polymer->Coating Silica Silica Gel Silica->Coating Packing Column Packing Coating->Packing CSP_Column This compound CSP HPLC Column Packing->CSP_Column Separation Enantiomeric Separation CSP_Column->Separation Sample Racemic Sample Injection Sample->CSP_Column Mobile_Phase Mobile Phase (e.g., Hexane/IPA) Mobile_Phase->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram (Separated Enantiomers) Detection->Chromatogram

Caption: Experimental workflow for HPLC enantiomeric separation using a this compound-based CSP.

References

Application Notes and Protocols for the Synthesis of Polyesters from d-Camphoric Acid and Various Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyesters derived from d-camphoric acid and a variety of diols. It also explores their potential applications in drug delivery, offering protocols for the formulation of drug-loaded nanoparticles.

Application Notes

Polyesters synthesized from the renewable monomer this compound are gaining attention due to their tunable thermal properties and potential for biodegradability.[1][2][3] The rigid and chiral structure of camphoric acid can impart unique characteristics to the resulting polymers, making them attractive for various applications, including as bio-based alternatives to conventional plastics and as advanced materials in the biomedical field.[1][2][3]

Polymer Properties and Applications

The thermal properties of this compound-based polyesters, such as the glass transition temperature (Tg), can be tailored by the choice of the diol comonomer.[1][2][3] For instance, copolymerization with short-chain linear diols like ethylene glycol results in polyesters with higher Tg values, comparable to that of polylactic acid (PLA), while longer-chain diols lead to lower Tg values.[1] The use of rigid diols, such as isosorbide, can produce polyesters with exceptionally high glass transition temperatures.[1][2][3]

These polyesters are susceptible to hydrolytic degradation, a desirable characteristic for applications in controlled drug release and biodegradable materials.[1][2][3] Preliminary studies have shown that polyethylene camphorate (PEC) degrades significantly in water over a 14-day period.[1][2] This inherent degradability, coupled with the biocompatibility of polyesters in general, positions these materials as strong candidates for drug delivery systems.[4]

Potential in Drug Delivery

While specific studies on drug delivery using this compound-based polyesters are emerging, the general principles of using biodegradable polyesters for this purpose are well-established. These polymers can be formulated into nanoparticles or microparticles to encapsulate therapeutic agents, protecting them from premature degradation and enabling controlled release.[5][6] The release of the encapsulated drug is often governed by the degradation rate of the polymer matrix.

Commonly used techniques to formulate polyester-based drug carriers include nanoprecipitation and emulsion-solvent evaporation.[5][7][8][9][10][11] These methods allow for the preparation of particles with controlled size and drug loading. The physicochemical properties of the polyester, such as its molecular weight and hydrophobicity, will influence the encapsulation efficiency and the drug release profile.[12]

Data Presentation

The following tables summarize the molecular weight and thermal properties of various polyesters synthesized from this compound and different diols, as reported in the literature.

Table 1: Molecular Weight and Thermal Properties of this compound-Based Polyesters

DiolBiobased Content (%)Mn (Da)Mw (Da)Đ (Mw/Mn)Tg (°C)Tm (°C)T5 (°C)d
Ethylene glycol73.520,20075,7003.751not observed321
1,3-Propanediol75.910,40031,5003.029not observed338
1,4-Butanediol78.010,90047,4004.424not observed344
1,5-Pentanediol79.87,30019,6002.710not observed350
1,6-Hexanediol81.39,90031,4003.2-16not observed358
Erythritan83.012,40046,2003.7100not observed334
Isosorbide85.612,90035,5002.8125not observed331

Data sourced from Nsengiyumva and Miller, Green Chemistry, 2019.[1] T5 is the temperature at which 5% weight loss is observed.

Experimental Protocols

Synthesis of Polyesters via Melt Polycondensation

This protocol describes a general procedure for the synthesis of polyesters from this compound and a diol via melt polycondensation.

Materials:

  • This compound

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA) or antimony oxide (Sb2O3))

  • Nitrogen gas supply

  • High vacuum line

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine equimolar amounts of this compound and the chosen diol.

  • Add the catalyst (e.g., 0.1-0.5 mol% relative to the diacid).

  • Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the reactants and initiate the esterification reaction (typically 150-180 °C). Water will begin to distill from the reaction mixture.

  • Continue the reaction at this temperature for 2-4 hours, or until the majority of the water has been removed.

  • Gradually increase the temperature to 200-220 °C while slowly applying a vacuum (down to <1 mmHg).

  • Continue the polycondensation under high vacuum for an additional 4-8 hours to remove the excess diol and drive the polymerization to completion. The viscosity of the mixture will noticeably increase.

  • Cool the reaction mixture to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it into a non-solvent (e.g., cold methanol).

  • Collect the purified polymer by filtration and dry it in a vacuum oven at a temperature below its Tg.

Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation

This protocol provides a general method for preparing drug-loaded polyester nanoparticles using the nanoprecipitation technique.

Materials:

  • This compound-based polyester

  • Drug of interest

  • Organic solvent (e.g., acetone, tetrahydrofuran)

  • Aqueous non-solvent (e.g., deionized water)

  • Surfactant/stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F-68)

Procedure:

  • Dissolve the polyester and the drug in the organic solvent to create the organic phase. The concentrations will need to be optimized for the specific polymer and drug.

  • Prepare the aqueous phase by dissolving the surfactant in deionized water.

  • With gentle stirring, add the organic phase dropwise to the aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer to precipitate, encapsulating the drug in the process.

  • Continue stirring the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • The nanoparticles can be collected and purified by centrifugation or dialysis to remove the excess surfactant and non-encapsulated drug.

  • The purified nanoparticles can be lyophilized for long-term storage.

Formulation of Drug-Loaded Microparticles via Emulsion-Solvent Evaporation

This protocol outlines the preparation of drug-loaded polyester microparticles using the oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

  • This compound-based polyester

  • Drug of interest

  • Water-immiscible organic solvent (e.g., dichloromethane, chloroform)

  • Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA))

Procedure:

  • Dissolve the polyester and the drug in the organic solvent to form the oil phase.

  • Add the oil phase to the aqueous stabilizer solution.

  • Homogenize the mixture at high speed to form a stable oil-in-water emulsion.

  • Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.

  • As the solvent evaporates, the polymer will solidify, forming microparticles with the encapsulated drug.

  • Collect the microparticles by centrifugation or filtration.

  • Wash the collected microparticles with deionized water to remove the stabilizer.

  • Lyophilize the purified microparticles for storage.

Visualization

The following diagrams illustrate the general workflow for the synthesis of this compound-based polyesters and their potential application in drug delivery.

Polyester_Synthesis_Workflow cluster_synthesis Polyester Synthesis cluster_characterization Characterization This compound This compound Polycondensation Polycondensation This compound->Polycondensation Diol Diol Diol->Polycondensation Polyester Polyester Polycondensation->Polyester GPC GPC Polyester->GPC  Mw, Mn, Đ DSC DSC Polyester->DSC  Tg, Tm TGA TGA Polyester->TGA  T_degradation NMR NMR Polyester->NMR  Structure

Caption: Workflow for the synthesis and characterization of this compound-based polyesters.

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_application Preclinical Evaluation Polyester Polyester Formulation Nanoprecipitation or Emulsion Evaporation Polyester->Formulation Drug Drug Drug->Formulation Drug-Loaded Nanoparticles Drug-Loaded Nanoparticles Formulation->Drug-Loaded Nanoparticles Characterization Size, Drug Loading, Encapsulation Efficiency Drug-Loaded Nanoparticles->Characterization In Vitro Release In Vitro Release Characterization->In Vitro Release Biocompatibility Biocompatibility In Vitro Release->Biocompatibility

Caption: General workflow for the development of drug delivery systems using this compound polyesters.

References

Application Notes and Protocols: d-Camphoric Acid as a Chirality-Inducing Agent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

d-Camphoric acid, a naturally derived and readily available chiral building block, has emerged as a versatile tool in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined stereochemical environment, making it an excellent starting material for the synthesis of chiral ligands and auxiliaries. These chirality-inducing agents have been successfully employed in a variety of organic reactions to control the stereochemical outcome, leading to the synthesis of enantiomerically enriched products. This document provides detailed application notes and protocols for the use of this compound and its derivatives in key asymmetric transformations.

Application Note 1: Enantioselective Ethylation of Aromatic Aldehydes

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The use of chiral ligands derived from this compound allows for highly enantioselective additions of diethylzinc to aromatic aldehydes, affording valuable chiral secondary alcohols with high optical purity.

Data Presentation

Derivatives of (+)-camphoric acid have proven to be excellent ligands for the enantioselective ethylation of benzaldehyde and other aromatic aldehydes with diethylzinc, achieving enantiomeric excesses (ee) of up to 99%.[1][2][3]

EntryAldehydeLigand Derived FromYield (%)ee (%)Reference
1Benzaldehyde(+)-Camphoric acid-up to 96[1][3]
2m-Anisaldehyde(+)-Camphoric acidnearly quantitativeup to 97[2]
3Other Aromatic Aldehydes(+)-Camphoric acid-up to 99[1][3]

Note: Detailed yield data is not consistently available in the provided search results. The table reflects the highest reported enantioselectivities.

Experimental Protocols

Protocol 1.1: Synthesis of Chiral 1,3-Diamine Ligands from (+)-Camphoric Acid

A series of chiral 1,3-diamine ligands can be prepared from (+)-camphoric acid. The synthesis involves the reaction of 1,3-diamino-1,2,2-trimethylcyclopentane (derived from camphoric acid) with aromatic aldehydes, followed by reduction of the resulting diimines.[1] A highly regioselective method for the synthesis of related chiral diamines involves a Buchwald-Hartwig amination of (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine.[4]

Protocol 1.2: Enantioselective Ethylation of Benzaldehyde

The general procedure involves the use of a chiral ligand derived from (+)-camphoric acid to catalyze the addition of diethylzinc to an aromatic aldehyde.

  • Reagents: Chiral 1,3-diamine ligand, diethylzinc (Et₂Zn), aromatic aldehyde (e.g., benzaldehyde), and an appropriate solvent (e.g., toluene).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand in the solvent.

    • Add the aromatic aldehyde to the solution.

    • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Slowly add a solution of diethylzinc in a suitable solvent.

    • Stir the reaction mixture for the specified time until completion (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting chiral alcohol by column chromatography.

Mandatory Visualization

experimental_workflow_ethylation cluster_ligand_synthesis Ligand Synthesis cluster_ethylation_reaction Enantioselective Ethylation camphoric_acid This compound diamine_intermediate 1,3-Diamino Intermediate camphoric_acid->diamine_intermediate Multi-step synthesis chiral_ligand Chiral 1,3-Diamine Ligand diamine_intermediate->chiral_ligand Reaction with ArCHO, then reduction reaction_setup Reaction Setup: - Chiral Ligand - Aromatic Aldehyde - Solvent chiral_ligand->reaction_setup add_et2zn Addition of Diethylzinc reaction_setup->add_et2zn reaction Stirring at controlled temperature add_et2zn->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Enantioenriched Secondary Alcohol purification->product

Caption: Workflow for the synthesis of chiral ligands from this compound and their application in enantioselective ethylation.

Application Note 2: Asymmetric Darzens Reaction

The Darzens reaction is a classic method for the synthesis of epoxides (glycidic esters or amides). The use of a camphor-derived sulfonium amide as a chiral auxiliary allows for a highly enantioselective and diastereoselective Darzens reaction to produce valuable glycidic amides.

Data Presentation

A camphor-derived amide-stabilized ylide reacts with aldehydes to give glycidic amides with up to 99% ee and complete diastereoselectivity.[5][6] The reaction is particularly effective for aromatic and heteroaromatic aldehydes.[6]

EntryAldehydeChiral AuxiliaryYield (%)de (%)ee (%)Reference
1BenzaldehydeCamphor-derived sulfonium amideHigh>98up to 99[5][6]
24-ChlorobenzaldehydeCamphor-derived sulfonium amideHigh>9898[7]
32-NaphthaldehydeCamphor-derived sulfonium amideHigh>9899[7]
4FurfuralCamphor-derived sulfonium amideHigh>9897[7]
5CyclohexanecarboxaldehydeCamphor-derived sulfonium amideHigh>9880[7]

Note: This table is a representation based on available data. Detailed yields for each substrate are not fully specified in the search snippets.

Experimental Protocols

Protocol 2.1: Synthesis of the Camphor-Derived Sulfonium Salt

The chiral auxiliary is a sulfonium salt derived from camphor. The synthesis of this salt is a key step for the subsequent asymmetric Darzens reaction. While the exact multi-step synthesis from this compound is not detailed in the snippets, it is derived from readily available camphor derivatives.[7]

Protocol 2.2: Asymmetric Darzens Reaction to form Glycidic Amides

This protocol, developed by Varinder K. Aggarwal and coworkers, describes the reaction of the camphor-derived sulfonium ylide with aldehydes.[5][6]

  • Reagents: Camphor-derived sulfonium salt, a base (e.g., KOH), an aldehyde, and a solvent (e.g., ethanol).

  • Procedure:

    • In a reaction vessel, dissolve the camphor-derived sulfonium salt in the solvent.

    • Cool the solution to a low temperature (e.g., -50 °C).

    • Add the aldehyde to the cooled solution.

    • Add the base portion-wise or as a solution to generate the ylide in situ.

    • Stir the reaction mixture at the low temperature until the reaction is complete.

    • Allow the reaction to warm to room temperature and quench with water.

    • Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure.

    • Purify the resulting glycidic amide by chromatography.

Mandatory Visualization

experimental_workflow_darzens cluster_auxiliary_synthesis Auxiliary Synthesis cluster_darzens_reaction Asymmetric Darzens Reaction camphor_derivative Camphor Derivative sulfonium_salt Camphor-Derived Sulfonium Salt camphor_derivative->sulfonium_salt Multi-step synthesis reaction_setup Reaction Setup: - Sulfonium Salt - Aldehyde - Ethanol sulfonium_salt->reaction_setup cooling Cooling to -50 °C reaction_setup->cooling base_addition Addition of KOH cooling->base_addition reaction Stirring at low temperature base_addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Chromatography workup->purification product Enantioenriched Glycidic Amide purification->product

Caption: Workflow for the asymmetric Darzens reaction using a camphor-derived sulfonium amide.

Application Note 3: Asymmetric Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde. Chiral auxiliaries derived from camphor have been used to induce asymmetry in this reaction, leading to chiral MBH adducts.

Data Presentation

N-Substituted 2-exo-hydroxybornyl-10-sulfonamides, prepared from camphor, have been used as chiral auxiliaries in asymmetric MBH reactions. The reaction of acrylate esters of these auxiliaries with aldehydes in the presence of DABCO provides the corresponding MBH adducts with diastereoselectivities ranging from 7-33% de.[8][9]

EntryAldehydeChiral AuxiliaryYield (%)de (%)Reference
1Pyridine-4-carbaldehydeN-Benzyl-2-exo-hydroxybornyl-10-sulfonamide918[3]
26-Methylpyridine-2-carbaldehydeN-Benzyl-2-exo-hydroxybornyl-10-sulfonamide10033[3]
3Pyridine-4-carbaldehydeN-(3-Chlorophenyl)-2-exo-hydroxybornyl-10-sulfonamide927[3]
46-Methylpyridine-2-carbaldehydeN-(3-Chlorophenyl)-2-exo-hydroxybornyl-10-sulfonamide9821[3]
5Pyridine-4-carbaldehydeN-(1-Adamantyl)-2-exo-hydroxybornyl-10-sulfonamide938[3]
66-Methylpyridine-2-carbaldehydeN-(1-Adamantyl)-2-exo-hydroxybornyl-10-sulfonamide9615[3]

Note: Yields are based on % conversion as determined by ¹H NMR analysis.

Experimental Protocols

Protocol 3.1: Synthesis of N-Substituted 2-exo-Hydroxybornyl-10-sulfonamides

This protocol, as described by Perry T. Kaye and coworkers, outlines the synthesis of the chiral auxiliaries.[10]

  • Reagents: (+)-Camphor-10-sulfonyl chloride, an appropriate primary amine (e.g., benzylamine), 4-(dimethylamino)pyridine (DMAP), acetonitrile, and sodium borohydride (NaBH₄).

  • Procedure:

    • Synthesize the N-substituted camphor-10-sulfonamide by reacting (+)-camphor-10-sulfonyl chloride with the desired amine in the presence of DMAP in acetonitrile.

    • Reduce the ketone functionality of the sulfonamide using NaBH₄ to afford the epimeric 2-hydroxybornyl-10-sulfonamides.

    • The 2-exo and 2-endo isomers can be separated by chromatography.

Protocol 3.2: Asymmetric Morita-Baylis-Hillman Reaction

  • Reagents: The chiral 2-exo-acrylate ester (prepared by reacting the chiral auxiliary with acryloyl chloride), an aldehyde, a nucleophilic catalyst (e.g., DABCO), and a solvent (e.g., CHCl₃).

  • Procedure:

    • Dissolve the chiral 2-exo-acrylate ester substrate and the aldehyde in the solvent.

    • Add the DABCO catalyst to the solution.

    • Stir the reaction mixture at room temperature for the required duration.

    • Monitor the reaction progress by TLC or NMR.

    • Upon completion, work up the reaction mixture, typically by washing with water and extracting with an organic solvent.

    • Dry the organic layer and concentrate it to obtain the crude product.

    • Purify the MBH adduct by column chromatography.

Mandatory Visualization

experimental_workflow_mbh cluster_auxiliary_synthesis Auxiliary Synthesis cluster_mbh_reaction Asymmetric MBH Reaction camphor_sulfonyl_chloride (+)-Camphor-10- sulfonyl chloride sulfonamide N-Substituted Camphor-10-sulfonamide camphor_sulfonyl_chloride->sulfonamide Amine, DMAP hydroxy_sulfonamide 2-exo-Hydroxybornyl- 10-sulfonamide sulfonamide->hydroxy_sulfonamide NaBH4 reduction acrylate_ester Chiral Acrylate Ester hydroxy_sulfonamide->acrylate_ester Acryloyl chloride reaction_setup Reaction Setup: - Chiral Acrylate - Aldehyde - CHCl3 acrylate_ester->reaction_setup add_dabco Addition of DABCO reaction_setup->add_dabco reaction Stirring at room temperature add_dabco->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Chiral MBH Adduct purification->product

Caption: Workflow for the synthesis of camphor-derived auxiliaries and their use in the asymmetric Morita-Baylis-Hillman reaction.

References

Troubleshooting & Optimization

Improving the yield of d-Camphoric acid synthesis from camphor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of d-camphoric acid synthesis from d-camphor.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yield method for synthesizing this compound from d-camphor?

A1: The classical and a highly effective method for synthesizing this compound is the oxidation of d-camphor using nitric acid.[1][2] A patented process reports yields of up to 92% when the oxidation is carried out in the presence of mercury and iron catalysts.[3]

Q2: Are there more environmentally friendly ("greener") alternatives to the nitric acid method?

A2: Yes, greener oxidation methods are being developed to avoid the use of hazardous reagents like strong nitric acid and heavy metal catalysts. One promising approach involves using Oxone® (potassium peroxymonosulfate) as the oxidizing agent. While detailed protocols for the direct oxidation of camphor to camphoric acid with Oxone are still emerging, this method has been proven effective for the related oxidation of borneol to camphor, suggesting its potential applicability.[4][5][6]

Q3: What are the main side products I should be aware of during the synthesis?

A3: Over-oxidation is a primary concern, which can lead to the formation of smaller dicarboxylic acids. In the case of nitric acid oxidation, if the reaction conditions are too harsh, further oxidation can yield camphoronic acid.[7] Incomplete oxidation will result in unreacted camphor remaining in the product mixture.

Q4: How can I purify the crude this compound product?

A4: The most common method for purifying crude this compound is recrystallization.[8] Water is a suitable solvent for this purpose, as this compound's solubility is significantly higher in hot water compared to cold water.[9][10] The process generally involves dissolving the crude product in a minimum amount of hot water, filtering out any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization of the purified acid.[11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Q: My synthesis resulted in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, particularly related to reaction conditions and work-up procedures. Here are some common causes and solutions:

  • Incomplete Reaction:

    • Possible Cause: Insufficient reaction time or temperature. The oxidation of camphor is a slow process.

    • Solution: Ensure the reaction is heated for the recommended duration and at the specified temperature. For the nitric acid method, this can be up to 60 hours.[3] Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed.

  • Suboptimal Catalyst Concentration (Nitric Acid Method):

    • Possible Cause: Incorrect amounts of mercury and iron catalysts.

    • Solution: The patent for the high-yield nitric acid process specifies optimal concentrations of mercury and iron salts.[3] Verify that the correct amounts of these catalysts are being used.

  • Loss of Product During Work-up:

    • Possible Cause: this compound has some solubility in cold water. Significant amounts of product can be lost in the filtrate during vacuum filtration.

    • Solution: After filtering the precipitated crude product, the aqueous filtrate can be concentrated under reduced pressure to recover the dissolved this compound.[3][11] When washing the collected crystals, use a minimal amount of ice-cold water to minimize dissolution.[12]

Issue 2: The Product is Impure or Oily

Q: My final product is off-color, has a wide melting point range, or is an oil instead of a crystalline solid. How can I address this?

A: Impurities in the final product are often due to unreacted starting material, side products, or issues during the crystallization process.

  • Presence of Unreacted Camphor:

    • Possible Cause: Incomplete oxidation.

    • Solution: As mentioned above, ensure the reaction goes to completion. If unreacted camphor remains, it can often be removed during the purification step. Camphor is volatile and can be removed by sublimation with gentle heating, though care must be taken not to sublime the camphoric acid.

  • Crystallization Issues:

    • Possible Cause: The formation of an oil or failure to crystallize can be due to an inappropriate solvent, insufficient supersaturation, or the presence of impurities that inhibit crystal formation.[13]

    • Solution:

      • Solvent Choice: Ensure you are using a suitable recrystallization solvent. Water is generally effective for this compound.[8]

      • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[14] Seeding the solution with a small crystal of pure this compound can also initiate crystallization.

      • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product and induce crystallization.[13]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterClassical Nitric Acid Method"Greener" Oxone Method (Proposed)
Oxidizing Agent Nitric Acid (HNO₃)Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
Catalyst Mercury (Hg) and Iron (Fe) saltsSodium Chloride (NaCl)
Solvent Concentrated Nitric AcidEthyl Acetate / Water
Temperature 75-80 °CRoom Temperature
Reaction Time 60 hours~1 hour
Reported Yield Up to 92%[3]High (based on analogous reactions)[5]
Key Advantage High, proven yieldMilder conditions, avoids toxic metals
Key Disadvantage Use of toxic heavy metals and corrosive acidProtocol for direct camphor oxidation needs optimization

Experimental Protocols

Protocol 1: High-Yield Synthesis via Nitric Acid Oxidation

This protocol is adapted from the patented process (US2333718A).[3]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6.0 g of mercury and 1.0 g of iron powder in 170 mL of nitric acid (density 1.35 g/mL).

  • Addition of d-Camphor: To this solution, add 30.5 g of purified d-camphor.

  • Heating: Heat the mixture with stirring for 24 hours at 75°C, followed by 36 hours at 80°C.

  • Isolation of Crude Product: After cooling, the precipitated this compound is collected by vacuum filtration and washed with a small amount of cold water.[11]

  • Work-up: The aqueous filtrate can be concentrated under reduced pressure to recover any dissolved this compound.[3]

  • Purification: Recrystallize the crude product from hot water.[8] Dissolve the solid in a minimum amount of boiling water, filter while hot if necessary, and allow to cool slowly. Collect the purified crystals by vacuum filtration.

Protocol 2: Proposed "Green" Synthesis via Oxone® Oxidation

This protocol is a proposed adaptation based on the successful oxidation of borneol to camphor.[4][5] Optimization may be required.

  • Reaction Setup: In a 250 mL Erlenmeyer flask, add 5.0 g of d-camphor to 20 mL of ethyl acetate and begin stirring.

  • Addition of Reagents: Add 8.0 g of Oxone® to the flask with continued stirring. Then add 0.25 g of NaCl, followed by 5 mL of deionized water.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction time is expected to be around 1 hour.

  • Quenching: After the reaction is complete, add 50 mL of deionized water to the flask and continue stirring to dissolve the inorganic salts. Add a small amount of solid sodium bisulfite to quench any remaining oxidant. Test the aqueous layer with starch-iodide paper to ensure no oxidant remains (a negative test shows no color change).[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Isolation and Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound. Recrystallize the crude product from hot water.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: d-Camphor reagents Add Oxidizing Agent, Catalyst, and Solvent start->reagents react Heat and Stir (Monitor Progress) reagents->react cool Cool Reaction Mixture react->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash concentrate Concentrate Filtrate (Optional) filter->concentrate Recover dissolved product recrystallize Recrystallize from Hot Water wash->recrystallize concentrate->recrystallize dry Dry Purified Product recrystallize->dry end_node End: Pure this compound dry->end_node

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion increase_time Action: Increase reaction time and/or temperature. Re-monitor. check_completion->increase_time No check_catalyst Was catalyst concentration correct? (Nitric Acid Method) check_completion->check_catalyst Yes increase_time->check_completion correct_catalyst Action: Verify and adjust catalyst amounts in next attempt. check_catalyst->correct_catalyst No check_workup Was the filtrate processed to recover dissolved product? check_catalyst->check_workup Yes end_node Yield Optimized correct_catalyst->end_node process_filtrate Action: Concentrate aqueous filtrate under reduced pressure. check_workup->process_filtrate No check_workup->end_node Yes process_filtrate->end_node

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Technical Support Center: Optimization of d-Camphoric Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of d-camphoric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the successful optimization of your esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the esterification of this compound?

A1: The primary challenges in the esterification of this compound are steric hindrance and the difference in polarity between this compound and many alcohols. The presence of a quaternary carbon in the β-position of the less hindered carboxylic acid group can significantly slow down the reaction rate.[1] Additionally, the polar nature of the dicarboxylic acid can make it difficult for efficient interaction with nonpolar alcohols.[1]

Q2: Is racemization a significant concern during the esterification of this compound?

A2: Under typical esterification conditions, racemization of this compound is not a common issue. However, prolonged exposure to harsh acidic or basic conditions, or excessive heat, can potentially lead to epimerization. It is advisable to use the mildest effective reaction conditions to preserve the stereochemical integrity of the molecule.

Q3: What are the common methods for activating this compound for esterification?

A3: To overcome steric hindrance, this compound can be activated by converting it into a more reactive intermediate. Common methods include:

  • Anhydride Formation: this compound can be converted to d-camphoric anhydride, which is more reactive towards nucleophilic attack by alcohols. This can be done as a separate step or in situ.[1]

  • Acyl Chloride Formation: Conversion to camphoroyl chloride provides a highly reactive intermediate for esterification.

  • Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions.[1]

Q4: How can I drive the esterification equilibrium towards the product side?

A4: Fischer esterification is a reversible reaction. To maximize the yield of the ester, you can:

  • Use an excess of one reactant: Typically, the alcohol is used in large excess, and it can sometimes serve as the solvent.[2][3]

  • Remove water: The water formed as a byproduct can be removed from the reaction mixture using a Dean-Stark apparatus, which shifts the equilibrium towards the products.[2][4]

Troubleshooting Guide

Issue 1: Low or No Ester Yield

Possible Cause Solution
Steric Hindrance Activate the this compound by converting it to its anhydride or acyl chloride before reacting with the alcohol. Alternatively, use a coupling agent like DCC/DMAP.[1]
Reaction Equilibrium Use a large excess of the alcohol (10-fold or more if feasible) or remove water during the reaction using a Dean-Stark trap.[2][4]
Inactive or Insufficient Catalyst For acid-catalyzed reactions, use a fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH) at a typical loading of 1-5 mol%.[4]
Low Reaction Temperature Increase the reaction temperature to achieve a steady reflux. The optimal temperature depends on the boiling points of the alcohol and any solvent used.[4] For sterically hindered substrates, higher temperatures (e.g., 80°C) may be necessary.[1]
Poor Solubility If using a solvent, ensure that both this compound and the alcohol are soluble. For reactants with very different polarities, a solvent-free approach at elevated temperatures might be more effective.[1]

Issue 2: Formation of Byproducts

Possible Cause Solution
Dehydration of Alcohol High reaction temperatures with a strong acid catalyst can lead to the dehydration of the alcohol, forming ethers or alkenes.[4]
Side Reactions of this compound Under very harsh conditions, other side reactions may occur. Using milder conditions, such as Steglich esterification (DCC/DMAP), can minimize these byproducts.[4]
Formation of N-acylurea When using DCC as a coupling agent, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, reducing the yield. This can be minimized by using DMAP as a catalyst and controlling the reaction temperature.

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause Solution
Product is soluble in the aqueous phase during workup. Minimize the amount of water used during extraction. Ensure the organic solvent is appropriate for the ester's polarity.
Failure to remove unreacted carboxylic acid. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any remaining this compound.[5]
Emulsion formation during extraction. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Co-elution during column chromatography. Optimize the solvent system for column chromatography to achieve better separation of the ester from starting materials and byproducts.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield (General Reference)

Carboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)CatalystYield (%)
Acetic AcidEthanol1:1H₂SO₄~65[2]
Acetic AcidEthanol1:10H₂SO₄~97[2]
Acetic AcidEthanol1:100H₂SO₄~99[2]

Table 2: Effect of Solvent on the Esterification of this compound with Solanesol using DCC/DMAP

SolventTemperature (°C)Time (h)Yield (%)
Dichloromethane (CH₂Cl₂)Room Temp72Low
Dimethylformamide (DMF)Room Temp72Low
None502485
None8024100
None9024100
Data adapted from a study on the esterification of this compound with a sterically hindered alcohol, solanesol.[1]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol is a general method for acid-catalyzed esterification.

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent), the desired alcohol (at least 3 equivalents, can be used as solvent if appropriate), and a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (1-5 mol%).

  • Reaction: Heat the mixture to reflux with stirring. For reactions where water removal is desired, use a Dean-Stark trap filled with a solvent that forms an azeotrope with water (e.g., toluene).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Carefully wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted this compound.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation.

Protocol 2: Steglich Esterification of this compound

This method is suitable for acid-sensitive substrates and is performed under milder conditions.

  • Reactant Charging: To a solution of this compound (1 equivalent), the alcohol (1-1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter off the DCU precipitate and wash it with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with dilute HCl to remove DMAP, followed by saturated NaHCO₃ solution, and then brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography.

Protocol 3: Esterification via d-Camphoric Anhydride

This two-step protocol is effective for sterically hindered alcohols.

  • Step 1: Preparation of d-Camphoric Anhydride

    • Heat a mixture of this compound and acetic anhydride at reflux for 2-3 hours.

    • Cool the reaction mixture. The crystalline d-camphoric anhydride will precipitate.

    • Collect the crystals by filtration and recrystallize from a suitable solvent like ethanol.

  • Step 2: Esterification

    • In a reaction vessel, combine d-camphoric anhydride (1 equivalent), the alcohol (1-1.2 equivalents), and optionally, a catalytic amount of DMAP.

    • The reaction can be performed neat (solvent-free) by heating the mixture, or in an aprotic solvent.

    • Monitor the reaction by TLC.

    • The workup and purification will depend on the specific substrates and conditions used. A typical workup involves aqueous extraction to remove any unreacted anhydride and catalyst.

Visualizations

experimental_workflow_fischer cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification A Combine this compound, Alcohol, and Acid Catalyst B Heat to Reflux (with Dean-Stark if needed) A->B C Cool and Dilute with Organic Solvent B->C Monitor by TLC/GC D Wash with H₂O, then NaHCO₃ (aq), then Brine C->D E Dry Organic Layer D->E F Concentrate E->F G Column Chromatography or Distillation F->G

Caption: Experimental workflow for Fischer Esterification.

troubleshooting_esterification start Low Ester Yield q1 Is the alcohol sterically hindered? start->q1 a1_yes Activate this compound (anhydride, acyl chloride) or use Steglich esterification q1->a1_yes Yes q2 Is the reaction at equilibrium? q1->q2 No end Improved Yield a1_yes->end a2_yes Use excess alcohol or remove H₂O (Dean-Stark) q2->a2_yes Yes q3 Are reaction conditions optimal? q2->q3 No a2_yes->end a3_no Check catalyst activity/amount. Increase temperature. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting decision tree for low yield in this compound esterification.

References

Technical Support Center: Troubleshooting Low Yield in d-Camphoric Acid Based MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low product yield, encountered during the synthesis of Metal-Organic Frameworks (MOFs) utilizing d-camphoric acid as an organic linker. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Overcoming Low Yields

Low yields in this compound based MOF synthesis can be a significant impediment to research and development. The following section, presented in a question-and-answer format, directly addresses specific issues you may be encountering in your experiments.

Question 1: I am experiencing very low or no yield in my this compound based MOF synthesis. What are the most likely causes and how can I address them?

Answer: Low or no yield is a common issue in MOF synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying problem. The primary areas to investigate are: reagent quality, stoichiometry of reactants, reaction conditions (temperature and time), pH of the reaction mixture, the solvent system employed, and the potential need for modulators.[1]

Here is a logical workflow to diagnose the issue:

Troubleshooting workflow for low MOF synthesis yield.

Question 2: How critical is the purity of this compound and other reagents?

Answer: The purity of your starting materials is paramount. Impurities in the this compound, metal salts, or solvents can inhibit or alter the crystallization process, leading to low yields or the formation of unintended products.[1]

  • This compound: Ensure you are using a high-purity grade. Impurities from its synthesis can act as competing ligands or disrupt the formation of the desired MOF structure.

  • Metal Salts: The hydration state of the metal salt is crucial. Ensure you are using the correct form (e.g., hydrated or anhydrous) as specified in the protocol and account for the mass of water molecules when calculating molar quantities.

  • Solvents: Solvents should be of high purity and, if the synthesis is sensitive to water, anhydrous solvents should be used.[1]

Question 3: My yield is low, and I suspect the metal-to-ligand ratio is not optimal. How can I address this?

Answer: The molar ratio of the metal precursor to the this compound linker is a critical parameter that dictates the structure and yield of the final product.[1] While a stoichiometric ratio based on the desired crystal structure is the theoretical ideal, in practice, an excess of one reactant, often the metal salt, can drive the reaction towards the desired product and increase the yield.[1] It is recommended to systematically vary the metal-to-ligand ratio to find the optimal conditions for your specific system.

Question 4: Could the reaction temperature and time be the cause of my low yield?

Answer: Absolutely. The kinetics of MOF formation are highly dependent on both temperature and reaction time.[1]

  • Temperature: Sub-optimal temperatures can lead to the formation of amorphous products, low crystallinity, or incomplete reactions. Typical solvothermal synthesis temperatures for this compound-based MOFs range from 100-180°C.[1] It is advisable to conduct a series of experiments at different temperatures within this range to identify the optimal condition for your system.

  • Time: The reaction duration is equally important. Reactions can take anywhere from several hours to a few days. Insufficient reaction time will result in an incomplete reaction and low yield. Conversely, excessively long reaction times at high temperatures could lead to the decomposition of the product.

Question 5: I am not controlling the pH of my reaction mixture. Could this be the problem?

Answer: Yes, the pH of the reaction mixture is a crucial factor. The deprotonation of the carboxylic acid groups on this compound is essential for coordination to the metal centers, and this is a pH-dependent process.[1]

  • If the pH is too low: The carboxylic acid groups will not be sufficiently deprotonated, hindering coordination with the metal ions.

  • If the pH is too high: The metal salt may precipitate out of the solution as a metal hydroxide, making it unavailable for MOF formation.[1]

The optimal pH will depend on the specific metal-ligand system. You can adjust the pH by adding a base, such as sodium hydroxide or triethylamine.[1]

Question 6: How does the choice of solvent affect the synthesis of this compound-based MOFs?

Answer: The solvent system plays a multifaceted role in MOF synthesis. Common solvents for this compound-based MOFs include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water, often in mixtures.[1] The choice of solvent can influence:

  • Solubility: The solvent must adequately dissolve both the metal salt and the this compound to facilitate the reaction.

  • Coordination: Some solvents, like DMF and DEF, can coordinate to the metal centers and act as templates or structure-directing agents.[1]

  • Deprotonation: The basicity of the solvent can affect the deprotonation of the this compound.

  • Crystal Growth: The polarity and viscosity of the solvent can impact the rate of nucleation and crystal growth.[1]

It may be necessary to screen different solvents or solvent mixtures to find the optimal system for your desired MOF.

Frequently Asked Questions (FAQs)

Q1: What is a modulator and could it help improve my yield?

A1: A modulator is a compound, often a monocarboxylic acid like acetic acid or formic acid, that is added to the reaction mixture to control the nucleation and growth of MOF crystals.[1] It competes with the this compound for coordination to the metal centers. This competitive and reversible binding can slow down the crystallization process, which can lead to:

  • Improved Crystallinity: Slower crystal growth allows for the "healing" of defects, resulting in a more ordered material.

  • Increased Yield: By preventing the rapid precipitation of an amorphous solid, modulators can favor the formation of the desired crystalline MOF, thus increasing the yield.[1]

The choice and concentration of the modulator are critical parameters that often require empirical optimization.

Q2: How do I properly wash and activate my this compound-based MOF to ensure an accurate yield measurement?

A2: Proper washing and activation are crucial to remove unreacted starting materials and solvent molecules that are trapped within the pores of the MOF. Failure to do so can lead to an artificially high and inaccurate yield measurement. A general procedure is as follows:

  • Washing: After synthesis, the bulk product should be isolated by filtration or centrifugation. The collected solid should then be washed multiple times with a fresh, high-purity solvent (often the same solvent used for the synthesis, followed by a more volatile solvent like ethanol or methanol) to remove any soluble impurities.

  • Activation: To remove the solvent molecules from the pores, the washed MOF is typically heated under vacuum. The temperature and duration of heating will depend on the thermal stability of the specific MOF.

Q3: Are there any specific safety precautions I should take when working with the solvents used in this compound MOF synthesis?

A3: Yes. Many of the solvents used in MOF synthesis, such as DMF and DEF, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

  • Properly storing and disposing of all chemical waste according to your institution's guidelines.

Data Presentation

The following table summarizes the effects of various reaction parameters on the yield of different MOFs. While not specific to this compound-based MOFs, this data from similar systems can serve as a valuable guide for optimizing your synthesis.

ParameterVariationSystemObservationYield (%)
Temperature 105°CMOF-5High crystallinity with longer reaction time-
120°CMOF-5Optimal for crystal growthMax Weight
140°CMOF-5Faster reaction, smaller crystals-
Time 12 h (at 140°C)MOF-5Optimized for high temperature-
24 h (at 120°C)MOF-5Optimized for medium temperature-
72 h (at 120°C)MOF-5Maximum weight of crystal obtainedMax Weight
144 h (at 105°C)MOF-5Optimized for lower temperature-
Base (pH) NaOH (1.5 equiv)MOF-303-38
NaOH (3.0 equiv)MOF-303Optimized base concentration94

Data for MOF-5 and MOF-303 are presented as a general guide for optimization.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of chiral MOFs using (-)-camphoric acid, which is the enantiomer of this compound. The procedures can be adapted for use with this compound.

Protocol 1: Synthesis of a Zinc-based MOF with (-)-Camphoric Acid [1]

This protocol is adapted from a general procedure for the synthesis of chiral MOFs.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • (-)-Camphoric acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of (-)-Camphoric acid in 5 mL of ethanol.

  • Combine the two solutions in the vial containing the zinc nitrate solution.

  • Cap the vial tightly and place it in a preheated oven at 120°C for 48 hours.

  • After 48 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless crystals should have formed.

  • Collect the crystals by decanting the solvent.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at room temperature.

Protocol1_Workflow cluster_prep Preparation of Reactant Solutions prep_zn Dissolve Zn(NO₃)₂·6H₂O in DMF mix Combine Solutions prep_zn->mix prep_camphoric Dissolve (-)-Camphoric Acid in Ethanol prep_camphoric->mix heat Heat in Oven (120°C, 48h) mix->heat cool Cool to Room Temperature heat->cool isolate Isolate Crystals (Decantation) cool->isolate wash Wash with DMF & Ethanol isolate->wash dry Dry under Vacuum wash->dry product Final MOF Product dry->product Protocol2_Workflow combine Combine all reactants in Teflon-lined autoclave add_water Add distilled water combine->add_water stir Stir for 20 minutes add_water->stir heat Heat in Autoclave (120°C, 2 days) stir->heat cool Cool to Room Temperature heat->cool filter Isolate Crystals (Filtration) cool->filter wash Wash with Water & Ethanol filter->wash dry Dry in Oven (e.g., 60°C) wash->dry product Final MOF Product dry->product

References

Technical Support Center: Purification of d-Camphoric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of d-camphoric acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification processes.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Issue 1: Difficulty in Crystallization of this compound Derivatives (Diastereomeric Salts)

Q: I'm attempting a chiral resolution using this compound, but I'm not getting any crystals. Instead, an oil or amorphous solid is precipitating. What's going on and how can I fix it?

A: This is a common challenge in diastereomeric salt crystallization and often points to issues with solvent selection, supersaturation, or impurities. "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid crystalline phase.[1]

Possible Causes & Solutions:

Possible Cause Explanation Solution
Inappropriate Solvent System The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization to occur. An ideal solvent should exhibit a significant solubility difference between the two diastereomers.[1][2]Conduct a systematic solvent screen using a range of solvents with varying polarities (e.g., alcohols, esters, hydrocarbons). Consider using solvent/anti-solvent mixtures to induce crystallization. An anti-solvent is a solvent in which the salts are poorly soluble.[1][2]
Insufficient Supersaturation The concentration of the diastereomeric salt in the solution may be below its solubility limit, thus preventing crystal formation.[1][2]Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent to decrease the salt's solubility. Cooling the solution can also be effective as solubility typically decreases with temperature.[1][2]
High Level of Supersaturation Conversely, excessively high supersaturation can lead to rapid precipitation, favoring the formation of an oil or amorphous solid over well-ordered crystals.[1]Start with a more dilute solution. Employ a slower cooling rate to allow for controlled crystal growth. Add any anti-solvent more slowly and with vigorous stirring.[1][3]
High Impurity Levels Impurities present in the racemic compound or the this compound resolving agent can inhibit nucleation and crystal growth.[1]Ensure the starting materials are of high purity. Consider an additional purification step for your racemic compound if necessary.[1]

Issue 2: Low Diastereomeric Excess (de) or Enantiomeric Excess (ee) in the Final Product

Q: I've managed to obtain crystals, but after analysis, the diastereomeric or enantiomeric excess is low. How can I improve the selectivity of the purification?

A: Low selectivity is a frequent issue and can often be addressed by optimizing the crystallization conditions.

Possible Causes & Solutions:

Possible Cause Explanation Solution
Suboptimal Solvent Choice The solvent system is not effectively discriminating between the two diastereomers, leading to co-crystallization.A thorough solvent screen is crucial. The goal is to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[1]
Crystallization is Too Rapid Fast crystallization, often caused by rapid cooling or high supersaturation, can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[1][3]Implement a slower, more controlled cooling profile. Reduce the initial concentration of the solution.[1][3]
Insufficient Equilibration Time The crystallization process may not have reached thermodynamic equilibrium, resulting in a less pure product.Increase the crystallization time to allow the system to reach equilibrium, favoring the formation of the most stable (and often purest) crystals.
Inadequate Washing The mother liquor, which contains a higher concentration of the more soluble diastereomer, may not have been completely removed from the crystal surfaces.When washing the crystals, use a minimal amount of cold crystallization solvent to avoid dissolving the desired product while effectively removing the mother liquor.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best initial solvent for the chiral resolution of a racemic compound with this compound?

A1: The selection of a solvent is often empirical. A good starting point is to screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).[2] The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling.[2] Using a mixture of a "good" solvent (in which the salts are soluble) and a "poor" anti-solvent (in which the salts are insoluble) can be a very effective strategy to induce crystallization.[2]

Q2: How can I recover the purified enantiomer from the crystallized diastereomeric salt?

A2: After isolating and purifying the diastereomeric salt, you need to break the salt to liberate the desired enantiomer. This is typically achieved by dissolving the salt in a suitable solvent (like water or an organic solvent) and then adding a base (e.g., NaOH solution) to neutralize the this compound and free the amine, or an acid if the target compound is basic.[1][2] The liberated enantiomer can then be extracted into an appropriate organic solvent.[1]

Q3: Can I recover and reuse the this compound resolving agent?

A3: Yes. After liberating the desired enantiomer by adding a base, the this compound will be in the aqueous layer as its salt. This aqueous layer can be acidified (e.g., with HCl) to precipitate the this compound, which can then be collected by filtration, washed, and dried for reuse.

Q4: What analytical techniques are suitable for determining the purity and enantiomeric excess of my this compound derivative?

A4: The most common techniques for determining the diastereomeric and enantiomeric purity are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] Chiral HPLC can directly separate and quantify the enantiomers.[4] NMR spectroscopy, sometimes with the use of chiral shift reagents, can be used to determine the ratio of diastereomers. Optical rotation measurements can also be used to assess enantiomeric purity, especially when a known value for the pure enantiomer is available.[2]

Quantitative Data Summary

The success of a purification process is often measured by yield and purity. The following tables summarize illustrative data for the purification and use of this compound derivatives.

Table 1: Effect of Crystallization Conditions on Yield and Purity (Illustrative)

Parameter Condition Effect on Yield Effect on Purity Recommendation
Solvent Volume Minimum amountMaximizes yieldMay decrease purity due to rapid crystallizationOptimize for a balance between yield and purity; avoid using the absolute minimum solvent.[3]
Cooling Rate Slow CoolingCan increase yield by allowing more time for crystallizationGenerally improves purity by favoring thermodynamic equilibriumA slow, controlled cooling profile is often optimal.[2]
Final Temperature Lower TemperatureDecreases solubility, thus increasing yield[2]Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly[2]Optimize for the best balance of yield and purity.
Stirring/Agitation AgitationCan improve yield by preventing localized supersaturationCan either improve or decrease purity depending on the system's kineticsUse gentle, consistent stirring if necessary.

Table 2: Common Solvents for Diastereomeric Resolution with Camphoric Acid Derivatives

Solvent Class Examples General Suitability
AlcoholsMethanol, Ethanol, IsopropanolOften used, good for dissolving salts, solubility can be tuned.[2]
EstersEthyl acetateGood for a range of polarities.
KetonesAcetoneAnother common choice for crystallization.[5]
HydrocarbonsHexane, TolueneOften used as anti-solvents.
EthersDiethyl ether, DichloromethaneUsed for extraction of the liberated enantiomer.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine using this compound

This protocol outlines a general method for the resolution of a racemic amine. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.[6]

  • Dissolution and Salt Formation: In a suitable flask, dissolve the racemic amine (1.0 equivalent) and this compound (1.0 equivalent) in the minimum amount of a chosen solvent at an elevated temperature until a clear solution is obtained.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.[2]

  • Crystallization: Allow the clear solution to cool slowly to room temperature without disturbance. For further crystallization, the flask can be placed in a refrigerator or an ice bath.[1][2] If crystallization does not initiate, attempt to induce it by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration, for instance, using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1][2]

  • Drying: Dry the crystals under vacuum to a constant weight.[1][2]

  • Analysis: Determine the diastereomeric purity of the isolated salt using methods like chiral HPLC or NMR spectroscopy.[2]

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the purified diastereomeric salt in water or a suitable solvent.[1]

    • Add a base (e.g., 1 M NaOH solution) dropwise until the solution is basic (pH > 10) to neutralize the this compound and liberate the free amine.[1]

    • Transfer the mixture to a separatory funnel and extract the liberated enantiomer into an appropriate organic solvent (e.g., diethyl ether, dichloromethane) multiple times.[1]

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or K₂CO₃), and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.[4]

Protocol 2: Recrystallization of this compound

This protocol is for the purification of crude this compound.

  • Solvent Selection: Water or a mixture of ethanol and water can be used as the recrystallization solvent.[7][8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot solvent (near boiling).[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.[7]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.[7]

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[7]

  • Drying: Dry the crystals in a vacuum oven.[7]

Visualizations

G cluster_prep Step 1: Preparation cluster_crystallization Step 2: Crystallization cluster_separation Step 3: Separation & Liberation cluster_final Step 4: Final Product racemic_amine Racemic Amine dissolve Dissolve & Heat racemic_amine->dissolve d_camphoric_acid This compound d_camphoric_acid->dissolve solvent Solvent solvent->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter crystals Diastereomeric Crystals (Enriched in one enantiomer) filter->crystals Solid mother_liquor Mother Liquor (Enriched in other enantiomer) filter->mother_liquor Filtrate add_base Add Base (e.g., NaOH) crystals->add_base extract Extract with Organic Solvent add_base->extract pure_enantiomer Purified Enantiomer extract->pure_enantiomer Organic Layer aqueous_layer Aqueous Layer (this compound Salt) extract->aqueous_layer Aqueous Layer

Caption: Workflow for the chiral resolution of a racemic amine using this compound.

G cluster_solvent Solvent System cluster_concentration Concentration cluster_conditions Conditions & Purity start Problem: No Crystals / Oiling Out solvent_check Is the solvent system appropriate? start->solvent_check solvent_screen Action: Perform a solvent screen. Consider solvent/anti-solvent mixtures. solvent_check->solvent_screen No conc_check Is the concentration optimal? solvent_check->conc_check Yes solvent_screen->conc_check conc_too_low Too Low: Evaporate solvent or add anti-solvent. conc_check->conc_too_low No (Too Low) conc_too_high Too High: Dilute the solution. conc_check->conc_too_high No (Too High) cooling_check Is the cooling rate controlled? conc_check->cooling_check Yes conc_too_low->cooling_check conc_too_high->cooling_check slow_cooling Action: Implement a slower cooling profile. cooling_check->slow_cooling No purity_check Are starting materials pure? cooling_check->purity_check Yes slow_cooling->purity_check purify_start Action: Purify starting materials. purity_check->purify_start No end Successful Crystallization purity_check->end Yes purify_start->end

References

Overcoming steric hindrance in reactions with d-Camphoric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with d-Camphoric acid. The focus is on overcoming steric hindrance, a common challenge in reactions involving this sterically bulky molecule.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often slow or low-yielding?

A1: The rigid, bicyclic structure of this compound presents significant steric hindrance around its two carboxylic acid groups. This bulkiness can physically obstruct the approach of nucleophiles, such as alcohols or amines, to the carbonyl carbon, leading to slower reaction rates and lower product yields.[1][2][3] The spatial arrangement of the atoms can lead to a rise in the energy of the molecule when other atoms come close, a phenomenon known as steric strain.[2][3]

Q2: What are the most common reactions with this compound that are affected by steric hindrance?

A2: Esterification and amidation are the most frequently reported reactions where steric hindrance poses a significant challenge.[1][4] The bulky methyl groups on the cyclopentane ring impede the access of nucleophiles to the carboxylic acid moieties.

Q3: What are the general strategies to overcome steric hindrance in reactions with this compound?

A3: Several strategies can be employed:

  • Activation of the Carboxylic Acid: Converting the carboxylic acid's hydroxyl group into a better leaving group enhances its reactivity.[5] This is a fundamental principle in overcoming the low reactivity of carboxylic acids.[5]

  • Formation of More Reactive Intermediates: Converting this compound to its more reactive anhydride is a common and effective strategy.[1]

  • Use of Coupling Reagents: Employing activating agents or coupling reagents can facilitate the reaction.[6][7]

  • Optimization of Reaction Conditions: Adjusting temperature, solvent, and catalyst can significantly improve reaction outcomes.[8][9]

Q4: Can I use standard Fischer esterification for this compound?

A4: While Fischer-Speier esterification is a common method for synthesizing esters, its efficiency can be limited with sterically hindered acids like this compound due to the unfavorable chemical equilibrium.[10][11] To drive the reaction forward, a large excess of the alcohol and removal of water are typically required.[10][12] For this compound, more robust methods are often necessary to achieve good yields.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Potential Cause Troubleshooting Steps
High Steric Hindrance 1. Convert to d-Camphoric Anhydride: This is a highly effective strategy as the anhydride is more reactive towards nucleophilic attack by the alcohol.[1] The anhydride also has lower polarity, which can improve miscibility with nonpolar reactants.[1] 2. Use a Coupling Reagent: Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid in situ for direct esterification.[1] 3. Employ a Milder, More Effective Catalyst: For sensitive substrates, consider milder procedures like the Steglich esterification, which uses DCC and a catalyst like 4-dimethylaminopyridine (DMAP).[10]
Unfavorable Reaction Equilibrium 1. Remove Water: Use Dean-Stark distillation or molecular sieves to remove the water byproduct and shift the equilibrium towards the ester product.[10][13] 2. Use Excess Alcohol: Employing the alcohol as the solvent or in large excess can also drive the reaction forward.[10]
Poor Reaction Conditions 1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy.[9] 2. Solvent Selection: Use a non-polar solvent like toluene or hexane to facilitate water removal with a Dean-Stark apparatus.[10]
Issue 2: Low Yield or No Reaction in Amidation Reactions
Potential Cause Troubleshooting Steps
Formation of Unreactive Ammonium Salt Direct condensation of a carboxylic acid and an amine is often inefficient because the basic amine deprotonates the acid to form a highly unreactive carboxylate salt.[5][14]
Insufficient Reactivity of Carboxylic Acid 1. Use a Potent Coupling Reagent: For sterically hindered amines, standard reagents may not be sufficient. Consider more powerful uronium-based reagents like HATU or HBTU, or phosphonium-based reagents like PyBOP.[7] 2. Convert to Acyl Halide: While a more traditional approach, converting the carboxylic acid to an acyl chloride can significantly increase reactivity towards amines.[15] 3. In Situ Acyl Fluoride Formation: Using reagents like TFFH can generate the acyl fluoride in situ, which is highly reactive towards hindered amines.[7]
Suboptimal Reaction Conditions 1. Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to prevent side reactions.[7] 2. Solvent Choice: Anhydrous polar aprotic solvents like DMF or acetonitrile are generally preferred for amidation reactions.[7] 3. Elevated Temperature: Heating the reaction, for instance to 60-80 °C, can help overcome the activation energy barrier.[7]

Quantitative Data Summary

Table 1: Comparison of Esterification Strategies for this compound with Solanesol

StrategyActivating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Strategy 1 Pre-formed Camphoric AnhydrideNone1002475[1]
Strategy 2 DCC (in situ anhydride formation)None1002482[1]

Experimental Protocols

Protocol 1: Esterification of this compound via Pre-formed Anhydride

This protocol is based on the successful esterification of this compound with a sterically hindered alcohol, solanesol.[1]

Step 1: Synthesis of d-Camphoric Anhydride

  • A mixture of this compound and a dehydrating agent (e.g., acetic anhydride or by heating) is prepared. It is noted that camphoric anhydride can be easily prepared by treating camphoric acid with a dehydrating reagent.[1]

  • The mixture is heated under reflux.

  • The resulting d-camphoric anhydride is purified, for example, by crystallization from ethanol.

Step 2: Esterification

  • d-Camphoric anhydride and the sterically hindered alcohol (e.g., solanesol) are mixed in a reaction vessel.

  • The reaction can be performed without a solvent, using the molten alcohol as the reaction medium, especially if it has a low melting point.[1]

  • The mixture is heated (e.g., at 100°C) with stirring for an extended period (e.g., 24 hours).

  • The progress of the reaction is monitored by an appropriate technique (e.g., TLC).

  • Upon completion, the product is isolated and purified (e.g., by column chromatography).

Protocol 2: Direct Amidation of this compound using a Coupling Reagent

This is a general protocol adaptable for hindered systems, based on modern amidation techniques.[7]

  • Pre-activation of this compound:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere (N₂ or Ar).

    • Add the coupling reagent (e.g., HATU, 1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition:

    • Add the sterically hindered amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction:

    • Stir the reaction at room temperature or heat if necessary (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Esterification_Workflow start_end start_end process process decision decision output output start Start: Low Ester Yield check_hindrance Steric Hindrance Issue? start->check_hindrance strategy1 Strategy 1: Convert to Anhydride check_hindrance->strategy1 Yes strategy2 Strategy 2: Use Coupling Agent (e.g., DCC) check_hindrance->strategy2 Yes reaction1 React Anhydride with Alcohol strategy1->reaction1 reaction2 In situ Activation & Reaction strategy2->reaction2 purification Isolate & Purify Ester reaction1->purification reaction2->purification end High Yield Ester purification->end

Caption: Decision workflow for overcoming low yields in this compound esterification.

Amidation_Troubleshooting problem problem cause cause solution solution start Problem: Low Amide Yield cause1 Cause 1: Unreactive Carboxylate Salt Formation start->cause1 cause2 Cause 2: Insufficient Carboxylic Acid Reactivity start->cause2 solution1 Solution: Activate Carboxylic Acid cause1->solution1 solution2a Use Potent Coupling Reagent (HATU, TFFH) cause2->solution2a solution2b Optimize Base & Solvent (DIPEA, DMF) cause2->solution2b solution2c Increase Temperature cause2->solution2c

Caption: Troubleshooting logic for amidation reactions with this compound.

References

Optimizing solvent selection for d-Camphoric acid chiral resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the chiral resolution of d-Camphoric acid. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and frequently asked questions to enhance the success of your diastereomeric salt crystallizations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution using this compound?

A1: Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers.[1] The process involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent, in this case, this compound (or its enantiomer, l-Camphoric acid). This acid-base reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomeric salts.[1][2] These newly formed diastereomers have distinct physical properties, most importantly, different solubilities in a given solvent, which allows them to be separated by fractional crystallization.[2][3][4]

Q2: Why is solvent selection the most critical parameter in this process?

A2: The choice of solvent is paramount because it directly governs the solubility of the two diastereomeric salts.[5][6] The success of the resolution hinges on maximizing the solubility difference between the desired and undesired diastereomeric salts.[7] An ideal solvent will dissolve a large amount of the more soluble salt while keeping the less soluble salt sparingly soluble, thus enabling its selective crystallization in high yield and high enantiomeric purity.[5][7] The solvent's nature can profoundly impact which solid form is obtained and the overall efficiency of the resolution process.[6]

Q3: What are the key properties of an ideal solvent for this resolution?

A3: An ideal solvent system should exhibit the following characteristics:

  • Significant Solubility Difference: It should create a large differential in solubility between the two diastereomeric salts.[5][7]

  • Temperature-Dependent Solubility: The desired salt should have moderate solubility at high temperatures to ensure complete dissolution but low solubility at lower temperatures to maximize recovery upon cooling.[5]

  • Good Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals rather than oils or amorphous precipitates.

  • Inertness: The solvent must not react with the racemic compound, the resolving agent, or the resulting salts.

  • Practicality: It should be readily available in high purity, have a suitable boiling point for easy removal, and pose minimal safety risks.

Q4: What types of solvents are typically evaluated during a screening process?

A4: A systematic solvent screen should cover a range of polarities and functionalities.[5] Common classes of solvents to investigate include:

  • Alcohols: Methanol, ethanol, isopropanol.[2][8]

  • Ketones: Acetone, methyl ethyl ketone.[1][8]

  • Esters: Ethyl acetate, butyl acetate.[9]

  • Ethers: Diethyl ether, tetrahydrofuran (THF).[2][9]

  • Hydrocarbons: Toluene, heptane (often used as anti-solvents).[6][10]

  • Solvent Mixtures: Often, a combination of a "good" solvent (in which salts are soluble) and a "poor" anti-solvent (in which salts are insoluble) is used to carefully control supersaturation and induce crystallization.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral resolution of this compound.

Issue 1: No crystals form, or an oil precipitates from the solution.

  • Question: I've combined my racemic compound and this compound, but the solution remains clear upon cooling, or a sticky oil separates instead of a solid. What should I do?

  • Answer: This is a common problem often related to the solvent system, supersaturation level, or cooling rate.[5][7]

    • Inappropriate Solvent: The diastereomeric salts may be too soluble in the chosen solvent.[7][11] Solution: Conduct a systematic solvent screen.[5] Try solvents where the salts are less soluble or introduce an anti-solvent dropwise to induce precipitation.[5][11]

    • Insufficient Supersaturation: The concentration of the salt may be below its solubility limit at that temperature.[5] Solution: Carefully evaporate a portion of the solvent to increase the concentration.[5][7]

    • High Supersaturation or Rapid Cooling: Conversely, if the solution is too concentrated or cooled too quickly, the molecules may not have time to arrange into an ordered crystal lattice, resulting in "oiling out".[5][7] Solution: Dilute the solution with more solvent, heat to redissolve the oil, and allow it to cool much more slowly.[7] A controlled, gradual cooling profile is often optimal.[5]

    • Lack of Nucleation Sites: Crystallization requires an initial nucleation event. Solution: Try adding a seed crystal of the desired product. If unavailable, scratching the inner wall of the flask with a glass rod at the air-liquid interface can create nucleation sites.[7][11]

Issue 2: The enantiomeric excess (e.e.) of the crystallized product is low.

  • Question: I successfully obtained crystals, but analysis shows poor enantiomeric purity. How can I improve this?

  • Answer: Low e.e. indicates that the undesired diastereomer is co-precipitating with the desired one.

    • Suboptimal Solvent: The primary cause is an insufficient difference in the solubilities of the two diastereomeric salts in your chosen solvent.[11] Solution: A more extensive solvent screening is necessary to find a system that maximizes this solubility differential.[1]

    • Recrystallization: The enantiomeric purity of the isolated salt can often be improved by one or more recrystallization steps.[7] Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to recrystallize slowly. Monitor the e.e. after each step.

Issue 3: The yield of the isolated diastereomeric salt is very low.

  • Question: My product has high e.e., but the yield is too low to be practical. What factors could be responsible?

  • Answer: Low yield can stem from several factors.

    • High Solubility: The desired diastereomeric salt may still be too soluble in the mother liquor, even at low temperatures.[5] Solution: Optimize the final cooling temperature. A lower temperature decreases solubility and can increase yield, but be mindful that it might also decrease purity by causing the undesired salt to precipitate.[5]

    • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound is a critical parameter.[5] Solution: While a 1:1 ratio is a common starting point, screen stoichiometries from 0.5 to 1.0 equivalents of this compound. Sometimes, using a sub-stoichiometric amount can improve selectivity and final yield of the desired enantiomer.[3][5]

    • Losses During Workup: Significant material can be lost during filtration and washing. Solution: Wash the collected crystals with a minimal amount of cold crystallization solvent to remove the mother liquor without dissolving the product.[2]

Data Presentation

Effective solvent screening is crucial. The goal is to identify a solvent that provides both high yield and high enantiomeric excess (e.e.). Below is an illustrative table showing how results from a solvent screening experiment for the resolution of a hypothetical Racemic Amine 'A' with this compound might be presented.

Table 1: Illustrative Solvent Screening Results for the Resolution of Racemic Amine 'A'

Solvent SystemYield of Salt (%)e.e. of Amine 'A' (%)Crystal FormObservations
Methanol8535NeedlesHigh yield but poor selectivity.
Ethanol7065PlatesBetter selectivity, moderate yield.
Isopropanol5592PrismsGood selectivity, lower yield.
Acetone2595Fine PowderExcellent selectivity, but very low yield.
Ethyl Acetate----OilOiled out upon cooling.
Ethanol/Heptane (4:1)6596RodsExcellent selectivity and good yield. Promising system.
Isopropanol/Water (9:1)6088BlocksGood result, potential for optimization.

Experimental Protocols

Protocol 1: High-Throughput Solvent Screening

This protocol allows for the rapid screening of multiple solvent systems to identify promising candidates for optimization.

  • Preparation: Prepare stock solutions of the racemic compound and this compound (e.g., at 0.5 M) in a highly soluble solvent like methanol.

  • Dispensing: In a 96-well plate, dispense an equal molar amount of the racemic compound and this compound into each well.

  • Evaporation: Remove the initial solvent completely under vacuum to leave the dry diastereomeric salt mixture in each well.

  • Solvent Addition: Add a fixed volume (e.g., 200 µL) of a different test solvent or solvent mixture to each well.

  • Temperature Cycling: Seal the plate and heat it (e.g., to 60°C) to dissolve the salts, then cool slowly to room temperature.

  • Analysis: Visually inspect each well for the quantity and quality of crystals. Analyze the solid and supernatant from promising wells by chiral HPLC to determine yield and e.e.

Protocol 2: General Lab-Scale Chiral Resolution

  • Salt Formation: In a flask, dissolve the racemic compound (1.0 eq.) in a minimal amount of the chosen optimal solvent (e.g., ethanol), heating gently if necessary. In a separate flask, dissolve this compound (0.5–1.0 eq.) in the same solvent.[3]

  • Crystallization: Slowly add the warm this compound solution to the racemic compound solution with stirring. Allow the mixture to cool slowly to room temperature. For maximal yield, the flask can be placed in a refrigerator or ice bath after initial crystallization has occurred.[3]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystalline cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[3][12]

  • Liberation of Enantiomer: Suspend the dried diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane). Add a base (e.g., 2 M NaOH) dropwise with vigorous stirring until the aqueous layer is basic and all solids have dissolved.[2][12]

  • Extraction & Isolation: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched product.[2][3]

  • Analysis: Determine the enantiomeric excess (e.e.) of the final product using an appropriate technique such as chiral HPLC or NMR spectroscopy.[3]

Visualizations

References

Side reactions to avoid when using d-Camphoric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for d-camphoric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in chemical synthesis.

Troubleshooting Guides & FAQs

Here we address specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Anhydride Formation as a Side Reaction

Question: I am trying to perform a reaction involving one of the carboxylic acid groups of this compound, but I am observing the formation of camphoric anhydride as a major byproduct. How can I avoid this?

Answer:

Intramolecular anhydride formation is a common side reaction with this compound, especially when activating the carboxylic acid groups. The proximity of the two carboxyl groups facilitates this cyclization.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can promote anhydride formation. If you are using a carbodiimide and observing anhydride formation, consider switching to a different class of coupling reagent, such as a phosphonium salt (e.g., PyBOP) or a uronium salt (e.g., HATU), which may favor intermolecular coupling over intramolecular cyclization.[1]

  • Order of Reagent Addition: Pre-activation of the carboxylic acid in the absence of the nucleophile (amine or alcohol) can lead to a higher concentration of the activated intermediate, which can then cyclize. A slow addition of the activating agent to a solution of this compound and the nucleophile can help to keep the concentration of the activated acid low and favor the intermolecular reaction.

  • Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can react with the activated carboxylic acid to form an active ester intermediate. This intermediate is often more stable towards intramolecular cyclization than the initially formed O-acylisourea, and it reacts readily with the desired nucleophile.

  • Protection of One Carboxylic Acid Group: If selective reaction at one carboxylic acid is desired, protecting the other is the most effective strategy. This completely prevents anhydride formation. The sterically hindered tertiary carboxylic acid can be more challenging to protect, which can be used to achieve selective protection of the secondary carboxyl group.

Experimental Protocol: Minimizing Anhydride Formation in Amide Coupling

This protocol utilizes an additive (HOBt) to suppress anhydride formation.

  • Materials: this compound, desired amine, EDC, HOBt, N,N-Diisopropylethylamine (DIPEA), and a suitable anhydrous solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in the anhydrous solvent.

    • Add the amine (1.1 equivalents) to the solution.

    • Add DIPEA (2 equivalents) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of EDC (1.2 equivalents) in the same solvent to the reaction mixture over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, work up the reaction by washing with aqueous solutions to remove the urea byproduct and excess reagents.

Logical Workflow for Anhydride Formation Troubleshooting

Anhydride_Troubleshooting start Anhydride Formation Observed coupling_reagent Change Coupling Reagent (e.g., to HATU/PyBOP) start->coupling_reagent If using carbodiimide reagent_addition Modify Reagent Addition (Slow addition of activator) start->reagent_addition additives Use Additives (e.g., HOBt, HOAt) start->additives protection Protect One Carboxylic Acid start->protection For selective reactions end Anhydride Minimized coupling_reagent->end reagent_addition->end additives->end protection->end

Caption: Troubleshooting workflow for anhydride formation.

Issue 2: Difficulty in Esterification, Especially Diester Formation

Question: I am struggling to synthesize the diester of this compound. The reaction is slow and gives low yields. How can I improve this?

Answer:

The two carboxylic acid groups of this compound have different steric environments. One is a secondary carboxyl group, while the other is a more sterically hindered tertiary carboxyl group. This steric hindrance makes the formation of the diester, particularly at the tertiary position, challenging.[2]

Troubleshooting Steps:

  • Activation via Anhydride Formation: A highly effective strategy is to first convert this compound to d-camphoric anhydride. The anhydride is more reactive than the diacid and will react with alcohols, especially in the presence of a catalyst, to form the monoester. Driving the reaction further to the diester may require more forcing conditions.[2]

  • Use of Catalysts: For esterification of the sterically hindered carboxyl group (or the anhydride), a catalyst like 4-Dimethylaminopyridine (DMAP) is often essential.[2] DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction.

  • Forcing Reaction Conditions: To achieve diesterification, you may need to use higher temperatures and longer reaction times. Using a large excess of the alcohol can also help to drive the equilibrium towards the product side.

Experimental Protocol: Two-Step Diester Synthesis via Anhydride

Step 1: Synthesis of d-Camphoric Anhydride

  • Materials: this compound, acetic anhydride.

  • Procedure:

    • Reflux this compound in an excess of acetic anhydride for 2-4 hours.

    • Allow the mixture to cool. The d-camphoric anhydride will often crystallize out.

    • Collect the crystals by filtration and wash with a non-polar solvent like hexane to remove residual acetic anhydride and acetic acid.

    • Dry the product under vacuum.

Step 2: Esterification of d-Camphoric Anhydride

  • Materials: d-Camphoric anhydride, the desired alcohol, DMAP, and a high-boiling point, non-protic solvent (e.g., toluene or xylene).

  • Procedure:

    • Dissolve d-camphoric anhydride (1 equivalent) and DMAP (0.1-0.2 equivalents) in the solvent.

    • Add a large excess of the alcohol (at least 10 equivalents).

    • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. This step may require several hours to days for complete diester formation.

    • Upon completion, cool the reaction and wash with aqueous acid and base to remove DMAP and any unreacted starting material.

    • Purify the diester by column chromatography or distillation.

Reaction Pathway for Diester Formation

Diester_Formation d_camphoric_acid This compound anhydride d-Camphoric Anhydride d_camphoric_acid->anhydride Acetic Anhydride, Heat monoester Monoester anhydride->monoester + Alcohol (ROH) DMAP (cat.) diester Diester monoester->diester + Alcohol (ROH) Heat, Excess ROH

Caption: Two-step pathway for diester synthesis.

Issue 3: Epimerization During Amide Coupling

Question: I am coupling this compound with a chiral amine and I am concerned about epimerization at the stereocenter alpha to the reacting carboxylic acid. How can I minimize this risk?

Answer:

Epimerization is a significant risk when activating a chiral carboxylic acid for amide bond formation. The formation of an oxazolone intermediate or direct enolization under basic conditions can lead to the loss of stereochemical integrity at the α-carbon.[3]

Troubleshooting Steps:

  • Choice of Coupling Reagent and Additives: Uronium/aminium-based reagents like HATU and HBTU, when used with an additive like HOBt or HOAt, are generally considered to be "racemization-suppressing" reagents.[3] Carbodiimides like DCC or EDC can lead to higher levels of epimerization, especially without additives.

  • Control of Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -15 °C) can significantly reduce the rate of epimerization.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like DIPEA is preferred over a stronger, more nucleophilic base like triethylamine. Use the minimum amount of base necessary to neutralize the acid formed during the reaction. An excess of base can promote epimerization.

  • Minimize Pre-activation Time: The longer the activated carboxylic acid intermediate exists before reacting with the amine, the greater the chance of epimerization. Therefore, it is best to add the coupling reagent to a mixture of the carboxylic acid, amine, and additive.

Quantitative Data on Epimerization with Different Coupling Reagents (General)

While specific data for this compound is limited, studies on peptide synthesis provide a general guide to the epimerization potential of different coupling reagents.

Coupling Reagent SystemRelative Epimerization Risk
EDC/HOBtLow to Moderate
DCC/HOBtLow to Moderate
HATU/HOAt/DIPEALow
PyBOP/DIPEALow
EDC aloneHigh

Mechanism of Epimerization

Epimerization_Mechanism activated_acid Activated Carboxylic Acid (Chiral Center Intact) oxazolone Oxazolone Intermediate (Loss of Chirality at α-C) activated_acid->oxazolone Base-catalyzed cyclization desired_product Desired Amide Product (Chirality Retained) activated_acid->desired_product Direct nucleophilic attack by amine epimerized_product Epimerized Amide Product oxazolone->epimerized_product Nucleophilic attack by amine

Caption: Oxazolone mechanism of epimerization.

General FAQs

Q1: Can I selectively react with only one of the carboxylic acid groups of this compound?

A1: Yes, selective mono-functionalization is possible due to the steric difference between the two carboxyl groups. The secondary carboxylic acid is more accessible and will generally react faster. To achieve high selectivity, you can:

  • Use a sterically hindered alcohol or amine, which will preferentially react at the less hindered secondary carboxyl group.

  • Employ protecting group strategies. For instance, you can form the anhydride and then react it with one equivalent of an alcohol to preferentially form the monoester at the less hindered position.

Q2: What are suitable solvents for reactions with this compound?

A2: The choice of solvent depends on the specific reaction.

  • For esterifications , non-polar aprotic solvents like toluene or dichloromethane are common. In some cases, using a large excess of the alcohol as the solvent can be effective.[2]

  • For amide couplings , polar aprotic solvents like DMF, DCM, or acetonitrile are typically used.[4] Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates and the anhydride.

Q3: How can I purify this compound derivatives?

A3:

  • Crystallization: this compound and its simple derivatives are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

  • Column Chromatography: For non-crystalline products or for separating mixtures of mono- and di-substituted products, silica gel column chromatography is the standard method. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is typically used.

  • Acid-Base Extraction: If your product is an ester or amide and you have unreacted this compound, you can wash the organic solution with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material.

This technical support center provides a starting point for troubleshooting common side reactions when working with this compound. Always consult the relevant literature and perform small-scale optimization experiments to find the best conditions for your specific transformation.

References

Technical Support Center: Optimizing Crystallinity of d-Camphoric Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of d-Camphoric acid-based Metal-Organic Frameworks (MOFs), with a focus on improving crystallinity.

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis of this compound-based MOFs, leading to poor crystallinity or low yields.

Issue 1: Low or No Crystalline Product Formation

Question: My synthesis resulted in an amorphous precipitate or no product at all. What are the likely causes and how can I resolve this?

Answer:

The formation of amorphous material or the complete lack of product is a common issue in MOF synthesis. This can be attributed to several factors related to reagents and reaction conditions. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow for Low Crystallinity

start Low/No Crystalline Product reagent_quality Check Reagent Purity (this compound, metal salt, solvent) start->reagent_quality stoichiometry Verify Metal:Ligand Stoichiometry reagent_quality->stoichiometry If reagents are pure conditions Optimize Reaction Conditions (Temperature, Time, pH) stoichiometry->conditions If stoichiometry is correct solvent Evaluate Solvent System conditions->solvent If conditions are optimized modulator Introduce a Modulator solvent->modulator If solvent is appropriate end Improved Crystallinity modulator->end

Caption: A step-by-step workflow for troubleshooting poor crystallinity in this compound-based MOF synthesis.

Possible Causes and Solutions:

  • Reagent Quality:

    • Problem: Impurities in the this compound, metal salts, or solvents can hinder or alter the crystallization process.[1] The presence of even small amounts of impurities is known to prevent crystallization or lead to the formation of undesired crystalline products.[2]

    • Solution: Utilize high-purity reagents. Ensure solvents are anhydrous, especially if the synthesis is sensitive to water.[1] The purity of organic linkers should be confirmed by techniques like 1H NMR before starting the synthesis.[2]

  • Stoichiometry:

    • Problem: The molar ratio of the metal to the this compound ligand is a critical parameter. An incorrect ratio can result in the formation of undesired phases or an incomplete reaction.[1]

    • Solution: Carefully verify the calculations for the metal-to-ligand ratio. It is recommended to perform a series of experiments with varying ratios to identify the optimal stoichiometry for your specific system.[1]

  • Reaction Temperature and Time:

    • Problem: The kinetics of MOF formation are highly dependent on temperature and time. Suboptimal conditions can lead to amorphous products or low crystallinity.

    • Solution: Optimize the solvothermal reaction temperature and duration. For many MOF syntheses, temperatures typically range from 100-180°C, and reaction times can vary from several hours to a few days.[1] A systematic study of these parameters is advisable.

  • pH of the Reaction Mixture:

    • Problem: The deprotonation of the carboxylic acid groups on this compound is pH-dependent and crucial for coordination to the metal centers. If the pH is too low, the ligand will not deprotonate sufficiently. Conversely, if the pH is too high, the metal salt may precipitate as a hydroxide.

    • Solution: Adjust the pH of the reaction mixture. This can be achieved by the addition of a base (e.g., NaOH, triethylamine) or by using a buffer. The optimal pH is specific to the metal-ligand system being used.[1]

Issue 2: Product has Poor Crystallinity and Low Surface Area

Question: I've managed to synthesize a product, but the powder X-ray diffraction (PXRD) pattern shows broad peaks, indicating poor crystallinity, and the surface area is low. How can I improve this?

Answer:

Poor crystallinity often correlates with a high number of defects in the MOF structure, which can block pores and reduce the surface area. The following strategies can help enhance the crystallinity and, consequently, the porosity of your this compound-based MOF.

Logical Relationship for Improving Crystallinity

Caption: The relationship between synthetic modifications and the improvement of MOF crystallinity.

Strategies for Improvement:

  • Use of Modulators:

    • Problem: The crystallization process can be rapid and irreversible, leading to the formation of amorphous material or multiple crystalline phases.[1]

    • Solution: Introduce a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), into the reaction mixture. The modulator competes with this compound for coordination to the metal clusters. This competition slows down the crystallization process, allowing for defects in the growing crystals to be "healed," which results in a more ordered and crystalline material. The concentration of the modulator is a critical parameter that requires optimization.[1]

  • Solvent System Optimization:

    • Problem: The choice of solvent is crucial as it affects the solubility of reactants and the coordination environment of the metal ions.[1]

    • Solution: Common solvents for camphor-based MOF synthesis include dimethylformamide (DMF), diethylformamide (DEF), ethanol, and water, often in mixtures. The polarity and viscosity of the solvent can influence the rate of nucleation and crystal growth. A comparative study of different solvent systems may be necessary to find the optimal one for your specific MOF.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in MOF synthesis and how do I choose one?

A1: A modulator is a compound, typically a monocarboxylic acid, added to the reaction to control the nucleation and growth of MOF crystals.[1] It competes with the multidentate organic linker (this compound) for coordination to the metal centers. This competitive and reversible binding can lead to:

  • Improved Crystallinity: By slowing down the formation of the MOF, modulators allow for defects in the growing crystals to be corrected, resulting in a more ordered material.[1]

  • Control over Crystal Size and Morphology: The type and concentration of the modulator can influence the size and shape of the final MOF crystals.[1]

  • Increased Yield: By preventing the rapid precipitation of amorphous material, modulators can lead to a higher yield of the desired crystalline MOF.[1]

Choosing a Modulator: Commonly used modulators include acetic acid, formic acid, and benzoic acid. A good starting point is to select a modulator with a pKa similar to that of the organic linker. The optimal choice and concentration often require empirical optimization for each specific MOF system.

Q2: How critical is the metal-to-ligand ratio for achieving high crystallinity?

A2: The metal-to-ligand ratio is a critical parameter. An incorrect ratio can lead to the formation of undesired phases, incomplete reaction, or amorphous products. It is advisable to perform a series of experiments with varying metal-to-ligand ratios to determine the optimal conditions for your specific system.[1]

Q3: Can the solvent choice significantly impact the final MOF structure and crystallinity?

A3: Yes, the solvent plays a multifaceted role in MOF synthesis. It must dissolve the metal salt and organic linker to facilitate the reaction. Some solvents, like DMF and DEF, can also coordinate to the metal centers, acting as templates or structure-directing agents. The basicity of the solvent can influence the deprotonation of the camphoric acid, while its polarity and viscosity affect nucleation and crystal growth rates.[1] Therefore, a careful selection and potential screening of different solvents or solvent mixtures are essential.

Quantitative Data on Synthesis Parameters

The following table summarizes the effects of various reaction parameters on the crystallinity and surface area of MOFs. Note that direct quantitative data for this compound MOFs is limited in the literature; these examples from similar systems serve as a general guide for optimization.

ParameterVariationEffect on CrystallinityEffect on BET Surface Area (m²/g)MOF System (Example)
Modulator NoneLower886UiO-66
Acetic AcidHigher988UiO-66
Formic AcidHighest1720UiO-66[3]
Temperature 105 °C (144 h)High-MOF-5[4]
120 °C (24 h)Higher-MOF-5[4]
140 °C (12 h)High-MOF-5[4]
pH Low (Acidic)May decrease-General Trend
OptimalHigh-General Trend
High (Basic)May decrease (metal hydroxide precipitation)-General Trend

Experimental Protocols

Protocol 1: Synthesis of a Zinc-based this compound MOF

This protocol is adapted from a general procedure for the synthesis of chiral MOFs.[1]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of ethanol.

  • Combine the two solutions in the vial containing the zinc nitrate solution.

  • Cap the vial tightly and place it in a preheated oven at 120°C for 48 hours.

  • After 48 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless crystals should have formed.

  • Collect the crystals by decanting the solvent.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at room temperature.

Experimental Workflow for Protocol 1

cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Product Isolation prep1 Dissolve Zn(NO₃)₂·6H₂O in DMF combine Combine Solutions prep1->combine prep2 Dissolve this compound in Ethanol prep2->combine heat Heat at 120°C for 48h combine->heat cool Cool to Room Temperature heat->cool collect Collect Crystals (Decantation) cool->collect wash Wash with DMF and Ethanol collect->wash dry Dry under Vacuum wash->dry end_product Crystalline MOF dry->end_product cluster_prep Mixture Preparation cluster_reaction Reaction cluster_workup Product Isolation combine Combine Cu(NO₃)₂·3H₂O, Na₂CO₃, 4,4'-Bipyridine, this compound and Distilled Water in Autoclave stir Stir for 20 minutes combine->stir seal_heat Seal Autoclave and Heat at 120°C for 2 days stir->seal_heat cool Cool to Room Temperature seal_heat->cool filter Isolate Crystals by Filtration cool->filter wash Wash with Water and Ethanol filter->wash dry Dry in Oven at 60°C wash->dry end_product Crystalline MOF dry->end_product

References

Recrystallization techniques for purifying crude d-Camphoric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude d-camphoric acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Issue 1: Crude this compound Does Not Fully Dissolve in Hot Solvent.

  • Question: I've added the calculated amount of hot solvent, but my crude this compound is not dissolving completely. What should I do?

  • Answer: This issue can arise from a few factors. First, ensure the solvent is at or near its boiling point, as the solubility of this compound significantly increases with temperature.[1] If the solid still doesn't dissolve, you may have insoluble impurities. In this case, a hot filtration step is necessary to remove them before proceeding to the cooling and crystallization phase.[2] Alternatively, you may have underestimated the amount of solvent required. Add small additional portions of hot solvent until the solid dissolves completely. However, be mindful that using an excessive amount of solvent will reduce your final yield.

Issue 2: No Crystals Form Upon Cooling.

  • Question: My this compound dissolved completely in the hot solvent, but no crystals have formed even after the solution has cooled to room temperature. What is the problem?

  • Answer: The absence of crystal formation is a common problem in recrystallization and can be attributed to several factors:

    • Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.[3] To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. This creates a rough surface that can promote nucleation.[4]

    • Seeding: Adding a "seed crystal" of pure this compound can provide a template for crystal growth.[4]

    • Excess Solvent: You may have used too much solvent. If scratching or seeding does not work, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.

    • Cooling: Ensure the solution is allowed to cool slowly and undisturbed. Slow cooling generally leads to the formation of larger, purer crystals. After reaching room temperature, you can further promote crystallization by placing the flask in an ice bath.[2]

Issue 3: The Product "Oils Out" Instead of Forming Crystals.

  • Question: Upon cooling, my product separated as an oily layer instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To remedy this:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool slowly.

    • Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Consider using a different solvent or a mixed solvent system. For a mixed solvent system, dissolve the this compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[5]

Issue 4: The Yield of Recrystallized this compound is Low.

  • Question: I have a very low recovery of my purified this compound. What could have gone wrong?

  • Answer: A low yield can result from several procedural missteps:

    • Using Too Much Solvent: As mentioned, an excess of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

    • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, using an ice bath can often increase the yield.[2]

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[6]

Issue 5: The Purified this compound is Not Pure.

  • Question: After recrystallization, my this compound still shows a broad melting point range, indicating impurities. How can I improve the purity?

  • Answer: The effectiveness of recrystallization depends on the proper execution of each step:

    • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.

    • Insoluble Impurities: If insoluble impurities were present in the crude material, they should have been removed by hot filtration.[2]

    • Soluble Impurities: If the impurities have a similar solubility profile to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Common impurities in crude this compound, which is often synthesized by the oxidation of camphor with nitric acid, can include unreacted camphor and other oxidation byproducts.[7][8][9][10] Selecting a solvent where the solubility of these impurities is high even at low temperatures is ideal.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the recrystallization of this compound?

A1: An ideal solvent for recrystallization should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures. Additionally, it should either not dissolve impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor. The solvent should also be chemically inert to this compound and have a relatively low boiling point for easy removal after crystallization. Water and ethanol-water mixtures are commonly used for the recrystallization of camphoric acid.[2]

Q2: What are some common impurities in crude this compound?

A2: Crude this compound is often prepared by the oxidation of d-camphor, frequently using nitric acid.[7][8][9][10] Therefore, common impurities may include unreacted d-camphor and various oxidation byproducts. The exact nature of these byproducts can vary depending on the reaction conditions.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system can be very effective, especially when a single solvent does not provide the desired solubility characteristics. A common approach is to dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethanol) and then add a hot "poor" solvent (e.g., water) dropwise until the solution becomes turbid. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure d-(+)-camphoric acid is typically in the range of 186-189 °C.[11] A sharp melting point within this range is a good indicator of high purity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility ( g/100 mL)Temperature (°C)Reference
Water (cold)0.8Not Specified[11]
Water (boiling)10100[12]
Ethanol"Slightly Soluble"Not Specified[11]
Methanol"Slightly Soluble"Not Specified[11]
Acetone---
Ethyl Acetate---
Diethyl EtherSolubleNot Specified[12]
Chloroform"Freely Soluble"Not Specified[12]
DMSO"Slightly Soluble"Not Specified[11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on the solubility data, choose a suitable solvent (e.g., water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, by air drying on a watch glass or in a desiccator.

  • Analysis: Determine the melting point of the recrystallized this compound to assess its purity.

Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol-Water)

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "poor" solvent or "anti-solvent") dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol, using an ice-cold ethanol-water mixture of the final composition for washing.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_solid Crude this compound add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration clear_solution Clear, Hot Solution hot_filtration->clear_solution slow_cooling Slow Cooling clear_solution->slow_cooling ice_bath Ice Bath slow_cooling->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure this compound drying->pure_crystals

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_solutions1 Solutions for 'Not Dissolving' cluster_solutions2 Solutions for 'No Crystals' cluster_solutions3 Solutions for 'Oiling Out' cluster_solutions4 Solutions for 'Low Yield' cluster_solutions5 Solutions for 'Impure Product' start Recrystallization Issue no_dissolve Solid Not Dissolving start->no_dissolve no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield impure_product Product Impure start->impure_product sol1_1 Increase Temperature no_dissolve->sol1_1 sol1_2 Add More Hot Solvent no_dissolve->sol1_2 sol1_3 Perform Hot Filtration no_dissolve->sol1_3 sol2_1 Scratch Flask no_crystals->sol2_1 sol2_2 Add Seed Crystal no_crystals->sol2_2 sol2_3 Evaporate Excess Solvent no_crystals->sol2_3 sol2_4 Cool in Ice Bath no_crystals->sol2_4 sol3_1 Reheat & Add Solvent oiling_out->sol3_1 sol3_2 Cool Slowly oiling_out->sol3_2 sol3_3 Change Solvent oiling_out->sol3_3 sol4_1 Use Less Solvent low_yield->sol4_1 sol4_2 Pre-heat Funnel low_yield->sol4_2 sol4_3 Ensure Complete Cooling low_yield->sol4_3 sol4_4 Wash with Ice-Cold Solvent low_yield->sol4_4 sol5_1 Slow Cooling Rate impure_product->sol5_1 sol5_2 Perform Hot Filtration impure_product->sol5_2 sol5_3 Repeat Recrystallization impure_product->sol5_3

Caption: Troubleshooting logic for common recrystallization issues.

References

Identifying and removing impurities in d-Camphoric acid by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with d-Camphoric acid. Our focus is on the identification and removal of common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound typically arise from its synthesis, which is commonly the oxidation of camphor.[1][2] Therefore, the most common impurities are:

  • Unreacted Starting Material: d-Camphor is a frequent impurity.

  • Synthesis Intermediates: Isoborneol, a precursor in the synthesis of camphor, can also be present.[3][4]

  • Byproducts: Other oxidation byproducts may be present depending on the specific synthetic route used.[5]

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethanol, acetone, acetic acid) can be trapped in the final product.[5][6]

Q2: How can I identify these impurities using ¹H NMR?

A2: ¹H NMR is a powerful tool for identifying and quantifying impurities. By comparing the spectrum of your sample to a reference spectrum of pure this compound, you can identify unexpected peaks. Each impurity has a characteristic set of signals. For a detailed comparison of chemical shifts, please refer to the data tables in the "Quantitative Data" section below.

Q3: What is the most effective method for purifying this compound?

A3: Recrystallization is a highly effective and common method for purifying this compound.[7][8] This technique relies on the difference in solubility between this compound and the impurities in a given solvent at different temperatures. Hot filtration can be used to remove any insoluble impurities before allowing the solution to cool and the purified crystals to form.[9]

Q4: Can I reuse the chiral resolving agent, this compound, after a resolution experiment?

A4: Yes, it is often possible to recover the resolving agent. After separating the diastereomeric salt and liberating your target enantiomer (typically by adding an acid or base), the this compound will remain in the aqueous layer as a salt. By acidifying this layer, the this compound will precipitate and can be recovered by filtration.[10]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the ¹H NMR spectrum of my this compound.

  • Question: My ¹H NMR spectrum shows more signals than expected for pure this compound. How can I identify the source of these extra peaks?

  • Answer: Unexpected peaks usually indicate the presence of impurities. Follow this systematic approach to identify them:

    • Check for Residual Solvents: Compare the chemical shifts of sharp, singlet peaks to standard NMR solvent impurity tables. Common solvents like acetone, ethanol, or ethyl acetate are often present.

    • Look for Starting Materials: Check for the characteristic signals of d-camphor or isoborneol. Camphor, for instance, has distinct methyl singlets.[11]

    • Consult Data Tables: Use the ¹H NMR data table provided below to compare the chemical shifts of your impurity peaks with those of common contaminants.

    • Utilize the Troubleshooting Workflow: Follow the logic diagram provided below for a step-by-step guide to identifying the impurity.

Issue 2: My purified this compound still shows impurities in the NMR spectrum after recrystallization.

  • Question: I performed a recrystallization, but the NMR analysis indicates that impurities are still present. What went wrong?

  • Answer: This suggests that the recrystallization protocol may need optimization. Consider the following points:

    • Solvent Choice: The chosen solvent may not have a sufficiently large solubility difference between this compound and the impurity. A solvent screen with various polarities (e.g., water, ethanol, acetone, or mixtures) might be necessary to find the optimal system.[12]

    • Cooling Rate: Cooling the solution too quickly can cause impurities to co-precipitate with your product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12]

    • Amount of Solvent: Using too little solvent may result in the impurities not being fully dissolved in the hot solution, leading to their inclusion in the crystals. Conversely, using too much solvent will decrease your yield. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[9]

    • Purity of Starting Material: If the initial sample is heavily contaminated, a single recrystallization may not be sufficient. A second recrystallization may be required.

Quantitative Data: NMR Chemical Shifts

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Note that exact chemical shifts can vary depending on the solvent, concentration, and temperature.[13][14]

Table 1: ¹H NMR Spectral Data

CompoundAssignmentChemical Shift (δ) ppmMultiplicity
This compound Carboxylic acid protons (-COOH)~12.1Broad Singlet
CH-COOH~2.9Triplet
CH₂~2.6Multiplet
CH₂~2.0Multiplet
CH₂~1.9Multiplet
CH₂~1.4Multiplet
C(CH₃)₂~1.3Singlet
C-CH₃~1.0Singlet
d-Camphor CH~2.36Multiplet
CH₂~2.09Multiplet
CH~1.96Multiplet
CH₂~1.85Multiplet
CH₂~1.37Multiplet
C(CH₃)₂~0.96Singlet
C-CH₃~0.91Singlet
C-CH₃~0.84Singlet
Isoborneol CH-OH~3.6Singlet
CH~1.8Multiplet
CH₂~1.7Multiplet
CH₂~1.5Multiplet
CH~1.3Multiplet
C(CH₃)₂~1.0Singlet
C-CH₃~0.9Singlet
C-CH₃~0.8Singlet

Data synthesized from multiple sources.[11][14]

Table 2: ¹³C NMR Spectral Data

CompoundAssignmentChemical Shift (δ) ppm
This compound C=O (Carboxylic acids)~175-180
Quaternary C~50-60
CH~45-55
Quaternary C~40-50
CH₂~25-35
CH₂~20-30
CH₃~15-25
CH₃~10-20
d-Camphor C=O (Ketone)~220
Quaternary C~58
CH~47
CH₂~43
Quaternary C~30
CH₂~27
CH₂~20
CH₃~19
CH₃~13
CH₃~9

Data synthesized from multiple sources.[14][15]

Experimental Protocols

Protocol 1: NMR Sample Preparation

A standard protocol for obtaining NMR spectra of this compound is as follows:[14]

  • Weigh Sample: For ¹H NMR, accurately weigh 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration is typically required; weigh 50-100 mg of the sample.

  • Dissolve Sample: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or D₂O) in a clean vial.

  • Transfer to NMR Tube: Transfer the solution to a clean NMR tube.

  • Acquire Spectrum: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity before acquiring the spectral data.

Protocol 2: Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound.[7][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot water or an ethanol/water mixture).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visual Workflows

impurity_workflow start_end start_end process process decision decision output output impurity impurity A Crude this compound Sample B Prepare NMR Sample (Protocol 1) A->B C Acquire ¹H NMR Spectrum B->C D Analyze Spectrum: Any Unexpected Peaks? C->D E No Impurities Detected D->E No F Impurities Detected D->F Yes G Identify Impurities (Compare to Data Tables) F->G H Select Purification Method (e.g., Recrystallization) G->H I Perform Purification (Protocol 2) H->I J Verify Purity I->J J->B Re-analyze

Caption: Workflow for Impurity Identification and Removal.

troubleshooting_workflow start start decision decision conclusion conclusion A Unexpected Peaks in ¹H NMR Spectrum B Are peaks sharp singlets in common solvent regions? A->B C Are there broad peaks around ~3.6 ppm and/or sharp singlets ~0.8-1.0 ppm? B->C No E Likely Residual Solvent. Consult NMR solvent impurity tables. B->E Yes D Are there sharp singlets around ~0.8-1.0 ppm and multiplets ~1.8-2.4 ppm? C->D No F Potential Isoborneol Impurity. Compare with reference spectrum. C->F Yes G Potential Camphor Impurity. Compare with reference spectrum. D->G Yes H Unknown Impurity. Consider 2D NMR or MS analysis. D->H No

Caption: Troubleshooting Guide for Unexpected NMR Signals.

References

Technical Support Center: Strategies to Enhance Enantiomeric Excess in d-Camphoric Acid Resolutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of enantiomeric excess (ee) in d-camphoric acid resolutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the resolution of (±)-camphoric acid?

A1: The resolution of racemic (±)-camphoric acid is most commonly achieved through the formation of diastereomeric salts.[1] A racemic mixture of (±)-camphoric acid is reacted with a single enantiomer of a chiral base, which acts as the resolving agent.[1] This reaction produces a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomeric salts have different physical properties, such as solubility.[1] This difference in solubility allows for their separation by fractional crystallization.[1] After separating the less soluble diastereomeric salt, the desired enantiomer of camphoric acid is recovered by treating the salt with an acid.[1]

Q2: What are the commonly used chiral resolving agents for the resolution of (±)-camphoric acid?

A2: Since camphoric acid is a dicarboxylic acid, chiral bases are used as resolving agents. Commonly employed resolving agents include naturally occurring alkaloids like (-)-brucine and synthetic chiral amines such as (+)- and (-)-α-phenylethylamine and (1R,2S)-(-)-ephedrine.[2] The selection of the resolving agent is a critical step and is often determined empirically to find the one that forms diastereomeric salts with the most significant difference in solubility.[2]

Q3: How critical is the choice of solvent in the resolution of (±)-camphoric acid?

A3: The choice of solvent is a crucial factor that significantly impacts the enantiomeric excess of the resolved camphoric acid.[1] The solvent affects the solubility of the diastereomeric salts, and an ideal solvent will maximize the solubility difference between them. A solvent in which one diastereomeric salt is sparingly soluble while the other is highly soluble is ideal for achieving a high enantiomeric excess.[1] Common solvents used for this purpose include alcohols like methanol and ethanol, as well as acetone.[1] The optimal solvent is typically identified through a screening process.[1]

Q4: Can the enantiomeric excess of my resolved this compound be improved after the initial resolution?

A4: Yes, the enantiomeric excess can often be enhanced by recrystallizing the isolated diastereomeric salt.[1] Each recrystallization step can further enrich the less soluble diastereomer, leading to a higher enantiomeric excess of the final this compound after it is liberated from the salt.[1]

Troubleshooting Guide

Low Enantiomeric Excess (ee)

Q5: My final product has a low enantiomeric excess. What are the potential causes and how can I improve it?

A5: Low enantiomeric excess can stem from several factors:

  • Suboptimal Resolving Agent: The chosen chiral base may not form diastereomeric salts with a significant enough difference in solubility.

    • Solution: Screen a variety of chiral resolving agents to identify one that provides better separation.

  • Inappropriate Solvent: The solvent may not be effectively discriminating between the two diastereomeric salts.

    • Solution: Conduct small-scale solvent screening with a range of solvents (e.g., methanol, ethanol, acetone) or solvent mixtures to find the optimal medium for crystallization.[1]

  • Inaccurate Stoichiometry: An incorrect molar ratio of the resolving agent to racemic camphoric acid can result in incomplete salt formation and lower the enantiomeric excess.

    • Solution: Ensure accurate weighing of both the racemic camphoric acid and the resolving agent. A 1:1 molar ratio of the chiral amine to camphoric acid is a common starting point.[1]

  • Co-precipitation of Diastereomers: The more soluble diastereomer may be crystallizing along with the less soluble one.

    • Solution: Optimize the solvent and crystallization temperature to maximize the solubility difference. A slower cooling rate can also be beneficial.

Crystallization Issues

Q6: I am not getting any crystals to form. What should I do?

A6: A lack of crystallization can be due to several reasons:

  • Solution is Too Dilute: The concentration of the diastereomeric salts may be below the saturation point.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent.[1]

  • Inappropriate Solvent: The diastereomeric salts may be too soluble in the chosen solvent.

    • Solution: Try a solvent in which the salts are less soluble, or introduce an anti-solvent (a solvent in which the salts are insoluble) to induce precipitation.[1]

  • Lack of Nucleation Sites: Spontaneous crystallization can be slow to start.

    • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the desired diastereomeric salt.

Q7: The diastereomeric salt is "oiling out" instead of crystallizing. How can I prevent this?

A7: "Oiling out" refers to the separation of the diastereomeric salt as a liquid phase instead of a solid crystalline material. This can happen if the solution is too concentrated or if the cooling rate is too fast.

  • Solution: To prevent this, you can try diluting the solution with more solvent, cooling the solution at a slower rate, or adding a co-solvent to alter the solubility characteristics of the salts.

Data Presentation

The following tables provide illustrative data on how different experimental parameters can influence the enantiomeric excess in the resolution of (±)-camphoric acid. Note: This data is hypothetical and for exemplary purposes to demonstrate the expected trends. Actual results will vary based on specific experimental conditions.

Table 1: Effect of Solvent on Enantiomeric Excess (ee) of this compound

Resolving AgentSolventTemperature (°C)Initial ee (%) of Diastereomeric Salt
(+)-α-PhenylethylamineMethanol085
(+)-α-PhenylethylamineEthanol078
(+)-α-PhenylethylamineAcetone072
(1R,2S)-(-)-EphedrineMethanol092
(1R,2S)-(-)-EphedrineEthanol088
(1R,2S)-(-)-EphedrineAcetone081

Table 2: Effect of Recrystallization on Enantiomeric Excess (ee) of this compound Diastereomeric Salt

Resolving AgentSolventNumber of Recrystallizationsee (%) of Diastereomeric Salt
(+)-α-PhenylethylamineMethanol195
(+)-α-PhenylethylamineMethanol2>99
(1R,2S)-(-)-EphedrineEthanol197
(1R,2S)-(-)-EphedrineEthanol2>99

Experimental Protocols

Protocol 1: Resolution of (±)-Camphoric Acid using (+)-α-Phenylethylamine

Materials:

  • (±)-Camphoric acid (10.0 g)

  • (+)-α-Phenylethylamine (6.05 g)

  • Methanol

  • 10% Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of Diastereomeric Salts:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-camphoric acid in 100 mL of methanol. Gentle heating may be necessary.[1]

    • In a separate beaker, dissolve 6.05 g of (+)-α-phenylethylamine in 20 mL of methanol.[1]

    • Slowly add the (+)-α-phenylethylamine solution to the warm camphoric acid solution with constant stirring.[1]

    • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of (-)-camphoric acid and (+)-α-phenylethylamine is expected to preferentially crystallize.[1]

    • Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.[1]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.[1]

  • Recrystallization to Improve Enantiomeric Excess (Recommended):

    • Dissolve the collected crystals in a minimal amount of hot methanol.[1]

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.[1]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry.[1]

  • Liberation of (-)-Camphoric Acid:

    • Suspend the purified diastereomeric salt in 100 mL of water.[1]

    • Add 50 mL of 10% HCl to the suspension and stir until the salt has completely dissolved.[1]

    • Extract the aqueous solution with three 50 mL portions of diethyl ether.[1]

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.[1]

    • Filter to remove the drying agent and evaporate the diethyl ether under reduced pressure to yield the resolved (-)-camphoric acid.[1]

  • Analysis:

    • Determine the enantiomeric excess of the obtained (-)-camphoric acid using chiral HPLC or by measuring its specific rotation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Purification cluster_analysis Analysis racemic_acid Racemic (±)-Camphoric Acid dissolve Dissolve in Solvent racemic_acid->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool Slowly mix->cool crystallize Fractional Crystallization cool->crystallize filter Filter Crystals crystallize->filter recrystallize Recrystallize (Optional) filter->recrystallize liberate Liberate Enantiomer filter->liberate recrystallize->liberate extract Extract Pure Enantiomer liberate->extract analyze Determine ee% extract->analyze

Caption: Experimental workflow for the resolution of (±)-camphoric acid.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess (ee) cause1 Suboptimal Resolving Agent start->cause1 cause2 Inappropriate Solvent start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Co-precipitation start->cause4 solution1 Screen Different Resolving Agents cause1->solution1 solution2 Perform Solvent Screening cause2->solution2 solution3 Verify Molar Ratios cause3->solution3 solution4 Optimize Temperature & Cooling Rate cause4->solution4 solution5 Recrystallize Diastereomeric Salt solution1->solution5 solution2->solution5 solution3->solution5 solution4->solution5 end end solution5->end Improved ee%

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Technical Support Center: Enhancing the Thermal Stability of d-Camphoric Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the thermal stability of d-camphoric acid-based polymers.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis and thermal analysis of this compound-based polymers.

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal properties of this compound-based polyesters?

A1: this compound, a bio-renewable diacid, can be copolymerized with various diols to produce polyesters with a wide range of glass transition temperatures (Tg), from as low as -16°C to as high as 125°C.[1] The decomposition temperature at which 5% mass loss (T5) occurs for these polyesters typically ranges from 322°C to 368°C.[2] For instance, polyethylene camphorate (PEC) has a Tg of 51°C, while polyisosorbide camphorate exhibits a much higher Tg of 125°C.[1]

Q2: How can the thermal stability of this compound-based polymers be enhanced?

A2: A primary strategy to enhance thermal stability is through copolymerization. Incorporating rigid or bulky co-monomers into the polymer backbone can increase the glass transition temperature (Tg) and overall thermal stability. For example, using non-linear, bio-based diols like erythritan and isosorbide has been shown to significantly increase the Tg of camphoric acid-based polyesters.[2] Another approach is the incremental replacement of a standard diacid like terephthalic acid with camphoric acid, which can modulate the thermal properties of the resulting copolymer.[1]

Q3: My this compound-based polymer shows a lower than expected decomposition temperature in TGA analysis. What are the potential causes?

A3: A lower than expected decomposition temperature can stem from several factors:

  • Low Molecular Weight: Incomplete polymerization leads to shorter polymer chains, which are less thermally stable.

  • Residual Impurities: The presence of unreacted monomers, solvents, or catalyst residues can initiate thermal degradation at lower temperatures.

  • Oxidative Degradation: If the analysis is not performed under an inert atmosphere (e.g., nitrogen or argon), oxidative degradation can occur, leading to premature decomposition.

Q4: The glass transition temperature (Tg) of my synthesized polymer is not sharp or is difficult to determine from the DSC curve. What could be the issue?

A4: A broad or indistinct glass transition can be due to:

  • Sample Heterogeneity: A broad molecular weight distribution or the presence of a polymer blend can result in a wide range of chain mobilities, leading to a broad Tg.

  • Low Amorphous Content: If the polymer is highly crystalline, the change in heat capacity at the glass transition will be small and difficult to detect. This compound-based polyesters are often amorphous due to the unsymmetrical nature of the camphoric acid monomer, which hinders crystallization.[2]

  • Instrumental Factors: Improper sample preparation, incorrect heating rates, or baseline noise can also obscure the glass transition.

Troubleshooting Guide: Synthesis and Thermal Stability

Problem Potential Cause Suggested Solution
Low Polymer Yield Incomplete reaction; Suboptimal catalyst concentration; Monomer impurity.Increase reaction time or temperature. Optimize catalyst concentration. Purify monomers before polymerization.
Brittle Polymer Low molecular weight; Inappropriate monomer ratio.Extend reaction time under high vacuum to drive the removal of byproducts and increase molecular weight. Ensure precise stoichiometry of monomers.
Discolored Polymer (Yellowing) Oxidative degradation at high synthesis temperatures.Conduct the polymerization under a strict inert atmosphere (nitrogen or argon). Consider using antioxidants or thermal stabilizers.
Inconsistent Thermal Properties Variations in monomer purity or reaction conditions.Use monomers from the same batch with verified purity. Maintain consistent reaction parameters (temperature, time, pressure, stirring rate).

II. Quantitative Data on Thermal Properties

The thermal properties of various this compound-based polyesters are summarized in the table below. The data is derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Polymer NameDiol Co-monomerTg (°C)T5 (°C)
Polyethylene camphorate (PEC)Ethylene glycol51344
Poly(1,3-propanediol camphorate)1,3-Propanediol29368
Poly(1,4-butanediol camphorate)1,4-Butanediol12358
Poly(1,5-pentanediol camphorate)1,5-Pentanediol1356
Poly(1,6-hexanediol camphorate)1,6-Hexanediol-16322
Polyerythritan camphorateErythritan100338
Polyisosorbide camphorateIsosorbide125332

Data sourced from Nsengiyumva et al., Green Chem., 2019, 21, 1123-1132.[2]

III. Experimental Protocols

Protocol 1: Synthesis of this compound-Based Polyesters via Melt Polycondensation

Materials:

  • This compound

  • Selected diol (e.g., ethylene glycol, isosorbide)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • High-vacuum line

  • Reaction flask equipped with a mechanical stirrer and a distillation condenser

Procedure:

  • Monomer and Catalyst Charging: In a reaction flask, combine equimolar amounts of this compound and the chosen diol. Add the catalyst (e.g., 0.1 mol% relative to the diacid).

  • Initial Reaction (Esterification): Heat the mixture under a slow stream of nitrogen gas with mechanical stirring. Gradually increase the temperature to 160-180°C. Water will be produced as a byproduct and should be collected in the distillation condenser. Continue this step for 2-4 hours.

  • Polycondensation: Gradually reduce the pressure to a high vacuum (<1 mmHg) while increasing the temperature to 180-220°C. The increased temperature and vacuum will facilitate the removal of the diol and other volatile byproducts, driving the polymerization to a higher molecular weight.

  • Reaction Monitoring: The viscosity of the reaction mixture will increase significantly as the polymerization progresses. Continue the reaction for 4-8 hours or until the desired viscosity is achieved.

  • Polymer Isolation: Cool the reaction mixture to room temperature. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) for purification.

  • Drying: Dry the purified polymer in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition (e.g., -50°C).

    • Second Heating Scan: Heat the sample again at 10°C/min to the final temperature.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting temperature (Tm) is determined from the peak of the endothermic transition.

Protocol 3: Thermal Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the polymer.

Procedure:

  • Sample Preparation: Place 5-10 mg of the dry polymer sample into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

  • Data Analysis: The decomposition temperature is typically reported as the temperature at which a specific percentage of weight loss occurs, most commonly 5% (T5).

IV. Diagrams and Workflows

Troubleshooting_Low_Thermal_Stability start Low Thermal Stability Observed (Low Tg or Td) check_synthesis Review Synthesis Protocol start->check_synthesis check_impurities Analyze for Impurities start->check_impurities check_mw Measure Molecular Weight start->check_mw incomplete_rxn Incomplete Reaction? check_synthesis->incomplete_rxn Yes copolymerize Consider Copolymerization with Rigid Monomers check_synthesis->copolymerize No impure_monomers Monomer/Catalyst Impurities? check_impurities->impure_monomers Yes check_impurities->copolymerize No low_mw Low Molecular Weight? check_mw->low_mw Yes check_mw->copolymerize No optimize_rxn Optimize Reaction: - Increase time/temp - Improve vacuum incomplete_rxn->optimize_rxn purify_monomers Purify Monomers/ Use High-Purity Catalyst impure_monomers->purify_monomers increase_mw Drive Polymerization Further: - Longer reaction time - Higher vacuum low_mw->increase_mw end Improved Thermal Stability optimize_rxn->end purify_monomers->end increase_mw->end copolymerize->end

Caption: Troubleshooting workflow for low thermal stability in this compound-based polymers.

Experimental_Workflow_Polymer_Synthesis cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis start_synth Charge Monomers & Catalyst esterification Esterification (160-180°C, N2) start_synth->esterification polycondensation Polycondensation (180-220°C, Vacuum) esterification->polycondensation isolation Polymer Isolation & Purification polycondensation->isolation drying Drying isolation->drying dsc DSC Analysis drying->dsc tga TGA Analysis drying->tga

References

Validation & Comparative

A Comparative Guide to Chiral Resolution of Primary Amines: d-Camphoric Acid vs. Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture is a pivotal step in the development of pharmaceuticals and fine chemicals, where often only one enantiomer possesses the desired biological activity. Diastereomeric salt formation stands as a classical and industrially scalable method for chiral resolution. This guide provides an objective comparison of two commonly employed chiral resolving agents for primary amines: d-camphoric acid and tartaric acid. The comparison is supported by experimental data and detailed protocols to aid in the selection of the appropriate resolving agent for a specific application.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation leverages the reaction of a racemic mixture of a base, such as a primary amine, with an enantiomerically pure acid. This reaction generates a pair of diastereomeric salts. Unlike enantiomers, diastereomers exhibit different physicochemical properties, most notably their solubility in a given solvent.[1][2][3][4] This disparity in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor.[1][4] Following separation, the optically pure amine can be liberated from the salt by treatment with a base.[1][4]

Comparative Overview of Resolving Agents

While both this compound and tartaric acid are effective chiral resolving agents, their performance can vary based on the specific primary amine substrate and the crystallization conditions.[4]

FeatureThis compoundTartaric Acid
Structure A bicyclic dicarboxylic acid derived from natural camphor.A linear dicarboxylic acid, abundantly available as a natural product from grapes.
Acidity (pKa1) ~4.6~2.98
Key Attributes The rigid bicyclic structure can facilitate well-defined crystal packing, potentially leading to high diastereoselectivity.Its derivatives, such as dibenzoyltartaric acid, offer tunable properties for optimizing resolution.
Considerations Less documented in the literature for resolving primary amines compared to tartaric acid, which may necessitate more extensive optimization of experimental conditions.[1]The higher acidity might interfere with sensitive functional groups in the substrate. The selection of the correct enantiomer ((+)- or (-)-) is critical for successful resolution.[1]

Data Presentation: Quantitative Comparison

Resolution of 1-Phenylethylamine

Resolving AgentAmine:Acid Molar RatioSolventYield of Diastereomeric Salt (%)Yield of Resolved Amine (%)Enantiomeric Excess (e.e.) (%)
(-)-Camphoric Acid1:1Methanol45 (Illustrative)38 (Illustrative)92 (Illustrative)
(-)-Camphoric Acid1:1Ethanol40 (Illustrative)33 (Illustrative)88 (Illustrative)
(+)-Tartaric Acid1:1MethanolNot explicitly stated, but crystallization of the less soluble salt is effective.Not explicitly stated, but the (S)-enantiomer is isolated.High, but may require recrystallization for complete separation.

Note: The data for (-)-Camphoric Acid is presented as illustrative due to a lack of specific experimental results in the searched literature, while the effectiveness of (+)-Tartaric Acid for resolving 1-phenylethylamine is well-established qualitatively.[2][3]

Resolution of Amphetamine/Methamphetamine

AmineResolving AgentSolventYield (%)Enantiomeric/Optical Purity (%)
Racemic Methamphetamined-Tartaric AcidMethanolNot explicitly stated, but separation is achieved.Not explicitly stated.
Racemic MethamphetamineO,O-Dibenzoyl-R,R-Tartaric AcidDichloroethane/Methanol/Water80-9585-98
Racemic Amphetamined-Tartaric AcidAlcoholNot explicitly stated, but separation is achieved.Not explicitly stated.

Note: The yield and enantiomeric excess are highly dependent on specific experimental conditions such as stoichiometry, concentration, temperature, and crystallization time.[1]

Experimental Protocols

The following are detailed, representative protocols for the chiral resolution of a primary amine using tartaric acid and a general protocol for this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for each specific amine.[2][3]

Protocol 1: Chiral Resolution of a Racemic Primary Amine with Tartaric Acid

Materials:

  • Racemic primary amine

  • (+)-Tartaric acid

  • Methanol

  • 50% aqueous NaOH solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required.[5]

  • Salt Formation: To the tartaric acid solution, cautiously add 6.1 mL of the racemic primary amine (e.g., α-methylbenzylamine).[5] The mixture will likely generate heat.

  • Crystallization: Cork the flask and allow the solution to stand undisturbed at room temperature. The less soluble diastereomeric salt will crystallize out of the solution.[2] To maximize yield, the flask can be cooled in an ice bath for 1-2 hours.[4]

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[2]

  • Liberation of the Enantiomerically Enriched Amine:

    • Partially dissolve the crystalline salt in approximately 50 mL of water.

    • Add around 4.5 mL of 50% aqueous NaOH solution, ensuring the solution is basic by testing with pH paper.[2]

    • Transfer the basic aqueous solution to a separatory funnel and extract with two 30 mL portions of diethyl ether.[2]

    • Combine the ether extracts and dry over anhydrous sodium sulfate.[2]

  • Isolation of the Resolved Amine: Decant the dried ether solution into a round-bottom flask and remove the solvent using a rotary evaporator to yield the enantiomerically enriched primary amine.[2]

  • Determination of Enantiomeric Excess: The enantiomeric excess of the recovered amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral GC, or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.[4]

Protocol 2: General Protocol for Chiral Resolution of a Racemic Primary Amine with this compound

Materials:

  • Racemic primary amine

  • This compound

  • Screening solvents (e.g., methanol, ethanol, acetone)

  • Sodium hydroxide solution (e.g., 1 M)

  • Organic extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine in a suitable solvent.

    • In a separate flask, dissolve an equimolar amount of this compound in the same solvent, with gentle heating if necessary.

    • Slowly add the this compound solution to the amine solution with stirring.[2]

  • Crystallization: Allow the mixture to cool to room temperature and stand for a period to allow for the crystallization of the less soluble diastereomeric salt. Cooling in an ice bath can improve the yield.

  • Isolation of the Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash with a small amount of the cold crystallization solvent. Dry the crystals under vacuum.[2]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is basic.

    • Extract the liberated amine with an organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Isolation of the Resolved Amine: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Analysis: Determine the yield and enantiomeric excess of the resolved amine.[6]

Mandatory Visualization

experimental_workflow cluster_d_camphoric_acid This compound Workflow cluster_tartaric_acid Tartaric Acid Workflow d_start Racemic Primary Amine + This compound in Solvent d_salt Diastereomeric Salt Formation d_start->d_salt d_crystallization Fractional Crystallization d_salt->d_crystallization d_filtration Filtration d_crystallization->d_filtration d_less_soluble Less Soluble Diastereomeric Salt (Solid) d_filtration->d_less_soluble Isolate d_more_soluble More Soluble Diastereomeric Salt (Mother Liquor) d_filtration->d_more_soluble Separate d_liberation Liberation of Amine (Base Treatment) d_less_soluble->d_liberation d_extraction Extraction d_liberation->d_extraction d_resolved_amine Enantiomerically Enriched Amine d_extraction->d_resolved_amine t_start Racemic Primary Amine + Tartaric Acid in Solvent t_salt Diastereomeric Salt Formation t_start->t_salt t_crystallization Fractional Crystallization t_salt->t_crystallization t_filtration Filtration t_crystallization->t_filtration t_less_soluble Less Soluble Diastereomeric Salt (Solid) t_filtration->t_less_soluble Isolate t_more_soluble More Soluble Diastereomeric Salt (Mother Liquor) t_filtration->t_more_soluble Separate t_liberation Liberation of Amine (Base Treatment) t_less_soluble->t_liberation t_extraction Extraction t_liberation->t_extraction t_resolved_amine Enantiomerically Enriched Amine t_extraction->t_resolved_amine

Caption: Experimental workflows for chiral resolution of primary amines.

logical_relationship racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid + (S)-Amine-(+)-Acid) racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., (+)-Acid) chiral_acid->diastereomeric_salts separation Separation based on Differential Solubility diastereomeric_salts->separation salt_1 Less Soluble Salt ((R)-Amine-(+)-Acid) separation->salt_1 salt_2 More Soluble Salt ((S)-Amine-(+)-Acid) separation->salt_2 amine_1 Pure (R)-Amine salt_1->amine_1 Base Treatment amine_2 Pure (S)-Amine salt_2->amine_2 Base Treatment

Caption: Logical relationship in diastereomeric salt resolution.

Conclusion

Tartaric acid emerges as a versatile, cost-effective, and extensively documented resolving agent for the chiral resolution of primary amines.[1] Its widespread availability and the existence of numerous established protocols make it a primary choice for many applications. This compound, with its rigid stereogenic structure, represents a viable alternative, although the relative scarcity of direct comparative data necessitates a more empirical approach to methods development.[1] The ultimate choice between these two resolving agents will depend on the specific primary amine, the desired level of enantiomeric purity, and the resources available for process optimization.

References

A Comparative Analysis of d-Camphoric Acid and Mandelic Acid as Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into their constituent enantiomers is a pivotal step in the synthesis of stereochemically pure compounds, a critical consideration in the pharmaceutical and fine chemical industries where enantiomers can exhibit markedly different physiological effects. Diastereomeric salt formation stands as a classical and robust method for chiral resolution. This guide provides a detailed comparative study of two commonly employed acidic resolving agents: d-camphoric acid and mandelic acid, with a focus on their application in resolving racemic amines.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The cornerstone of this resolution technique lies in the conversion of a pair of enantiomers, which are otherwise physically inseparable, into a pair of diastereomers with distinct physical properties. A racemic mixture, comprising equal amounts of two enantiomers (e.g., (R)-amine and (S)-amine), is reacted with a single enantiomer of a chiral resolving agent (e.g., this compound or (R)-mandelic acid). This acid-base reaction yields two diastereomeric salts: [(R)-amine·(chiral acid)] and [(S)-amine·(chiral acid)]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution and is isolated, after which the resolved enantiomer is liberated from the salt.

Quantitative Performance Comparison

Resolving AgentRacemic CompoundYield of Resolved EnantiomerEnantiomeric Purity (ee%)
This compound 1-PhenylethylamineData not availableData not available
Mandelic Acid 1-Phenylethylamine75-80%[1]>95%[1]

Note: The data for mandelic acid is derived from an industrial process and may reflect optimized conditions.[1] The lack of directly comparable, quantitative data for this compound in the literature prevents a direct numerical comparison of efficiency.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of chiral resolution processes. Below are representative protocols for the resolution of a racemic amine using this compound and mandelic acid.

Resolution of Racemic 1-Phenylethylamine with this compound

This protocol is adapted from procedures for (-)-camphoric acid and outlines the general steps. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific amine.

Materials:

  • Racemic 1-phenylethylamine

  • This compound

  • Methanol

  • Diethyl ether

  • 2 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine in a suitable solvent, such as methanol.

    • In a separate flask, dissolve an equimolar amount of this compound in the same solvent, with gentle heating if required.

    • Slowly add the warm this compound solution to the amine solution with continuous stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the solution can be left to stand for an extended period (e.g., 24 hours).

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a base, such as 2 M NaOH solution, until the solution is distinctly alkaline, to liberate the free amine.

    • Extract the free amine into an organic solvent like diethyl ether.

  • Isolation and Analysis:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

    • Evaporate the solvent to obtain the resolved amine.

    • Determine the enantiomeric excess of the product using a suitable analytical technique such as chiral HPLC or polarimetry.

Resolution of Racemic 1-Phenylethylamine with Mandelic Acid

This protocol describes a typical procedure for the resolution of 1-phenylethylamine using mandelic acid.

Materials:

  • Racemic 1-phenylethylamine

  • (S)-Mandelic acid

  • Ethanol

  • Water

  • 2 M Hydrochloric acid (HCl) solution

  • 2 M Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating.

    • To this hot solution, add an equimolar amount of (±)-1-phenylethylamine.

  • Fractional Crystallization:

    • Allow the solution to cool gradually to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, which is typically (R)-1-phenylethylammonium (S)-mandelate.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small volume of a cold ethanol-water mixture.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water and add a base (e.g., 2 M NaOH) to liberate the free (R)-1-phenylethylamine.

    • Extract the resolved amine into an organic solvent.

  • Isolation and Analysis:

    • Dry the organic extracts over anhydrous Na₂SO₄ and evaporate the solvent to yield the resolved (R)-1-phenylethylamine.

    • The enantiomeric excess of the obtained amine is determined using chiral HPLC or by measuring its specific rotation with a polarimeter.

Visualization of the Resolution Process

To further elucidate the experimental workflow and the underlying logic of chiral resolution by diastereomeric salt formation, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Chiral Resolution racemic_mixture Racemic Mixture ((R)-Amine & (S)-Amine) dissolution Dissolution in Suitable Solvent racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor liberation Liberation of Amine (Base Treatment) less_soluble_salt->liberation extraction Extraction liberation->extraction resolved_enantiomer Resolved Enantiomer extraction->resolved_enantiomer analysis Purity Analysis (ee%) resolved_enantiomer->analysis

Caption: General experimental workflow for chiral resolution via diastereomeric salt formation.

G cluster_logic Logical Steps in Diastereomeric Salt Resolution start Start: Racemic Mixture (Enantiomers with Identical Properties) step1 React with a single enantiomer of a chiral resolving agent start->step1 step2 Formation of Diastereomers (Different Physical Properties) step1->step2 step3 Exploit Solubility Difference step2->step3 step4 Selective Crystallization of one Diastereomer step3->step4 step5 Physical Separation (e.g., Filtration) step4->step5 step6 Liberate the resolved enantiomer from the purified diastereomeric salt step5->step6 end End: Enantiomerically Enriched Product step6->end

Caption: Logical relationships in the process of diastereomeric salt resolution.

Concluding Remarks

Both this compound and mandelic acid are effective resolving agents, particularly for racemic amines. Mandelic acid has demonstrated high efficiency in industrial applications for the resolution of 1-phenylethylamine, providing high yields and excellent enantiomeric purity.[1] While this compound is also a valuable tool for chiral separations, a direct quantitative comparison is challenging due to the lack of side-by-side studies in the available literature.

The choice between these resolving agents will often depend on empirical factors, including the specific substrate to be resolved, the desired enantiomer, and the optimization of the crystallization process. The protocols and workflows presented in this guide provide a solid foundation for researchers to undertake such studies and select the most appropriate resolving agent for their specific needs.

References

A Comparative Guide to d-Camphoric Acid-Based MOFs for Enantioselective Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of enantiomers is a critical challenge. Chiral Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of materials for enantioselective sensing due to their customizable porous structures, high surface areas, and inherent chirality. This guide provides an objective comparison of the performance of MOFs derived from d-camphoric acid with other prominent chiral MOFs, supported by experimental data.

The ability to differentiate between enantiomers is paramount in the pharmaceutical industry, where the therapeutic effect of a drug can be attributed to one enantiomer while the other may be inactive or even toxic. Chiral MOFs offer a robust platform for developing sensitive and selective sensors. The sensing mechanism often relies on the differential interaction of enantiomers with the chiral pores of the MOF, leading to a measurable change in a physical signal, most commonly fluorescence.

Performance Comparison of Chiral MOFs in Enantioselective Sensing

The efficacy of a chiral MOF in enantioselective sensing is primarily evaluated by its enantioselectivity ratio (ER) or enantioselective factor. This value quantifies the differential response of the sensor to two enantiomers. Other critical performance metrics include the limit of detection (LOD), quenching constants (Ksv), and response time. The following tables summarize the quantitative performance of selected chiral MOFs, categorized by the chiral ligand employed in their synthesis.

Table 1: Performance of this compound-Based MOFs
MOF MaterialAnalyteSensing MethodEnantioselectivity Ratio (Ksv(L)/Ksv(D) or I(L)/I(D))Detection Limit (LOD)Reference
Zn(II) MOF with this compound and (S)-BINOL derivativeMosher's acidFluorescence Quenching3.92Not Reported[1]
Eu-MOF-D-CamMandelic AcidFluorescence Quenching2.56Not Reported
Table 2: Performance of MOFs Based on Other Chiral Ligands
Chiral LigandMOF MaterialAnalyteSensing MethodEnantioselectivity Ratio (Ksv(L)/Ksv(D) or I(L)/I(D))Ksv (M⁻¹)Detection Limit (LOD)Reference
BINOL Derivatives --INVALID-LINK--₂L/D-ProlineFluorescence Quenching1.69Ksv(L)=718.59, Ksv(D)=458.54Not Reported[2]
--INVALID-LINK--₂L/D-ArginineFluorescence Quenching1.51Not ReportedNot Reported[2]
--INVALID-LINK--₂S/R-1-PhenylethanolFluorescence Quenching1.55Not ReportedNot Reported[2]
BINOL-based MOF-1Amino alcoholsFluorescence Quenching1.17 - 3.12490 - 31200Not Reported[3]
Amino Acids Ni-Based H-MOF(1)D/L-AsparagineFluorescence EnhancementModerateNot ReportedLoD(D)=0.315 µM, LoD(L)=0.415 µM[4]
Ni-Based MOF(2)L/D-PhenylalanineFluorescence QuenchingHighNot ReportedLoD(L)=0.292 µM, LoD(D)=2.992 µM[4]
Lactic Acid-based MOFD/L-HistidineFluorescence Quenching1.8Not ReportedNot Reported[5]
Tartaric Acid CCOF-300 MembraneChiral DrugsMembrane SeparationHigh (ee up to 98.8%)Not ApplicableNot Applicable
Other Co-bpy MOFR/S-Phenyl glycinolFluorescence Quenching6.2ΔK = 99.6Not Reported[6]
Co-bpy MOFR/S-AlaninolFluorescence Quenching1.5ΔK = 35.6Not Reported[6]
Co-bpy MOFR/S-ValinolFluorescence Quenching4.7ΔK = 109.1Not Reported[6]

Experimental Protocols

Reproducibility and advancement in the field of chiral MOF sensors rely on detailed and accurate experimental methodologies. Below are representative protocols for the synthesis of a this compound-based MOF and its application in enantioselective sensing.

Synthesis of a Zn(II)-based MOF with this compound and a BINOL-derived Ligand

This protocol is a generalized representation based on similar reported syntheses.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • (S)-4,4'-(2,2'-diethoxy-[1,1'-binaphthalene]-6,6'-diyl)dipyridine ((S)-L)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve Zn(NO₃)₂·6H₂O, this compound, and the (S)-L ligand in DMF. The molar ratio of the reactants should be optimized based on the desired crystal structure.

  • Seal the vial and place it in a preheated oven at 80-120 °C for 24-72 hours.

  • After the reaction is complete, allow the vial to cool slowly to room temperature.

  • Colorless, block-shaped crystals of the MOF should form.

  • Collect the crystals by decantation of the mother liquor.

  • Wash the collected crystals thoroughly with fresh DMF and then with ethanol to remove unreacted starting materials and residual solvent.

  • Activate the MOF by drying under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove solvent molecules from the pores.

Enantioselective Sensing via Fluorescence Quenching

This protocol describes a typical fluorescence titration experiment to evaluate the enantioselective sensing performance of the synthesized MOF.

Materials:

  • Activated chiral MOF

  • Aqueous or organic solvent (e.g., acetonitrile, water)

  • Stock solutions of the L- and D-enantiomers of the analyte

  • Fluorometer

Procedure:

  • Prepare a stable suspension of the activated MOF in the chosen solvent at a specific concentration (e.g., 0.1 mg/mL).

  • Dispense a fixed volume of the MOF suspension into a series of cuvettes.

  • Record the initial fluorescence emission spectrum of the MOF suspension.

  • Incrementally add small aliquots of the stock solution of one enantiomer (e.g., the L-enantiomer) to the cuvettes.

  • After each addition, gently mix the solution and allow it to equilibrate for a set period.

  • Record the fluorescence emission spectrum after each addition.

  • Repeat steps 4-6 with the other enantiomer (e.g., the D-enantiomer) in a separate set of cuvettes.

  • Analyze the fluorescence quenching data using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher (analyte), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

  • Calculate the enantioselectivity ratio (ER) as the ratio of the Ksv values for the two enantiomers (ER = Ksv(L) / Ksv(D)).

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows involved in enantioselective sensing with chiral MOFs, the following diagrams are provided.

experimental_workflow cluster_synthesis MOF Synthesis cluster_sensing Enantioselective Sensing cluster_analysis Data Analysis synthesis Synthesis of This compound -based MOF activation Activation of MOF synthesis->activation preparation Preparation of MOF Suspension activation->preparation analyte_addition Addition of Enantiomers preparation->analyte_addition measurement Fluorescence Measurement analyte_addition->measurement sv_plot Stern-Volmer Plot Analysis measurement->sv_plot er_calc Calculation of Enantioselectivity Ratio sv_plot->er_calc signaling_pathway MOF Chiral MOF (Fluorophore) Interaction_L Strong Interaction (Host-Guest Complex) MOF->Interaction_L hv (Excitation) Interaction_D Weak Interaction MOF->Interaction_D hv (Excitation) Analyte_L L-Enantiomer Analyte_L->Interaction_L Analyte_D D-Enantiomer Analyte_D->Interaction_D Quenching_High Significant Fluorescence Quenching Interaction_L->Quenching_High Energy/Electron Transfer Quenching_Low Minor Fluorescence Quenching Interaction_D->Quenching_Low logical_relationship cluster_attributes Key Attributes dCam_MOF This compound MOFs Cost Cost-Effective Ligand dCam_MOF->Cost Stability Good Thermal & Chemical Stability dCam_MOF->Stability Tunability Tunable Chiral Environment dCam_MOF->Tunability High_ER Potentially High Enantioselectivity (especially with co-ligands) dCam_MOF->High_ER Other_MOFs Other Chiral MOFs (e.g., BINOL, Amino Acid) Other_MOFs->Tunability Other_MOFs->High_ER Versatility Versatile for various analytes Other_MOFs->Versatility

References

A Comparative Guide to the Validation of HPLC Methods for the Analysis of d-Camphoric Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

The robust analysis of d-camphoric acid esters is crucial in various stages of drug development and scientific research, particularly for chiral separations and the synthesis of antiviral compounds.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. The validation of these HPLC methods is paramount to ensure data accuracy, reliability, and reproducibility. This guide provides a comparative overview of different HPLC methods and detailed protocols for their validation, tailored for researchers, scientists, and drug development professionals.

Comparison of HPLC Method Performance

The selection of an appropriate HPLC method depends on the specific analytical requirements, such as the nature of the this compound ester, the sample matrix, and the desired sensitivity. Below is a summary of typical performance data for two common HPLC approaches: Chiral Stationary Phase (CSP) HPLC and Reversed-Phase (RP) HPLC after derivatization.

Table 1: Comparative Performance of Validated HPLC Methods for this compound Ester Analysis

Validation ParameterMethod A: Chiral Stationary Phase (CSP) HPLCMethod B: Reversed-Phase (RP) HPLC with Derivatization
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 1.5%< 2.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 µg/mL
Robustness ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any HPLC method.

Method A: Chiral Stationary Phase (CSP) HPLC for Enantiomeric Purity

This method is designed for the direct chiral separation of this compound esters.

  • Chromatographic Conditions:

    • Column: Chiralpak ZWIX(-) (250 mm x 4 mm, 3 µm) or similar quinidine derivative bonded silica gel.[2]

    • Mobile Phase: Methanol containing 100 mmol/L formic acid and 50 mmol/L diethylamine.[2]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210-400 nm, optimized based on the ester's chromophore.[2]

    • Injection Volume: 10 µL

  • Validation Protocol:

    • System Suitability: Inject a standard solution containing both enantiomers to ensure a resolution of >1.5 between the peaks.[2]

    • Linearity: Prepare a series of at least five concentrations of the this compound ester standard. Perform a linear regression analysis of the peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability: Analyze at least six replicate injections of a single standard solution.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.

Method B: Reversed-Phase (RP) HPLC for Quantification

This method is suitable for quantifying the total amount of a this compound ester, especially when chiral separation is not required or after derivatization.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 250 x 4.6 mm.[3][4]

    • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% glacial acetic acid.[3][4]

    • Flow Rate: 1.4 mL/min.[3][4]

    • Column Temperature: 25 °C.[3][4]

    • Detection: Diode-Array Detector (DAD) at a wavelength appropriate for the ester.

    • Injection Volume: 20 µL

  • Validation Protocol: The validation protocol follows the same steps as outlined for Method A (System Suitability, Linearity, Accuracy, Precision, LOD & LOQ, and Robustness), adapted for the specific chromatographic conditions of the RP-HPLC method.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and the relationship between its key parameters.

HPLC_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Establish Validation Protocol (ICH Q2(R2) Guidelines) method_dev->validation_protocol system_suitability System Suitability Testing validation_protocol->system_suitability specificity Specificity / Selectivity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Documentation & Validation Report robustness->documentation end Validated Method Ready for Routine Use documentation->end

Caption: Workflow for HPLC Method Validation.

Validation_Parameter_Relationship linearity Linearity lod LOD linearity->lod Informs loq LOQ linearity->loq Informs range Range linearity->range Defines accuracy Accuracy accuracy->range Demonstrated Across precision Precision precision->accuracy Impacts precision->range Demonstrated Across

Caption: Interrelationship of Key Validation Parameters.

References

A Comparative Guide to Homochiral vs. Racemic Camphoric Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the structural and functional outcomes when using homochiral versus racemic camphoric acid as a ligand in the synthesis of Metal-Organic Frameworks (MOFs).

The chirality of organic linkers used in the synthesis of Metal-Organic Frameworks (MOFs) is a critical determinant of the resulting material's structure and function. Camphoric acid, a readily available and structurally robust chiral dicarboxylate, serves as an excellent building block for demonstrating the profound impact of chirality on MOF properties. This guide provides a comparative analysis of MOFs synthesized with homochiral (enantiopure) and racemic camphoric acid, supported by experimental data and detailed protocols.

Structural and Functional Implications of Chirality

The use of homochiral camphoric acid, such as the commercially available (-)-camphoric acid, directly leads to the formation of homochiral MOFs. These materials possess a uniform chiral environment, which is essential for applications in enantioselective separations, asymmetric catalysis, and chiral sensing[1]. In contrast, using racemic camphoric acid, a mixture of (+) and (-) enantiomers, can result in either a racemic mixture of chiral crystals or a centrosymmetric achiral structure.

A key study comparing the crystallization of MOFs from both enantiopure and racemic camphoric acid revealed that the influence of the ligand's handedness on the final crystal structure can vary significantly[2]. In some instances, the homochiral and racemic ligands can produce nearly isostructural MOFs, where the overall framework topology is conserved despite the difference in chirality at the molecular level[2]. In other cases, the use of a racemic mixture can lead to the formation of a supercell or entirely different crystal packing compared to its homochiral counterpart[2]. This highlights the subtle yet powerful role of stereochemistry in directing the self-assembly of these crystalline materials.

Data Presentation: A Comparative Analysis

ParameterHomochiral MOF ([Zn₂((-)-cam)₂(4,4'-bpy)])Racemic MOF ([Zn₂(rac-cam)₂(4,4'-bpy)])Reference
MOF Synthesis & Properties
Crystal SystemOrthorhombicOrthorhombic (hypothetical isostructure)[1][2]
Space GroupP2₁2₁2₁ (Chiral)Centrosymmetric (e.g., Pccn or Pbca)[1][2]
BET Surface Area850 m²/gExpected to be similar to homochiral version[1]
Pore Volume0.45 cm³/gExpected to be similar to homochiral version[1]
Thermal Stability (TGA)Stable up to 350 °CExpected to be similar to homochiral version[1]
Enantioselective Separation of (±)-Ibuprofen
Separation MethodBatch AdsorptionBatch Adsorption[1]
Adsorption Time24 hours24 hours[1]
Enantiomeric Excess (ee) for (S)-Ibuprofen35%0% (no separation expected)[1]
Separation Factor (α)1.81.0 (no separation expected)[1]

Experimental Protocols

Synthesis of Homochiral MOF: [Zn₂((-)-cam)₂(4,4'-bpy)]

This protocol describes the hydrothermal synthesis of a chiral MOF using zinc nitrate hexahydrate, (-)-camphoric acid, and 4,4'-bipyridine[1].

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • (-)-Camphoric acid ((-)-H₂cam)

  • 4,4'-Bipyridine (4,4'-bpy)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • 20 mL scintillation vials or Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.075 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Add 0.075 mmol of (-)-camphoric acid to the solution and stir until fully dissolved.

  • Add 0.075 mmol of 4,4'-bipyridine to the solution and continue stirring for 15 minutes to ensure a homogeneous mixture.

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 48 hours.

  • After 48 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Collect the resulting colorless, block-shaped crystals by decanting the mother liquor.

  • Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours to activate the MOF.

Synthesis of Racemic MOF: [Zn₂(rac-cam)₂(4,4'-bpy)]

The synthesis of the racemic MOF would follow an identical protocol to the homochiral version, with the substitution of racemic camphoric acid for (-)-camphoric acid.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Racemic camphoric acid ((±)-H₂cam)

  • 4,4'-Bipyridine (4,4'-bpy)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • 20 mL scintillation vials or Teflon-lined stainless-steel autoclave

Procedure: Follow steps 1-8 as described for the homochiral MOF synthesis, using 0.075 mmol of racemic camphoric acid in step 2.

Characterization Protocols
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOFs, collect PXRD patterns using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°[1].

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability, heat approximately 5-10 mg of the activated MOF sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere[1].

  • Circular Dichroism (CD) Spectroscopy: To confirm the bulk chirality of the homochiral MOF, prepare a suspension of the finely ground powder in a suitable solvent (e.g., ethanol) and record the CD spectrum in the UV-Vis region (e.g., 200-400 nm). A non-zero CD signal confirms the presence of a chiral structure[1]. The racemic MOF is expected to be CD silent.

Enantioselective Separation of (±)-Ibuprofen

This protocol describes a batch adsorption experiment to evaluate the enantioselective separation capability of the synthesized MOFs for racemic ibuprofen[1].

Materials:

  • Activated MOF ([Zn₂((-)-cam)₂(4,4'-bpy)] or [Zn₂(rac-cam)₂(4,4'-bpy)])

  • Racemic ibuprofen ((±)-Ibuprofen)

  • Hexane

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a 1 mg/mL stock solution of racemic ibuprofen in hexane.

  • Accurately weigh 20 mg of the activated MOF and place it in a sealed vial.

  • Add 5 mL of the racemic ibuprofen solution to the vial containing the MOF.

  • Shake the vial at room temperature for 24 hours to allow for equilibrium adsorption.

  • After 24 hours, centrifuge the mixture to separate the MOF from the supernatant.

  • Carefully collect the supernatant for analysis.

  • Analyze the supernatant using a chiral HPLC system to determine the concentration of each ibuprofen enantiomer and calculate the enantiomeric excess (ee).

Mandatory Visualization

The following diagram illustrates the logical workflow from the choice of camphoric acid chirality to the resulting MOF properties and their key application in enantioselective separation.

G cluster_input Ligand Selection cluster_synthesis MOF Synthesis cluster_mof Resulting MOF Properties cluster_properties Structural & Functional Characteristics cluster_application Application Homochiral Camphoric Acid Homochiral Camphoric Acid Hydrothermal Synthesis Hydrothermal Synthesis Homochiral Camphoric Acid->Hydrothermal Synthesis Racemic Camphoric Acid Racemic Camphoric Acid Racemic Camphoric Acid->Hydrothermal Synthesis Homochiral MOF Homochiral MOF Hydrothermal Synthesis->Homochiral MOF   w/ Homochiral Ligand Racemic/Achiral MOF Racemic/Achiral MOF Hydrothermal Synthesis->Racemic/Achiral MOF   w/ Racemic Ligand Chiral Framework Chiral Framework Homochiral MOF->Chiral Framework Achiral or Racemic Framework Achiral or Racemic Framework Racemic/Achiral MOF->Achiral or Racemic Framework Enantioselective Recognition Sites Enantioselective Recognition Sites Chiral Framework->Enantioselective Recognition Sites Enantioselective Separation Enantioselective Separation Enantioselective Recognition Sites->Enantioselective Separation No Enantioselective Properties No Enantioselective Properties Achiral or Racemic Framework->No Enantioselective Properties No Enantioselective Separation No Enantioselective Separation No Enantioselective Properties->No Enantioselective Separation

Caption: Logical flow from ligand chirality to MOF properties and separation performance.

References

D-Camphoric Acid: A Renewable Contender to Petrochemical Building Blocks in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to transition from a fossil-fuel-based economy to a more sustainable, circular one has catalyzed the search for renewable alternatives to petroleum-derived chemical building blocks. In the realm of polymer chemistry and material science, d-camphoric acid, a bio-derived dicarboxylic acid, is emerging as a promising renewable feedstock. This guide provides a comparative analysis of this compound and its conventional petro-based counterparts, such as terephthalic acid and isophthalic acid, with a focus on their application in polyester synthesis. We present available experimental data, detailed synthesis protocols, and logical workflows to offer a comprehensive overview for researchers and developers.

Performance Snapshot: this compound vs. Petro-Based Alternatives

Polymers derived from this compound exhibit distinct thermal and mechanical properties that make them viable alternatives to traditional polyesters like polyethylene terephthalate (PET). The rigid and chiral bicyclic structure of camphor imparts unique characteristics to the resulting polymer backbone.

Table 1: Comparison of Thermal and Mechanical Properties

PropertyPolyethylene Camphorate (PEC) (this compound-Based)Polyethylene Terephthalate (PET) (Petro-Based)
Source Renewable (from Camphor)Petrochemical (from p-xylene)
Glass Transition Temp. (Tg) ~51 °C~67-81 °C
Tensile Strength Data not readily available55 - 75 MPa
Young's Modulus Data not readily available2.8 - 3.1 GPa
Elongation at Break Data not readily available50 - 150%
Biodegradability Potential for enhanced hydrolytic degradationVery low

Note: Comprehensive mechanical property data for polyethylene camphorate is not as widely published as for PET. The provided PET data represents typical values.

Synthesis Pathways: A Visual Comparison

The synthesis of this compound originates from naturally occurring camphor, a renewable resource. In contrast, terephthalic acid is synthesized from p-xylene, a product of crude oil refining. The following diagrams illustrate these distinct pathways.

cluster_0 Renewable Pathway: this compound Camphor Tree Camphor Tree Camphor Camphor Camphor Tree->Camphor Extraction Oxidation Oxidation Camphor->Oxidation Nitric Acid This compound This compound Oxidation->this compound

Fig. 1: Synthesis of this compound from a Renewable Source.

cluster_1 Petrochemical Pathway: Terephthalic Acid Crude Oil Crude Oil p-Xylene p-Xylene Crude Oil->p-Xylene Refining Oxidation Oxidation p-Xylene->Oxidation Air, Catalyst Crude Terephthalic Acid Crude Terephthalic Acid Oxidation->Crude Terephthalic Acid Purification Purification Crude Terephthalic Acid->Purification Hydrogenation Terephthalic Acid Terephthalic Acid Purification->Terephthalic Acid

Fig. 2: Synthesis of Terephthalic Acid from a Petrochemical Source.

Experimental Protocols

To facilitate reproducible research, this section details the experimental protocols for the synthesis of a this compound-based polyester (Polyethylene Camphorate) and its petro-based analogue (Polyethylene Terephthalate) via melt polycondensation.

Protocol 1: Synthesis of Polyethylene Camphorate (PEC)

Materials:

  • This compound

  • Ethylene glycol

  • Titanium(IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Charging the Reactor: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound and ethylene glycol in a desired molar ratio (typically a slight excess of ethylene glycol, e.g., 1:1.2).

  • Esterification: The mixture is heated to approximately 180-200°C under a slow stream of nitrogen. Water, the byproduct of esterification, is continuously removed and collected. This stage is typically carried out for 2-4 hours or until the theoretical amount of water is collected.

  • Catalyst Addition: The reaction mixture is cooled to below 150°C, and the catalyst (e.g., titanium(IV) isopropoxide, ~200-400 ppm) and antioxidant are added.

  • Polycondensation: The temperature is gradually increased to 220-240°C, and the pressure is slowly reduced to below 1 Torr. The excess ethylene glycol is distilled off. The reaction is monitored by the increase in the stirrer's torque, indicating a rise in melt viscosity.

  • Termination and Recovery: The polycondensation is continued for 2-4 hours until the desired melt viscosity is achieved. The vacuum is then broken with nitrogen, and the molten polymer is extruded from the reactor and cooled.

Protocol 2: Synthesis of Polyethylene Terephthalate (PET)

Materials:

  • Purified Terephthalic Acid (PTA)

  • Ethylene glycol

  • Antimony trioxide (catalyst)

  • Phosphoric acid (stabilizer)

Procedure:

  • Slurry Preparation: A paste is formed by mixing PTA and ethylene glycol in a molar ratio of approximately 1:1.2 in a stainless-steel reactor.

  • Esterification: The slurry is heated to 240-260°C under a pressure of 3-4 bar. The esterification reaction produces water, which is continuously removed. This direct esterification process continues until the conversion of acid groups is typically above 95%.

  • Polycondensation Catalyst Addition: Antimony trioxide (~200-300 ppm) and a stabilizer like phosphoric acid are added to the oligomeric mixture.

  • Polycondensation: The temperature is raised to 270-290°C, and the pressure is gradually reduced to less than 1 mbar. The viscosity of the melt increases as the degree of polymerization rises. The removal of ethylene glycol byproduct is crucial to drive the equilibrium towards high molecular weight polymer.

  • Extrusion and Pelletizing: Once the desired intrinsic viscosity is reached, the molten PET is extruded through a die into strands, which are then cooled in a water bath and cut into pellets.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of these polyesters.

cluster_workflow Polyester Synthesis and Characterization Workflow cluster_characterization_methods Characterization Techniques Monomer Preparation Monomer Preparation Polycondensation Polycondensation Monomer Preparation->Polycondensation Reactor Polymer Purification Polymer Purification Polycondensation->Polymer Purification Precipitation/Extrusion Characterization Characterization Polymer Purification->Characterization NMR NMR Characterization->NMR FTIR FTIR Characterization->FTIR GPC GPC Characterization->GPC DSC DSC Characterization->DSC TGA TGA Characterization->TGA Tensile Testing Tensile Testing Characterization->Tensile Testing

Fig. 3: General workflow for polyester synthesis and analysis.

Environmental and Sustainability Considerations

A significant advantage of this compound lies in its renewable sourcing, which can contribute to a reduced carbon footprint compared to petro-based monomers. While a direct comparative life cycle assessment (LCA) for this compound versus terephthalic acid is not yet widely available, studies on bio-based polymers in general suggest potential benefits in terms of lower greenhouse gas emissions and reduced reliance on fossil fuels.

The production of terephthalic acid is an energy-intensive process and contributes to industrial CO2 emissions.[1] In contrast, the carbon in this compound is derived from atmospheric CO2 fixed by the camphor tree, offering a potential for a more carbon-neutral lifecycle. Furthermore, the inherent structure of polyesters derived from aliphatic and cyclic monomers like this compound may offer pathways to improved biodegradability or more facile chemical recycling compared to the highly aromatic and crystalline structure of PET.

Conclusion

This compound presents a compelling case as a renewable building block for the synthesis of novel polyesters. Its bio-based origin offers a sustainable alternative to the petrochemical industry's reliance on finite resources. While further research is needed to fully characterize the mechanical properties of this compound-based polymers and to conduct comprehensive life cycle assessments, the existing data indicates their potential to compete with and, in some applications, even outperform their petro-based counterparts. For researchers in materials science and drug development, exploring the unique properties imparted by the camphor backbone could unlock new applications in specialty polymers, biodegradable materials, and chiral chemistry.

References

Efficiency of d-Camphoric Acid Derivatives as Organocatalysts in Michael Additions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds, crucial for the development of chiral drugs and complex molecules. In the ever-evolving field of organocatalysis, various scaffolds have been explored to achieve high efficiency and stereoselectivity. This guide provides a comparative analysis of d-camphoric acid-derived organocatalysts against other prominent alternatives, namely thiourea and cinchona alkaloid-based catalysts, in the context of the Michael addition reaction.

Performance Comparison in a Model Reaction

To provide a clear and objective comparison, we have summarized the performance of different organocatalysts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene, a widely studied model reaction. The data presented in the table below is compiled from various studies to highlight the relative efficiencies of these catalyst classes under optimized conditions.

Catalyst TypeSpecific CatalystYield (%)ee (%)drReference
This compound Derivative Camphorsulfonamide-basedGoodModerate-[1]
Thiourea Derivative Bifunctional Thioureaup to 95up to 97-[2]
Cinchona Alkaloid Derivative Cinchonidine-Squaramideup to 99up to 98-[3]
This compound Derivative 1,3-Diamine-derived Thioureaup to 98up to 74up to 93:7[4]

Note: The results for the this compound 1,3-diamine-derived thiourea are for the Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrenes, which is a closely related reaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of catalytic systems. Below are representative experimental protocols for the Michael addition reaction catalyzed by each class of organocatalyst.

Protocol 1: Michael Addition Catalyzed by a this compound-Derived Organocatalyst

This protocol is a representative procedure based on the use of this compound-derived thiourea organocatalysts for the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin.

  • Reaction Setup: To a vial containing the this compound-derived thiourea organocatalyst (0.02 mmol, 10 mol%), add the 1,3-dicarbonyl compound (e.g., acetylacetone, 0.22 mmol) and the solvent (e.g., toluene, 1.0 mL).

  • Addition of Michael Acceptor: Add the β-nitrostyrene (0.2 mmol) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically 24-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Michael Addition Catalyzed by a Thiourea Organocatalyst

This protocol is a general procedure for the asymmetric Michael addition of ketones to nitroalkenes catalyzed by a bifunctional thiourea organocatalyst.[5]

  • Reaction Setup: In a reaction vessel, combine the thiourea organocatalyst (e.g., (R,R)-1,2-diphenylethylenediamine-derived thiourea, 0.020 mmol), 4-nitrophenol (5 mol%), and the trans-β-nitrostyrene (0.20 mmol).

  • Solvent and Michael Donor Addition: Add water (1.0 mL) to the mixture, followed by the ketone (e.g., cyclohexanone, 2.0 mmol).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 5 hours).

  • Work-up and Purification: After the reaction is complete, extract the mixture with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Characterize the product and determine the yield, enantiomeric excess, and diastereomeric ratio using standard analytical techniques (NMR, HPLC).

Protocol 3: Michael Addition Catalyzed by a Cinchona Alkaloid-Derived Organocatalyst

This protocol describes a general procedure for the Michael addition of a 1,3-dicarbonyl compound to trans-β-nitrostyrene catalyzed by a cinchona alkaloid derivative.[6]

  • Reaction Setup: In a suitable flask, dissolve the 1,3-dicarbonyl compound (2.5 eq) and trans-β-nitrostyrene (1.0 eq) in the chosen solvent.

  • Catalyst Addition: Add the cinchona alkaloid-based organocatalyst (1-5 mol%) to the solution.

  • Reaction Conditions: Stir the resulting mixture at room temperature for 24 hours.

  • Work-up and Purification: Remove the volatile components under reduced pressure. Purify the crude product by thin-layer chromatography or column chromatography to isolate the Michael adduct.

  • Analysis: Determine the yield and characterize the product. The enantiomeric excess is typically determined by chiral HPLC analysis.

Visualizing the Catalytic Process

To better understand the relationships and workflows in organocatalyzed Michael additions, the following diagrams have been generated.

Michael_Addition_Workflow General Workflow for Organocatalyzed Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Michael Donor + Michael Acceptor + Solvent mixing Mixing and Stirring at Specified Temperature reactants->mixing catalyst Organocatalyst (e.g., this compound Derivative) catalyst->mixing monitoring Reaction Monitoring (TLC, etc.) mixing->monitoring quenching Quenching and Aqueous Work-up monitoring->quenching purification Column Chromatography quenching->purification characterization Yield, ee, dr Determination (NMR, HPLC) purification->characterization

Caption: General experimental workflow for an organocatalyzed Michael addition.

Catalytic_Cycle Simplified Catalytic Cycle of a Bifunctional Organocatalyst Catalyst Organocatalyst Activated_Complex Activated Ternary Complex Catalyst->Activated_Complex + Donor + Acceptor Donor Michael Donor Donor->Activated_Complex Acceptor Michael Acceptor Acceptor->Activated_Complex Product Michael Adduct Activated_Complex->Product C-C Bond Formation Product->Catalyst - Catalyst (Regeneration)

References

A Comparative Analysis of Gas Sorption Properties in Metal-Organic Frameworks with Varied Dicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the influence of dicarboxylic acid linkers on the gas sorption performance of isoreticular Metal-Organic Frameworks (MOFs), providing researchers, scientists, and drug development professionals with a comprehensive guide to material selection and design.

The tunability of Metal-Organic Frameworks (MOFs) at the molecular level offers unprecedented opportunities for designing materials with tailored gas sorption properties. A key determinant of a MOF's performance is the organic linker, particularly the dicarboxylic acids that bridge metal clusters to form the porous framework. This guide provides a comparative analysis of the gas sorption properties of prominent MOFs constructed with different dicarboxylic acid linkers, supported by experimental data. We focus on two exemplary isoreticular series: the IRMOF series based on zinc oxide clusters and the UiO series based on zirconium oxide clusters.

Impact of Dicarboxylic Acid Linker on MOF Properties

The length, geometry, and functionalization of the dicarboxylic acid linker directly influence the resulting MOF's pore size, pore volume, surface area, and chemical environment, which in turn govern its gas sorption behavior.

Linker Length: In an isoreticular series, where the underlying topology of the framework remains the same, increasing the length of the dicarboxylic acid linker generally leads to an expansion of the pore size and an increase in the specific surface area and pore volume. This is evident in the comparison between UiO-66, which utilizes the shorter terephthalic acid (BDC), and UiO-67, which employs the longer biphenyl-4,4'-dicarboxylic acid (BPDC), resulting in a larger pore size for UiO-67.[1] Similarly, the IRMOF series, starting from IRMOF-1 (MOF-5) with BDC, demonstrates that longer linkers lead to frameworks with larger pores.

Framework Interpenetration: A common consequence of using longer linkers is the formation of interpenetrated frameworks, where two or more independent networks coexist within the same crystal lattice. While this can sometimes reduce the accessible pore volume and surface area, it can also enhance the framework's stability and create unique pore geometries that can be advantageous for certain gas separations.

Functionalization: The introduction of functional groups onto the dicarboxylic acid linker can significantly alter the MOF's affinity for specific gas molecules. For instance, amine functionalization is known to enhance CO2 uptake due to the increased basicity of the framework.

Quantitative Comparison of Gas Sorption Properties

To facilitate a direct comparison, the following table summarizes key quantitative data for a selection of MOFs with different dicarboxylic acid linkers. The data has been compiled from various sources and, where possible, standardized for comparative purposes.

MOFDicarboxylic Acid LinkerLinker AbbreviationBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g) @ 298 K, 1 barCH₄ Uptake (mmol/g) @ 298 K, 35 barH₂ Uptake (wt%) @ 77 K, 1 bar
UiO-66 Terephthalic acidBDC~1100 - 1600~0.5 - 0.7~2.5~6.0~1.2
UiO-67 Biphenyl-4,4'-dicarboxylic acidBPDC~2100 - 3000~0.8 - 1.2~2.8~8.5~1.8
IRMOF-1 (MOF-5) Terephthalic acidBDC~2500 - 3800~1.0 - 1.4~1.3~10.0~1.3
IRMOF-10 4,4'-Biphenyldicarboxylic acidBPDC~3500 - 4500~1.5 - 2.0~1.5~12.0~1.7
IRMOF-16 4,4'',4''''-Terphenyl-dicarboxylic acidTPDC~4000 - 5200~1.8 - 2.5~1.7~15.0~2.0
ZIF-8 2-Methylimidazole (linker precursor)-~1300 - 1800~0.6 - 0.7~1.2~1.5 (at 40 bar)~0.3
Al-BDC Terephthalic acidBDC~1100~0.4~5.0 (at 40 bar)~2.5 (at 40 bar)-

Note: The reported values are approximate and can vary depending on the synthesis conditions and activation procedures.

Experimental Protocols

General Synthesis of Isoreticular MOFs (Solvothermal Method)

A representative solvothermal synthesis procedure for MOFs like the IRMOF and UiO series is as follows:

  • Precursor Solution Preparation: The dicarboxylic acid linker and a metal salt precursor (e.g., zinc nitrate hexahydrate for IRMOFs, zirconium tetrachloride for UiO series) are dissolved in a suitable solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

  • Modulator Addition (for UiO series): A modulator, such as benzoic acid or hydrochloric acid, is often added to the reaction mixture for the synthesis of UiO MOFs to control the nucleation and growth of the crystals and to prevent the formation of dense phases.

  • Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from a few hours to several days).

  • Isolation and Purification: After cooling to room temperature, the crystalline product is isolated by filtration or centrifugation. The collected solid is then washed multiple times with a fresh solvent (e.g., DMF, followed by a lower-boiling-point solvent like chloroform or acetone) to remove unreacted starting materials and solvent molecules occluded within the pores.

  • Activation: To obtain a porous material, the solvent molecules residing in the pores must be removed. This is typically achieved by heating the MOF under a dynamic vacuum at elevated temperatures (e.g., 150-300°C) for several hours. The activation conditions are crucial for achieving high surface areas and pore volumes.

Gas Sorption Measurements

Gas sorption isotherms are typically measured using a volumetric or gravimetric sorption analyzer.

  • Sample Preparation: A known mass of the activated MOF sample is loaded into a sample tube. The sample is then degassed in situ by heating under vacuum to ensure the removal of any adsorbed species.

  • Isotherm Measurement: The sample tube is cooled to the desired temperature (e.g., 298 K for CO₂ and CH₄, 77 K for H₂ using a liquid nitrogen bath). The analysis gas is then introduced into the system in controlled doses, and the amount of gas adsorbed by the sample at each pressure point is measured until a target pressure is reached. The process is then reversed by reducing the pressure in steps to measure the desorption isotherm.

  • Data Analysis: The collected data is used to plot the amount of gas adsorbed (in mmol/g or wt%) as a function of pressure, generating an adsorption/desorption isotherm. From this data, key parameters such as the BET surface area (from the N₂ isotherm at 77 K), pore volume, and gas uptake capacity can be determined.

Visualization of Structure-Property Relationships

The choice of the dicarboxylic acid linker is a critical first step in the design of a MOF with specific gas sorption characteristics. The following diagram illustrates the logical workflow from linker selection to the final material's performance.

G cluster_linker Linker Design cluster_mof MOF Properties cluster_performance Gas Sorption Performance Linker Dicarboxylic Acid Linker Length Linker Length (e.g., BDC vs. BPDC) Linker->Length Functionality Functional Groups (e.g., -NH2, -OH) Linker->Functionality PoreSize Pore Size Length->PoreSize SurfaceArea Surface Area (BET) Length->SurfaceArea PoreVolume Pore Volume Length->PoreVolume Affinity Chemical Affinity Functionality->Affinity Uptake Gas Uptake Capacity (CO2, CH4, H2) PoreSize->Uptake SurfaceArea->Uptake PoreVolume->Uptake Affinity->Uptake Selectivity Selectivity Affinity->Selectivity

Caption: Logical workflow from linker design to gas sorption performance.

References

A Comparative Guide to the Validation of Chiral Purity Assays for Drug Substances: Featuring d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of chiral purity is a critical quality attribute for drug substances, with significant implications for safety and efficacy. Regulatory bodies mandate stringent control over enantiomeric impurities. This guide provides a comparative analysis of methodologies for the validation of chiral purity assays, with a special focus on the application of d-camphoric acid as a chiral derivatizing agent followed by high-performance liquid chromatography (HPLC) analysis. This indirect approach is compared with the more common direct chiral HPLC method.

Introduction to Chiral Purity Analysis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in pharmacological activity, toxicity, and metabolic profiles.[1][2] Therefore, the quantitative determination of the enantiomeric excess (ee) or chiral purity is a mandatory step in drug development and quality control.

Various analytical techniques are employed for chiral purity analysis, including:

  • Chiral Chromatography (HPLC or GC): This is the most widely used technique in the pharmaceutical industry, utilizing a chiral stationary phase (CSP) to separate enantiomers.[1][3]

  • Capillary Electrophoresis (CE): A powerful technique with high separation efficiency, particularly useful for charged molecules.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used with chiral solvating or derivatizing agents to distinguish between enantiomers.[3]

  • Polarimetry: A historical method that measures the rotation of plane-polarized light, but it is less accurate for precise purity determination.[1]

  • Chiral Reagent Derivatization: Involves reacting the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated by standard achiral chromatography.[3]

This guide will focus on the comparison between direct chiral HPLC and an indirect method using this compound as a chiral derivatizing agent.

Comparative Analysis of Chiral Purity Assay Validation

The validation of a chiral purity assay must demonstrate that the method is suitable for its intended purpose. The key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are specificity, precision, accuracy, linearity, range, and sensitivity (limit of detection and quantitation).[6][7]

The following sections present a comparative summary of the validation performance for two hypothetical chiral purity assay methods for a fictional drug substance, "Drug X":

  • Method A: Direct Chiral HPLC.

  • Method B: Indirect HPLC with this compound Derivatization.

Data Presentation

Table 1: Comparison of Validation Parameters for Chiral Purity Assays of Drug X

Validation ParameterMethod A: Direct Chiral HPLCMethod B: Indirect HPLC with this compound DerivatizationICH Guideline Requirements
Specificity Baseline resolution (Rs > 2.0) between enantiomers and from known impurities.Baseline resolution (Rs > 2.0) between diastereomeric derivatives and from excess derivatizing agent and by-products.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%For the main component, RSD should be evaluated. For impurities, it should be evaluated at the limit of quantitation.
- Intermediate Precision≤ 1.5%≤ 2.0%To be assessed by performing the analysis on different days, with different analysts, or with different equipment.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.998A linear relationship should be evaluated across the range of the analytical procedure.
Range 0.05% to 150% of the specification limit for the undesired enantiomer.0.05% to 150% of the specification limit for the undesired enantiomer.The specified range is derived from linearity studies and depends on the intended application.
Limit of Quantitation (LOQ) 0.05% of the total peak area0.08% of the total peak areaThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) 0.015% of the total peak area0.025% of the total peak areaThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific drug substance, instrumentation, and laboratory conditions.

Experimental Protocols

Method A: Direct Chiral HPLC

This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of Drug X.

1. Materials and Reagents:

  • Drug X reference standard (racemic and enantiomerically pure)

  • HPLC grade acetonitrile, methanol, and isopropanol

  • Formic acid and diethylamine (for mobile phase modification)

  • Chiral stationary phase column (e.g., polysaccharide-based CSP)

2. Chromatographic Conditions:

  • Column: Chiralpak® IA (or equivalent)

  • Mobile Phase: Acetonitrile/Methanol/Isopropanol (50:25:25, v/v/v) with 0.1% formic acid and 0.1% diethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic Drug X at 1.0 mg/mL in the mobile phase.

  • Prepare a solution of the pure desired enantiomer of Drug X at 1.0 mg/mL.

  • For the determination of the undesired enantiomer, spike the pure desired enantiomer solution with the racemic standard to achieve a concentration of the undesired enantiomer at the specification limit (e.g., 0.1%).

Method B: Indirect HPLC with this compound Derivatization

This method involves the derivatization of the enantiomers of Drug X with this compound chloride to form diastereomers, which are then separated on a standard achiral HPLC column. This compound is a useful chiral resolving agent, particularly for amines.[8][9]

1. Materials and Reagents:

  • Drug X reference standard (racemic and enantiomerically pure)

  • This compound

  • Thionyl chloride or oxalyl chloride (for converting this compound to its acid chloride)

  • Anhydrous dichloromethane and pyridine

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Standard C18 reversed-phase HPLC column

2. Preparation of this compound Chloride:

  • In a fume hood, react this compound with an excess of thionyl chloride under reflux to form this compound chloride.

  • Remove the excess thionyl chloride by rotary evaporation. The resulting acid chloride should be used immediately or stored under inert conditions.

3. Derivatization Procedure:

  • Dissolve Drug X (racemic or pure enantiomer) in anhydrous dichloromethane.

  • Add a stoichiometric excess of this compound chloride and a small amount of pyridine as a catalyst.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with water and extract the diastereomeric derivatives into an organic solvent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

4. Chromatographic Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

experimental_workflow cluster_method_a Method A: Direct Chiral HPLC cluster_method_b Method B: Indirect HPLC with this compound Derivatization A1 Prepare Sample (Drug X in Mobile Phase) A2 Inject into Chiral HPLC System A1->A2 A3 Separate Enantiomers on CSP A2->A3 A4 Detect by UV A3->A4 A5 Quantify Peak Areas A4->A5 B1 Prepare Sample (Drug X) B2 Derivatize with this compound Chloride B1->B2 B3 Form Diastereomers B2->B3 B4 Inject into Achiral HPLC System B3->B4 B5 Separate Diastereomers on C18 Column B4->B5 B6 Detect by UV B5->B6 B7 Quantify Peak Areas B6->B7

Caption: Experimental workflows for direct and indirect chiral purity assays.

validation_logic cluster_parameters Validation Parameters (ICH) Validation Assay Validation Specificity Specificity Validation->Specificity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Linearity Linearity Validation->Linearity Range Range Validation->Range Sensitivity Sensitivity (LOD/LOQ) Validation->Sensitivity

Caption: Logical relationship of ICH validation parameters for an analytical method.

Discussion and Comparison

Direct Chiral HPLC (Method A) is generally the preferred method for chiral purity analysis due to its simplicity and directness. The primary advantage is the avoidance of a chemical reaction step, which eliminates potential issues with derivatization efficiency, by-product formation, and potential racemization. Modern chiral stationary phases offer excellent selectivity and efficiency for a wide range of compounds.

Indirect HPLC with this compound Derivatization (Method B) can be a valuable alternative when a suitable direct chiral method is not available or difficult to develop. This compound is a readily available and relatively inexpensive chiral resolving agent.[10] This approach allows for the use of more common and robust achiral columns. However, the derivatization step adds complexity and potential sources of error. The reaction must be optimized to ensure it is quantitative and does not induce racemization. The excess derivatizing agent and any by-products must be well-separated from the diastereomeric peaks of interest.

Key Considerations for Method Selection:

  • Availability of Chiral Stationary Phases: If a suitable CSP is commercially available and provides good separation, the direct method is often more efficient to develop and validate.

  • Nature of the Analyte: The presence of a reactive functional group (e.g., an amine or alcohol) is necessary for the derivatization approach.

  • Development Time and Resources: The indirect method may require more extensive method development to optimize the derivatization reaction and subsequent chromatographic separation.

  • Robustness: Direct methods are often considered more robust as they have fewer steps.

Conclusion

Both direct chiral HPLC and indirect methods using chiral derivatizing agents like this compound can be successfully validated for the determination of chiral purity in drug substances. The choice of method depends on a careful evaluation of the specific analytical challenge, available resources, and desired performance characteristics. While direct methods are often preferred for their simplicity, the indirect approach provides a viable and powerful alternative, particularly when leveraging well-established chiral reagents such as this compound. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the chiral purity assay.

References

A Comparative Guide to d-Camphoric Acid and Other Chiral Resolving Agents: An Economic and Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds, directly impacting process efficiency, yield, and economic viability. This guide provides an objective comparison of d-camphoric acid with other common chiral resolving agents, supported by experimental data and detailed methodologies, to inform the selection process for researchers and professionals in drug development.

Economic Overview of Chiral Resolving Agents

The cost of a chiral resolving agent is a primary consideration in process development, particularly for large-scale applications. However, a comprehensive economic analysis extends beyond the initial purchase price to include factors such as resolution efficiency, the number of recrystallizations required, and the potential for solvent and resolving agent recovery.[1]

Table 1: Economic Comparison of Common Chiral Resolving Agents

Resolving AgentTypical Price (USD/kg)Typical Racemic SubstratesKey Economic Considerations
d-(+)-Camphoric Acid $150 - $300+Amines, Amino AlcoholsMid-to-high price range; economic viability is highly dependent on resolution efficiency and recovery.[1]
L-(+)-Tartaric Acid $15 - $50Amines, AlcoholsLow upfront cost, but its effectiveness is highly substrate-dependent.[1]
(-)-Mandelic Acid $95 - $135Alcohols, AminesModerate price with a good track record of high-efficiency resolutions.[1]
(S)-(-)-α-Phenylethylamine $150 - $250Carboxylic AcidsHigher cost, but may offer higher efficiency, potentially reducing overall process costs.[1]
Brucine $100 - $2,000AcidsHigh cost, often used for difficult resolutions where other agents fail.[1]

Note: Prices are estimates based on available data and are subject to change based on supplier, purity, and market demand.

Performance Comparison and Experimental Data

A direct, universal comparison of the performance of chiral resolving agents is challenging, as the success of a resolution is highly dependent on the specific racemic compound being separated.[1] The choice of solvent, temperature, and stoichiometry all play a crucial role in the yield and enantiomeric excess (% ee) achieved.[2]

This section presents a comparative analysis based on the resolution of a common substrate, 1-phenylethylamine, and other racemic amines.

Table 2: Performance Data for the Resolution of Racemic Amines

Racemic AmineResolving AgentYield (%)Enantiomeric Excess (% ee)Reference
1-Phenylethylamine(-)-Mandelic Acid75-80>95[3]
1-Phenylethylamine(-)-Camphoric AcidData not readily available in surveyed literature for direct comparisonData not readily available[3]
1-Phenyl-1,2,3,4-tetrahydroisoquinolineL-(+)-Tartaric Acid80-90>85[1][4]
AmlodipineD-Tartaric Acid48.890.7[1][5]

While this compound is a well-established resolving agent, the surveyed literature highlights a lack of direct, side-by-side quantitative data for its performance against other agents for common substrates like 1-phenylethylamine under identical conditions.[3] Mandelic acid, in this specific case, has documented high efficiency in an industrial setting.[3] Tartaric acid is also shown to be highly effective for other primary amines.[1][4] This underscores the empirical nature of selecting a resolving agent, where screening of several candidates is often necessary.

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible resolution of racemic mixtures. The following protocols are representative examples for the resolution of a racemic amine.

Protocol 1: Chiral Resolution of Racemic 1-Phenylethylamine with (-)-Camphoric Acid

This protocol outlines the general steps for the chiral resolution of a racemic amine with (-)-camphoric acid. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.

Materials:

  • Racemic 1-phenylethylamine

  • (-)-Camphoric acid

  • Methanol

  • Diethyl ether

  • 2 M Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol. In a separate flask, dissolve 16.5 g (1.0 equivalent) of (-)-camphoric acid in 100 mL of methanol, warming gently if necessary.

  • Crystallization: Slowly add the warm (-)-camphoric acid solution to the amine solution with constant stirring. Allow the mixture to cool to room temperature and then let it stand undisturbed for 24 hours to allow for crystallization.

  • Isolation of Diastereomeric Salt: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol. Dry the crystals in a vacuum oven.

  • Liberation of the Amine: Transfer the dried crystals to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether. Add 2 M sodium hydroxide solution dropwise with shaking until the aqueous layer is basic (check with pH paper).

  • Extraction and Purification: Separate the ether layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether. Combine all the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation of Enantiomer: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Protocol 2: Chiral Resolution of Racemic 1-Phenylethylamine with L-(+)-Tartaric Acid

This procedure is a classic example of diastereomeric salt crystallization.[6]

Materials:

  • Racemic 1-phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • 50% (w/v) Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.[1]

  • Salt Formation: To the warm solution, slowly add 6.1 g of racemic 1-phenylethylamine with stirring.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Amine: Dissolve the collected crystals in water and add 50% sodium hydroxide solution until the solution is strongly basic.

  • Extraction and Purification: Extract the liberated amine with diethyl ether. Dry the ether extracts over anhydrous sodium sulfate.

  • Isolation of Enantiomer: Remove the diethyl ether by rotary evaporation to obtain the resolved amine.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or polarimetry.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the enantiomeric excess of a resolved compound.

General Procedure for a Resolved Amine:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are often a good starting point for a wide range of compounds.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), sometimes with a small amount of an amine or acid modifier to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the resolved amine in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a small volume of the sample solution (e.g., 10 µL).

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Chiral Resolution Workflow

The process of chiral resolution by diastereomeric salt formation follows a logical sequence of steps. The following diagrams illustrate this workflow and the decision-making process for selecting a resolving agent.

G cluster_0 Preparation cluster_1 Resolution Process cluster_2 Separation & Isolation racemic_mixture Racemic Mixture (e.g., R/S-Amine) salt_formation Diastereomeric Salt Formation (in solution) racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->salt_formation solvent Solvent Selection solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Filtrate liberation Liberation of Enantiomer (Base Treatment) less_soluble->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer G rect_node rect_node start Start: Racemic Mixture to Resolve is_acid_or_base Acidic or Basic Substrate? start->is_acid_or_base select_acid Select Chiral Acid (e.g., d-Camphoric, Tartaric) is_acid_or_base->select_acid Base select_base Select Chiral Base (e.g., α-Phenylethylamine) is_acid_or_base->select_base Acid screen_agents Screen Resolving Agents & Solvents select_acid->screen_agents select_base->screen_agents good_crystals Good Crystalline Salt Formed? screen_agents->good_crystals good_crystals->screen_agents No optimize Optimize Crystallization (Temp, Conc.) good_crystals->optimize Yes proceed Proceed with Resolution optimize->proceed

References

Comparison of d-camphoric acid and its trans-isomer, isocamphoric acid, in MOF synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of organic linkers plays a pivotal role in dictating the ultimate topology and functionality of Metal-Organic Frameworks (MOFs). This guide provides a detailed comparison of two stereoisomers of camphoric acid: the cis-isomer, d-camphoric acid, and its trans-isomer, isocamphoric acid, in the context of MOF synthesis. Understanding the subtle yet significant differences between these chiral building blocks is crucial for the rational design of homochiral MOFs with tailored properties for applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Introduction to the Ligands

This compound, a readily available and cost-effective chiral dicarboxylic acid, has been extensively used in the synthesis of homochiral MOFs.[1][2] Its rigid structure is resistant to racemization under the solvothermal conditions typically employed in MOF synthesis.[1][3] In contrast, its trans-isomer, l-isocamphoric acid, has been historically underexplored in the field of solid-state materials.[1][2][4] However, recent research has unveiled its potential to generate novel homochiral MOFs and has led to the first observations of diastereoisomerism in isostructural MOFs.[1][2] This phenomenon allows for the switching of a MOF's chiral environment by replacing one diastereomer with another without altering the fundamental framework topology.[1]

Comparative Data of MOFs Synthesized with this compound and Isocamphoric Acid

Direct quantitative comparisons of MOFs synthesized from this compound and isocamphoric acid under identical conditions are limited in the literature. However, by examining individual studies, we can compile representative data to highlight the influence of the ligand's stereochemistry.

MOF DesignationLigandMetal IonCo-ligandBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Properties/ApplicationsReference
[Zn₂((-)-cam)₂(4,4'-bpy)]·(solvent) (-)-Camphoric acidZn²⁺4,4'-Bipyridine850 (Fictional Representative)0.45 (Fictional Representative)Up to 350Enantioselective separation of racemic drugs[3]
[Cd₈(D-cam)₈(bimb)₄]n This compoundCd²⁺4,4'-bis(1-imidazolyl)biphenyl (bimb)Not ReportedNot ReportedNot ReportedLuminescence sensing of metal ions, aromatic molecules, and pesticides; Selective adsorption of methyl orange[5]
JUC-112 Ligand based on d-(+)-camphoric acidZn²⁺-Not ReportedNot ReportedUp to 450Second-order nonlinear optical effect, photoluminescence, separation of water from alcohols[6]
CPM-311-RS This compound (RS-cam)In³⁺-Not ReportedNot ReportedNot ReportedForms a quartz-type structure[1]
CPM-311-RR l-isocamphoric acid (RR-cam)In³⁺-Not ReportedNot ReportedNot ReportedIsostructural to CPM-311-RS, demonstrating diastereoisomerism[1]
CPM-312-RS This compound (RS-cam)Mg²⁺FormateNot ReportedNot ReportedNot ReportedActs as an auxiliary ligand on the wall of a hexagonal channel[1]
CPM-312-RR l-isocamphoric acid (RR-cam)Mg²⁺FormateNot ReportedNot ReportedNot ReportedIsostructural to CPM-312-RS, forming a family of stereoisomeric MOFs[1]

Note: Some data points, particularly for BET surface area and pore volume, are often not the primary focus of initial structural reports and may require more in-depth characterization studies. The "Fictional Representative" values for the zinc-based MOF are included to illustrate the type of data relevant for comparison in enantioselective separation applications.[3]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of representative MOFs using this compound. These protocols can serve as a foundation for comparative studies with isocamphoric acid.

Protocol 1: Synthesis of a Zinc-based MOF with (-)-Camphoric Acid

This protocol outlines the hydrothermal synthesis of a chiral MOF using zinc nitrate hexahydrate, (-)-camphoric acid, and 4,4'-bipyridine.[3]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • (-)-Camphoric acid

  • 4,4'-Bipyridine (4,4'-bpy)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL scintillation vial or Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.075 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.[3]

  • Add 0.075 mmol of (-)-camphoric acid to the solution and stir until fully dissolved.[3]

  • Add 0.075 mmol of 4,4'-bipyridine to the solution and continue stirring for 15 minutes to ensure a homogeneous mixture.[3]

  • Seal the vial tightly and place it in a preheated oven at 100 °C for 48 hours.[3]

  • After 48 hours, remove the vial from the oven and allow it to cool to room temperature.[3]

  • Collect the resulting colorless, block-shaped crystals by decanting the mother liquor.[3]

  • Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).[3]

  • Dry the crystals under vacuum at 80 °C for 12 hours to activate the MOF.[3]

Protocol 2: Synthesis of a Copper-based MOF with (-)-Camphoric Acid and a Co-ligand

This protocol is based on a reported synthesis of a copper-camphorate MOF.[7]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • (-)-Camphoric acid

  • 4,4'-Bipyridine

  • Sodium Carbonate (Na₂CO₃)

  • Distilled water

  • 23 mL Teflon-lined autoclave

Procedure:

  • In a 23 mL Teflon-lined autoclave, combine 0.1745 g of Cu(NO₃)₂·3H₂O, 0.0505 g of Na₂CO₃, 0.0825 g of 4,4'-bipyridine, and 0.1075 g of (-)-Camphoric acid.[7]

  • Add 8.1236 g of distilled water to the mixture.[7]

  • Stir the mixture for 20 minutes to ensure homogeneity.[7]

  • Seal the autoclave and heat it at 120°C for 2 days.[7]

  • After cooling to room temperature, plate-shaped transparent green crystals should be visible.[7]

  • Isolate the crystals by filtration.[7]

  • Wash the collected crystals with distilled water and then with ethanol.[7]

  • Dry the product in an oven at a mild temperature (e.g., 60°C).[7]

Visualizing the Impact of Ligand Isomerism

The choice of ligand isomer has a direct impact on the resulting MOF's properties. The following diagrams illustrate the general workflow and the logical relationships in MOF synthesis.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_processing Product Processing cluster_characterization Characterization Metal_Source Metal Salt/ Cluster Mixing Mixing & Dissolution Metal_Source->Mixing Organic_Linker This compound or Isocamphoric Acid Organic_Linker->Mixing Solvent Solvent System (e.g., DMF, Ethanol) Solvent->Mixing Solvothermal_Reaction Solvothermal/ Hydrothermal Reaction (Heat & Pressure) Mixing->Solvothermal_Reaction Cooling Cooling & Crystallization Solvothermal_Reaction->Cooling Isolation Isolation (Filtration/Decanting) Cooling->Isolation Washing Washing Isolation->Washing Activation Activation (Solvent Removal) Washing->Activation Final_MOF Final MOF Product Activation->Final_MOF Analysis Structural & Property Analysis (PXRD, TGA, BET) Final_MOF->Analysis

Caption: General workflow for the solvothermal synthesis and characterization of a Metal-Organic Framework.

Ligand_Property_Relationship cluster_ligand Ligand Stereochemistry cluster_structure Resulting MOF Structure cluster_properties MOF Properties & Performance d_Camphoric This compound (cis-isomer) Topology Framework Topology d_Camphoric->Topology Chirality Bulk Homochirality d_Camphoric->Chirality Diastereoisomerism Potential for Diastereoisomeric MOFs d_Camphoric->Diastereoisomerism can be isostructural Isocamphoric Isocamphoric Acid (trans-isomer) Isocamphoric->Topology Isocamphoric->Chirality Isocamphoric->Diastereoisomerism can be isostructural Porosity Porosity (Surface Area, Pore Size) Topology->Porosity Optical Optical Properties (NLO, Luminescence) Topology->Optical Separation Enantioselective Separation Chirality->Separation Catalysis Asymmetric Catalysis Chirality->Catalysis

Caption: Logical relationship between ligand stereoisomerism and the resulting MOF's structure and properties.

Conclusion

The choice between this compound and isocamphoric acid as a chiral linker in MOF synthesis offers a fascinating avenue for tuning the resulting material's properties. While this compound is a well-established building block, the exploration of isocamphoric acid has opened up new possibilities, particularly in the creation of isostructural diastereomeric MOFs.[1] This allows for a fine-tuning of the chiral environment within a given framework topology, which is of significant interest for applications in chiral recognition and separation. Further research focusing on the direct comparison of the physicochemical properties of MOFs derived from these two isomers under standardized conditions will be invaluable for advancing the rational design of functional chiral materials.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling d-Camphoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of d-Camphoric acid, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.

Table 1: Personal Protective Equipment (PPE) for this compound

Protection TypeSpecifications and Recommendations
Eye and Face Protection Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Chemical-resistant, impervious gloves are required. Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable option, offering a breakthrough time of approximately 480 minutes.[1] Always inspect gloves before use and employ proper glove removal techniques to prevent skin contact.
Skin and Body Protection A lab coat or other impervious clothing should be worn to prevent skin exposure.[1] For larger quantities or where there is a risk of splashing, fire/flame resistant and impervious clothing should be considered.[3]
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1] If dust is generated or if exposure limits are exceeded, a full-face respirator should be used.[1][3]
Physicochemical and Safety Data

A summary of the key quantitative data for this compound is provided below for easy reference.

Table 2: Physicochemical and Safety Data for this compound

PropertyValue
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol [4]
Appearance White to beige powder/solid[2][5]
Melting Point 183 - 187 °C (361.4 - 368.6 °F)[5]
Occupational Exposure Limits No data available[3][6]

Procedural Guidance: From Handling to Disposal

The following sections provide step-by-step protocols for the safe handling, storage, and disposal of this compound.

Operational Plan: Safe Handling and Storage
  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust or aerosols.[1][7]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes.[1][7] Do not eat, drink, or smoke when using this product.[4][6]

  • Grounding : To prevent fire caused by electrostatic discharge, use non-sparking tools and ensure proper grounding of equipment.[3]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[3][7] Keep it away from incompatible materials such as oxidizing agents.[7]

Spill Management Protocol
  • Evacuate : Immediately evacuate personnel from the spill area.[1]

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Containment : Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation.[1][7]

  • Collection : Place the spilled material into a suitable, labeled container for disposal.[1][7]

  • Decontamination : Clean the spill area thoroughly.

Disposal Plan

Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[1]

  • Waste Identification : Characterize the waste as hazardous.

  • Containment : Collect waste in a designated, properly labeled, and sealed container compatible with the acid.[8]

  • Labeling : Clearly label the container with "Hazardous Waste" and the chemical name.[8]

  • Disposal Method : One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] In-house neutralization with a weak base like sodium bicarbonate may be possible if permitted and feasible, but a thorough risk assessment must be conducted.[8]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Handling this compound prep Preparation ppe Don Appropriate PPE prep->ppe Ensure Availability handling Handling in Fume Hood storage Storage handling->storage After Use spill Spill Occurs handling->spill disposal Waste Disposal handling->disposal Generate Waste storage->handling For Next Use emergency Emergency Response spill->emergency decontamination Decontamination disposal->decontamination emergency->decontamination ppe->handling

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Camphoric acid
Reactant of Route 2
d-Camphoric acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.